2-Bromo-5-fluorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDVAZGOACECLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334516 | |
| Record name | 2-Bromo-5-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |
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Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40161-55-5 | |
| Record name | 2-Bromo-5-fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40161-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorobenzotrifluoride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluorobenzotrifluoride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride: Properties, Synthesis, and Reactivity
Introduction
In the landscape of modern synthetic chemistry, fluorinated organic compounds have garnered significant attention due to their unique and often advantageous properties. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological characteristics. 2-Bromo-5-fluorobenzotrifluoride, a trifluoromethyl-substituted organofluorobenzene derivative, stands out as a versatile and crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for the construction of elaborate molecular architectures.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on practical applications and the underlying chemical principles that govern its behavior.
Nomenclature and Structural Elucidation
-
Systematic Name (IUPAC): 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene[4]
-
Common Synonyms: 2-Bromo-α,α,α,5-tetrafluorotoluene, 4-Fluoro-2-(trifluoromethyl)bromobenzene[5]
-
CAS Number: 40161-55-5[4]
-
Molecular Formula: C₇H₃BrF₄[4]
-
Molecular Weight: 243.00 g/mol [4]
-
Chemical Structure:
Caption: Structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are critical for its handling, purification, and characterization.
| Property | Value | Source(s) |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 136-143 °C | [6][7] |
| Density | 1.695 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.465 | [7] |
| Flash Point | 63.9 °C (147.0 °F) - closed cup | [7] |
| Solubility | Insoluble in water, soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide. | |
| ¹H NMR | The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. | [8] |
| ¹³C NMR | The ¹³C NMR spectrum will display distinct signals for the aromatic carbons, influenced by the attached substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. | [8] |
| Mass Spectrum | The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). | [4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and efficient method starts from 3-fluorobenzotrifluoride.[1]
Synthesis via Nitration, Reduction, and Sandmeyer-type Reaction
This multi-step synthesis provides a reliable route to the target compound with good overall yield and purity.[1]
Step 1: Nitration of 3-Fluorobenzotrifluoride
-
To a stirred mixture of concentrated sulfuric acid, add 3-fluorobenzotrifluoride at a controlled temperature (typically below 10 °C).
-
Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, ensuring the reaction temperature does not exceed 25 °C. The electrophilic nitration occurs preferentially at the position ortho to the activating fluorine and meta to the deactivating trifluoromethyl group.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours to ensure complete conversion.
-
Carefully pour the reaction mixture onto ice and extract the product, 5-fluoro-2-nitrobenzotrifluoride, with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of 5-Fluoro-2-nitrobenzotrifluoride
-
Dissolve the 5-fluoro-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, typically Raney nickel, to the solution.
-
Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at a slightly elevated pressure and temperature until the uptake of hydrogen ceases. This step reduces the nitro group to an amine.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain 5-fluoro-2-aminobenzotrifluoride.
Step 3: Diazotization and Bromination
-
Dissolve the 5-fluoro-2-aminobenzotrifluoride in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature. This generates the corresponding diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. This is a Sandmeyer-type reaction where the diazonium group is replaced by a bromine atom.
-
Allow the reaction to warm to room temperature and stir for a few hours.
-
Extract the product, this compound, with an organic solvent.
-
Wash the organic layer, dry it, and purify the product by vacuum distillation to obtain a colorless liquid.[9]
Caption: Synthetic pathway to this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the interplay of its three key functional groups: the bromine atom, the fluorine atom, and the trifluoromethyl group. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution. The bromine atom is the primary site for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position.
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5][10]
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[5][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[5][10]
The electron-withdrawing nature of the trifluoromethyl and fluorine substituents can influence the rate of oxidative addition and reductive elimination.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv), and a base, typically potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere. The Pd(0) catalyst is sensitive to oxidation.
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1), via syringe. The presence of water can be beneficial for the transmetalation step.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-2-(trifluoromethyl)-1,1'-biphenyl.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom of this compound can be converted into a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond. This reaction is highly sensitive to moisture and requires anhydrous conditions. The resulting organomagnesium compound is a strong base and nucleophile.
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of this compound in anhydrous tetrahydrofuran (THF) to the magnesium. The initiation of the reaction is often indicated by a color change and gentle reflux.
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
The resulting Grignard reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, or esters. For example, the dropwise addition of acetone to the Grignard reagent at 0 °C, followed by an acidic workup, will yield the corresponding tertiary alcohol.
Safety and Handling
This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.
-
Hazards: May cause skin and eye irritation.[4] It is also considered a combustible liquid.[7]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive bromine atom and electron-withdrawing fluorine and trifluoromethyl substituents allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. This guide has provided a comprehensive overview of its chemical properties, detailed synthetic protocols, and key reactivity patterns, offering a valuable resource for researchers, scientists, and drug development professionals working in the field of synthetic organic chemistry. A thorough understanding of the principles outlined herein will enable the effective utilization of this important intermediate in the development of novel and complex molecular targets.
References
- Exploring this compound: A Key Pharmaceutical Intermedi
- CN102951996A - Synthesis method of this compound - Google P
- CN104447183B - The preparation method of this compound - Google P
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. (URL: [Link])
-
This compound | C7H3BrF4 | CID 520983 - PubChem. (URL: [Link])
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). (URL: [Link])
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - Beilstein Journals. (URL: [Link])
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])
-
Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (URL: [Link])
- Successive Addition of two Different Grignard Reagents to Nitriles: Access to α,α-Disubstituted Propargylamine Deriv
-
Suzuki coupling reaction of bromobenzene with phenylboronic acid. - ResearchGate. (URL: [Link])
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (URL: [Link])
- US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google P
-
(A) Schematic representation of the Suzuki reaction of bromobenzene... - ResearchGate. (URL: [Link])
Sources
- 1. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 40161-55-5 [chemicalbook.com]
- 7. This compound 97 40161-55-5 [sigmaaldrich.com]
- 8. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. rose-hulman.edu [rose-hulman.edu]
Introduction: The Strategic Importance of a Fluorinated Intermediate
An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride (CAS: 40161-55-5): A Strategic Building Block for Modern Drug Discovery
In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Within this context, this compound emerges as a pivotal building block.[1][2] Identified by its CAS number 40161-55-5, this compound, also known as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, offers a unique combination of reactive sites.[1][3][4] Its structure, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom on a benzene ring, provides chemists with a versatile platform for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, explores the synthesis, reactivity, and application of this valuable intermediate, providing field-proven insights into its practical utility.
Physicochemical and Structural Landscape
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a colorless to pale yellow liquid at room temperature, characterized by its stability under standard storage conditions.[1][4][5] The electron-withdrawing nature of the trifluoromethyl and fluorine substituents significantly influences the electronic properties of the aromatic ring, which in turn dictates its reactivity in key chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40161-55-5 | [1][3][6] |
| Molecular Formula | C₇H₃BrF₄ | [1][3][7] |
| Molecular Weight | 243.00 g/mol | [1][3][7] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][4] |
| Boiling Point | 136-143 °C (lit.) | [3][6] |
| Density | 1.695 - 1.75 g/mL at 25 °C (lit.) | [1][3][6] |
| Refractive Index (n20/D) | 1.465 (lit.) | [6] |
| Purity | ≥ 97% (GC) | [1][4] |
| Flash Point | 147 °F / 63.9 °C (closed cup) | [3] |
| Storage Conditions | Store at room temperature, in a cool, dry place. | [1][5] |
Strategic Synthesis: A Validated Protocol
The synthesis of this compound is well-established, with the most common and scalable route involving the diazotization of an amino precursor followed by a fluorination reaction. This method provides high purity and good yield.[6][8] Alternative routes, such as the direct electrophilic bromination of 1-fluoro-3-(trifluoromethyl)benzene, are also utilized.[2]
Protocol: Synthesis via Diazotization of 5-Amino-2-bromobenzotrifluoride
This protocol is based on a proven industrial method that ensures a high yield and purity of the final product.[6][8] The causality behind the conditions is critical: the reaction is conducted at low temperatures (-10 °C to 5 °C) to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side reactions. Anhydrous hydrofluoric acid serves as both the solvent and the fluorine source for the subsequent Schiemann-type reaction.
Step-by-Step Methodology:
-
Reactor Preparation: Cool a 1L stainless steel reactor, equipped for low-temperature reactions and safe handling of hydrofluoric acid, to -10 °C.
-
Reagent Charging: Charge the reactor with 450 g of anhydrous hydrofluoric acid and 6.0 g of anhydrous potassium fluoride. The potassium fluoride acts as a catalyst.
-
Amine Addition: Slowly add 248 g of 5-amino-2-bromobenzotrifluoride to the reactor while maintaining the temperature.
-
Diazotization: Gradually add 75.5 g of sodium nitrite. The rate of addition must be carefully controlled to ensure the reaction temperature does not exceed 5 °C. An exothermic reaction will occur, forming the diazonium salt.
-
Reaction Completion: Stir the mixture for 30 minutes after the final addition of sodium nitrite to complete the diazotization.
-
Thermal Decomposition: The diazonium fluoride intermediate is then typically heated to induce decomposition, releasing nitrogen gas and forming the C-F bond.
-
Work-up and Isolation: Once gas evolution ceases, recover the excess hydrofluoric acid. Cool the mixture to 0 °C and neutralize it by carefully adding a 10% potassium hydroxide (KOH) solution.
-
Purification: Perform steam distillation on the neutralized mixture to obtain the crude product. The crude this compound is then purified by vacuum distillation, collecting the fraction at 110-120 °C (40 mmHg) to yield the final product as a colorless, transparent liquid with a purity of ≥99%.[6][8][9] A typical yield for this process is around 86.8%.[6][8]
Caption: Synthesis workflow via diazotization.
The Reactive Toolkit: Key Transformations for the Medicinal Chemist
The true value of this compound lies in the orthogonal reactivity of its halogen substituents. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions and Grignard reagent formation, while the trifluoromethyl and fluorine groups modulate the ring's electronics, making it a versatile scaffold.[2]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to modern drug synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond, a staple for constructing biaryl structures found in many pharmaceuticals.[10][11][12] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[12]
General Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Caption: Catalytic cycle of Suzuki-Miyaura coupling.
This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[13][14] This transformation is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The choice of ligand for the palladium catalyst is crucial and has evolved to allow for the coupling of a wide range of amines under milder conditions.[13]
General Protocol for Buchwald-Hartwig Amination:
-
Inert Atmosphere: In a glovebox or Schlenk line, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq.).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water or saturated NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The C-Br bond can be readily converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal.[15] This opens up another avenue of C-C bond formation.
General Protocol for Grignard Formation:
-
Setup: Flame-dry a three-necked flask equipped with a condenser and dropping funnel under an inert atmosphere. Add magnesium turnings (1.2 eq.) and a small crystal of iodine to initiate the reaction.
-
Initiation: Add a small amount of a solution of this compound (1.0 eq.) in anhydrous THF or diethyl ether. Gentle heating may be required to start the reaction.[16]
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.[15][16]
-
Application: The resulting Grignard reagent can be used immediately to react with various electrophiles, such as aldehydes or ketones to form secondary or tertiary alcohols, respectively, after an acidic workup.[17]
Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bond is the primary site for cross-coupling, the aromatic ring itself is activated towards nucleophilic attack by the potent electron-withdrawing trifluoromethyl group.[5] In SNAr reactions, a strong nucleophile can displace a leaving group on an electron-deficient aromatic ring.[18][19] Generally, fluorine is a better leaving group than bromine in SNAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[18] Therefore, under forcing SNAr conditions, substitution may preferentially occur at the C-F position, a reactivity profile that synthetic chemists can exploit for selective functionalization.[18][20]
Proven Applications in Drug and Agrochemical Development
The utility of this compound is not merely theoretical; it is a commercially available intermediate used in the synthesis of high-value molecules.[5]
-
Pharmaceuticals: It is a key starting material for producing HSD-016, an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD1), which is instrumental in developing drugs for type 2 diabetes.[3][6] Its structure is also a building block for various anti-cancer agents and other therapeutics where the trifluoromethylphenyl moiety is a desired pharmacophore.[1]
-
Agrochemicals: The compound is employed in the synthesis of modern pesticides and herbicides.[1][4] The fluorinated structure often enhances the biological efficacy and stability of the final active ingredient.[1]
-
Materials Science: Beyond life sciences, its stability and unique electronic properties make it a useful intermediate in the creation of advanced polymers and coatings for high-temperature applications.[1]
Safe Handling, Storage, and Stewardship
As with any reactive chemical intermediate, proper handling and storage are paramount to ensure safety and maintain product integrity.
-
Hazards: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][21][22][23]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[21][22][23] Avoid breathing vapors or mists.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[23][24]
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[22][23]
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular engineers in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, its versatile and orthogonal reactivity make it an indispensable building block. By enabling access to complex fluorinated scaffolds through robust and well-understood transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, it empowers scientists to design and create the next generation of innovative drugs and advanced materials.
References
- Exploring this compound: A Key Pharmaceutical Intermedi
- This compound - Safety D
- This compound - Product Inform
- This compound | 40161-55-5. ChemicalBook.
- CAS 40161-55-5: this compound. Cymit Química S.L..
- This compound 40161-55-5 wiki. Guidechem.
- This compound synthesis. ChemicalBook.
- Chemical Properties of this compound (CAS 40161-55-5). Cheméo.
- What is the synthesis method of this compound?. Guidechem.
- This compound 97% | 40161-55-5. Sigma-Aldrich.
- This compound | C7H3BrF4 | CID 520983. PubChem.
- MSDS of this compound. Capot Chemical.
- This compound 97 40161-55-5. Sigma-Aldrich.
- Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
- Safety Data Sheet: this compound. AK Scientific, Inc..
- The preparation method of this compound.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
- SAFETY D
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal.
- All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Suzuki reaction. Wikipedia.
- CAS 40161-55-5 this compound. BOC Sciences.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Nucleophilic Arom
- What is this compound and how is it synthesized?. Guidechem.
- Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermedi
- Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- 16.
- Introduction to Nucleophilic Arom
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. innospk.com [innospk.com]
- 4. CAS 40161-55-5: this compound [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 40161-55-5 [chemicalbook.com]
- 7. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. capotchem.com [capotchem.com]
- 23. aksci.com [aksci.com]
- 24. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physical Properties of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethyl group, combined with bromine and fluorine substituents, imparts specific electronic and lipophilic properties that make it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a detailed overview of the key physical characteristics of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, supported by established experimental methodologies and spectral analysis.
Molecular and Chemical Identity
The structural and chemical identity of a compound is the foundation upon which all other physical property data is built.
Table 1: Chemical Identity of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
| Identifier | Value | Source |
| CAS Number | 40161-55-5 | [1][2] |
| Molecular Formula | C₇H₃BrF₄ | [1] |
| Molecular Weight | 243.00 g/mol | ChemBK |
| IUPAC Name | 1-bromo-4-fluoro-2-(trifluoromethyl)benzene | |
| Synonyms | 2-Bromo-5-fluorobenzotrifluoride | [1] |
| SMILES | C1=CC(=C(C(=C1)F)Br)C(F)(F)F | PubChem |
Note: The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.
Physicochemical Properties
The physicochemical properties of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene are critical for its handling, reaction optimization, and purification.
Table 2: Key Physicochemical Properties
| Property | Value | Conditions | Source |
| Appearance | Colorless to light yellow liquid | Ambient | Chem-Impex |
| Density | 1.695 g/mL | at 25°C | ChemBK |
| Boiling Point | 136-143 °C | at 760 mmHg (lit.) | ChemBK |
| Melting Point | No data available | - | - |
| Flash Point | 147 °F (63.9 °C) | Closed cup | ChemBK |
| Refractive Index | n20/D 1.465 (lit.) | at 20°C | ChemBK |
| Vapor Pressure | 3.1 mmHg | at 25°C | ChemBK |
Insights into Physical State and Handling
The compound exists as a liquid at room temperature with a relatively high boiling point, suggesting low volatility under standard conditions. Its density, significantly higher than water, is an important consideration for solvent extraction and separation procedures. The flash point of approximately 64°C indicates that it is a combustible liquid and should be handled with appropriate safety precautions, away from ignition sources. While no specific melting point data is available for this compound, the related compound 1-bromo-4-fluorobenzene has a melting point of -16 °C.[3]
Solubility Profile
As a haloarene, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is expected to be insoluble in water due to its nonpolar nature and inability to form hydrogen bonds.[4] It is, however, soluble in a range of common organic solvents with low polarity, such as benzene, ether, chloroform, and carbon tetrachloride.[4] This solubility behavior is a key factor in selecting appropriate solvent systems for chemical reactions and purification techniques like chromatography. The general principle of "like dissolves like" is applicable here; the intermolecular forces in haloarenes are comparable in strength to those in nonpolar organic solvents, facilitating dissolution.[5]
Spectral Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene. While a complete set of spectra for this specific molecule is not publicly available, analysis of closely related structures provides valuable insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The coupling patterns will be complex due to spin-spin coupling between the protons and with the fluorine atom. For the related compound 1-bromo-4-(trifluoromethyl)benzene, the ¹H NMR spectrum in CDCl₃ shows two doublets at δ 7.64 (d, J = 8.6 Hz, 2H) and 7.50 (d, J = 8.6 Hz, 2H).[6]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. For 1-bromo-4-(trifluoromethyl)benzene, the ¹³C NMR spectrum shows signals at δ 132.1, 129.7, 126.9 (q, J = 3.8 Hz), 126.5 (q, J = 1.8 Hz), and 123.9 (q, J = 273.1 Hz).[6]
-
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[7] The spectrum of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is expected to show two distinct signals: one for the trifluoromethyl group (typically around -60 to -70 ppm) and one for the aromatic fluorine atom.[7] For 1-bromo-4-(trifluoromethyl)benzene, a singlet for the CF₃ group is observed at δ -62.8 (s, 3F).[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[8] The molecular ion peaks are therefore expected at m/z 242 and 244. Common fragmentation pathways would involve the loss of a bromine atom or a trifluoromethyl radical.[8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is expected to show characteristic absorption bands for:
-
C-H stretching in the aromatic region (~3000-3100 cm⁻¹)
-
C=C stretching in the aromatic ring (~1400-1600 cm⁻¹)
-
C-F stretching from the trifluoromethyl group (strong bands, ~1100-1300 cm⁻¹)
-
C-Br stretching (~500-600 cm⁻¹)
Experimental Methodologies
The accurate determination of physical properties relies on standardized experimental protocols. The following sections detail the principles and steps for measuring key properties.
Determination of Boiling Point (Micro Reflux Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For small sample volumes, the micro reflux method is a convenient and accurate technique.[10]
Protocol:
-
Place approximately 0.5 mL of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene into a small test tube.
-
Add a small magnetic stir bar to ensure smooth boiling.
-
Clamp the test tube in a heating block placed on a hot plate stirrer.
-
Position a thermometer with its bulb about 1 cm above the liquid surface.
-
Turn on the stirrer and begin heating gently.
-
Observe the liquid until it is gently refluxing, characterized by a ring of condensing vapor on the test tube walls.
-
The stable temperature reading on the thermometer at the level of the refluxing ring corresponds to the boiling point.[10]
Caption: Workflow for Boiling Point Determination.
Determination of Density
Density is an intrinsic property defined as the mass per unit volume of a substance.[6]
Protocol:
-
Accurately weigh a clean, dry graduated cylinder or pycnometer using an analytical balance.
-
Add a known volume (e.g., 1.0 mL) of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene to the container.
-
Reweigh the container with the sample to determine the mass of the liquid.
-
Calculate the density using the formula: Density = Mass / Volume.
-
For higher accuracy, repeat the measurement several times and average the results. It is also crucial to record the temperature at which the measurement is made, as density is temperature-dependent.[6]
Caption: Step-by-step Density Measurement.
Conclusion
This technical guide has provided a comprehensive overview of the essential physical properties of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene. The data presented, from its fundamental chemical identity to its detailed spectral characteristics and solubility profile, offers a critical resource for scientists and researchers. The inclusion of standardized experimental protocols for determining key physical parameters further enhances the practical utility of this guide. A thorough understanding and application of this information will facilitate the safe handling, effective utilization, and innovative application of this versatile chemical intermediate in the advancement of pharmaceutical and agrochemical research.
References
-
PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 15). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 25). CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Science.gov. (n.d.). halogenated organic solvents: Topics. Retrieved from [Link]
-
NCERT. (n.d.). NCERT Solutions For Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-2,4,5-trifluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]
-
YouTube. (2014, March 3). ES: The Solubility of the Halogens. Retrieved from [Link]
-
NIH. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]
- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 4. learncbse.in [learncbse.in]
- 5. quora.com [quora.com]
- 6. rsc.org [rsc.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]
2-Bromo-5-fluorobenzotrifluoride molecular structure and weight
An In-Depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride
Authored by a Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by its structural functionality. This compound is a prime exemplar of a versatile organofluorobenzene building block.[1][2] Its strategic combination of a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring provides a unique platform for complex molecular synthesis.[1][3] This guide offers an in-depth examination of its molecular structure, physicochemical properties, synthesis, and critical applications, tailored for researchers, scientists, and professionals in drug development. The narrative is grounded in established scientific principles, explaining the causality behind its synthetic utility and analytical validation.
Molecular Identity and Structure
A precise understanding of a compound's structure is the foundation of its application. This compound is an aromatic compound characterized by a benzene ring substituted with three distinct functional groups that dictate its reactivity and physical properties.
Key Identifiers:
-
IUPAC Name: 1-bromo-4-fluoro-2-(trifluoromethyl)benzene[4]
-
Synonyms: 2-Bromo-α,α,α,5-tetrafluorotoluene, 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene[7][8][9]
Molecular Formula and Weight: The molecular formula is C₇H₃BrF₄ .[6][7][8] Based on the IUPAC atomic weights, its molecular weight is approximately 243.00 g/mol .[4][5][7][8][10][11] The NIST WebBook provides a more precise mass of 242.996.[6]
Structural Representation: The molecule consists of a central benzene ring. The substituents are arranged as follows:
-
A bromine atom at position 2. This atom is an excellent leaving group, making it highly valuable for cross-coupling reactions like the Suzuki-Miyaura coupling, which are fundamental for building the carbon skeletons of Active Pharmaceutical Ingredients (APIs).[1]
-
A fluorine atom at position 5. This substituent modifies the electronic properties of the aromatic ring, influencing its reactivity and potential biological interactions.
-
A trifluoromethyl (CF₃) group at position 1. The CF₃ group is a crucial feature in medicinal chemistry. It is known to enhance the lipophilicity and metabolic stability of drug candidates, which can significantly improve their bioavailability and efficacy.
For unambiguous machine-readable representation:
-
SMILES: Fc1ccc(Br)c(c1)C(F)(F)F[8]
-
InChI: InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11,12)/h1-3H[6][8]
Physicochemical Properties
The physical characteristics of this compound are critical for its handling, storage, and application in chemical reactions. It is typically a colorless to light yellow clear liquid.[7][8] The key properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless to light orange/yellow clear liquid | [7][8] |
| Boiling Point | 136-143 °C | [1][7][12][13] |
| Density | ~1.695 - 1.75 g/mL at 25 °C | [1][7][12] |
| Refractive Index (n20/D) | ~1.465 | [1][12][13] |
| Flash Point | ~63.9 °C (147.0 °F) - closed cup | [1] |
| Purity | ≥ 97% (GC) | [7][8] |
| Storage | Store at room temperature, sealed in dry conditions | [7][13] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes, often involving multi-step processes that require careful control of reaction conditions. One common and effective method starts with m-fluorobenzotrifluoride.[14]
Step-by-Step Synthesis Outline (via Diazotization): [14]
-
Nitration: m-fluorobenzotrifluoride is first nitrated using a mixture of nitric acid and concentrated sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. The temperature must be carefully controlled to prevent side reactions.[14]
-
Reduction: The resulting nitro compound is then reduced to an amine. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel, yielding 5-fluoro-2-aminobenzotrifluoride.[14]
-
Diazotization and Bromination: The final step involves a Sandmeyer-type reaction. The amine is treated with sodium nitrite and hydrobromic acid to form a diazonium salt. This intermediate is then reacted with cuprous bromide to substitute the diazonium group with bromine, yielding the final product, this compound, in high purity.[14]
This multi-step synthesis ensures high yield and purity, making it suitable for producing the high-quality intermediate required for pharmaceutical applications.[14]
Caption: A typical synthesis route for this compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a key intermediate.[2][7] Its trifluoromethyl and bromine functionalities provide chemists with a versatile tool for creating complex molecules with enhanced therapeutic potential.[7]
Pharmaceutical Development: This compound is a crucial starting material in the synthesis of various pharmaceuticals.[2][7]
-
Diabetes Treatment: It is a precursor for producing HSD-016, an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD1).[1][12] This enzyme is involved in converting cortisone to cortisol, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1][12]
-
Oncology: The compound serves as an intermediate in the development of anti-cancer agents.[7][15] For example, it can be used to synthesize 2-trifluoromethyl-4-anthranilonitrile, a raw material for the androgen antagonist Bicalutamide, used in treating prostate cancer.[15]
Agrochemical Formulations: Beyond pharmaceuticals, it is also employed in the production of advanced agrochemicals like herbicides and pesticides.[2][7] The fluorinated structure often enhances the stability and efficacy of these agents, leading to better crop protection.[2][7]
Material Science: The unique chemical properties imparted by the fluorine and bromine atoms make it useful in creating advanced materials, such as specialized polymers and coatings that require high durability and specific performance characteristics.[7]
Analytical Characterization
To ensure the quality and identity of this compound, a systematic analytical workflow is essential. This self-validating process confirms that the material meets the stringent purity requirements for its intended applications, especially in pharmaceutical synthesis.
-
Purity Analysis: Gas Chromatography (GC) is the standard method for determining the purity of the compound, with typical specifications being ≥97-98%.[7][8][9]
-
Structural Confirmation: A suite of spectroscopic techniques is used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that help elucidate the structure.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to provide a detailed map of the atomic connectivity and confirm the precise arrangement of substituents on the aromatic ring.
-
Caption: A standard workflow for the analytical validation of the compound.
Safety and Handling
This compound is considered a hazardous chemical and must be handled with appropriate precautions. It is classified as a combustible liquid.[11] It is also known to cause skin and serious eye irritation.[4][11] Proper personal protective equipment (PPE), including gloves, and eyeshields, should be used when handling this compound in a well-ventilated area, away from heat and open flames.[11]
Conclusion
This compound is more than just a chemical compound; it is a critical enabler of innovation in life sciences and material science. Its well-defined molecular structure, characterized by the strategic placement of bromo, fluoro, and trifluoromethyl groups, provides a robust platform for the synthesis of high-value molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in creating next-generation therapeutics and advanced materials.
References
- CN102951996A - Synthesis method of this compound - Google Patents.
-
Exploring this compound: A Key Pharmaceutical Intermediate. Novasyn. [Link]
-
Introducing this compound: A Powerful Chemical Compound for Diverse Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
This compound - the NIST WebBook. NIST. [Link]
-
This compound | C7H3BrF4 | CID 520983 - PubChem. PubChem. [Link]
-
Chemical Properties of this compound (CAS 40161-55-5) - Cheméo. Cheméo. [Link]
-
The preparation method of this compound - Eureka | Patsnap. Patsnap. [Link]
-
This compound | CAS 401-98-9 - bouling chemical co., limited. Bouling Chemical Co., Limited. [Link]
- CN111362775B - Synthesis method of this compound - Google Patents.
-
5-Bromo-2-fluorobenzotrifluoride: A Crucial Building Block for Pharma Innovation. Novasyn. [Link]
- CN104447183B - The preparation method of this compound - Google Patents.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS 401-98-9 | Properties, Uses, Safety & Suppliers in China [boulingchem.com]
- 4. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 40161-55-5 [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 40161-55-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. scbt.com [scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | 40161-55-5 [chemicalbook.com]
- 13. This compound CAS#: 40161-55-5 [m.chemicalbook.com]
- 14. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 15. CN104447183B - The preparation method of this compound - Google Patents [patents.google.com]
solubility of 2-Bromo-5-fluorobenzotrifluoride in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Bromo-5-fluorobenzotrifluoride in Organic Solvents
Executive Summary
This compound is a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, valued for its unique structural features that impart desirable properties to target molecules.[1][2][3] A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification protocols, and ensuring success in formulation efforts. This guide provides a detailed analysis of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents a summary of its known solubility in common organic solvents, and furnishes a practical, step-by-step protocol for experimentally determining its solubility.
Introduction: The Strategic Importance of a Key Intermediate
In the landscape of modern medicinal chemistry and process development, intermediates like this compound (CAS No. 40161-55-5) are indispensable.[1][4] Its structure, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring, offers a versatile platform for synthetic transformations.[2][3] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, while the bromine and fluorine atoms provide reactive handles for various cross-coupling and substitution reactions.[4]
The selection of an appropriate solvent is one of the most critical parameters in chemical synthesis. It influences reaction rates, equilibria, and pathway selection. For a compound like this compound, which serves as a starting material for complex active pharmaceutical ingredients (APIs), knowledge of its solubility profile is not merely academic; it is a cornerstone of efficient, scalable, and reproducible process chemistry.[5] This guide aims to consolidate the available information and provide a predictive framework for its behavior in a range of organic media.
Physicochemical Profile
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below. It is a colorless to light yellow liquid at room temperature, a property that influences its handling and storage.[3][4][6] Its relatively high density and boiling point are typical for halogenated aromatic compounds.[1][5]
| Property | Value | Source(s) |
| CAS Number | 40161-55-5 | [1][2][4] |
| Molecular Formula | C₇H₃BrF₄ | [1][2][3] |
| Molecular Weight | ~243.00 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [3][4][6] |
| Density | ~1.695 - 1.75 g/mL at 25 °C | [1][3][5] |
| Boiling Point | 136-143 °C | [1][4][5] |
| Melting Point | 41-44 °C | [1] |
| Flash Point | ~64 °C (147 °F) | [6][7] |
| Refractive Index | n20/D ~1.465 | [1][5] |
| Water Solubility | Poor / Insoluble | [4][6][8] |
Theoretical Principles of Solubility: A Molecular Perspective
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[9] This is based on the concept that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound dictates its polarity and the types of interactions it can form with solvent molecules.
The presence of highly electronegative fluorine atoms in the trifluoromethyl (CF₃) group and the additional fluorine and bromine atoms on the aromatic ring create significant bond dipoles.[4] This results in an uneven distribution of electron density, making this compound a polar molecule.[6] Consequently, its solubility is governed by the following interactions:
-
Dipole-Dipole Interactions: As a polar molecule, it will readily interact with other polar solvent molecules.
-
Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and will contribute to its solubility in nonpolar solvents, particularly given its relatively large electron cloud due to the bromine atom.
-
Hydrogen Bonding: this compound lacks hydrogen bond donors (like O-H or N-H). While the fluorine atoms could theoretically act as very weak hydrogen bond acceptors, the compound cannot form strong hydrogen bonds, which explains its poor solubility in protic solvents like water.[10][11]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 40161-55-5 [chemicalbook.com]
- 6. This compound | CAS 401-98-9 | Properties, Uses, Safety & Suppliers in China [boulingchem.com]
- 7. This compound 97 40161-55-5 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.ws [chem.ws]
- 10. learncbse.in [learncbse.in]
- 11. quora.com [quora.com]
A Spectroscopic Guide to 2-Bromo-5-fluorobenzotrifluoride: Unveiling the Molecular Fingerprint
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and impurity profiling. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering expert interpretation and field-proven experimental protocols.
Molecular Structure and Key Spectroscopic Features
This compound is a substituted aromatic compound with the molecular formula C₇H₃BrF₄ and a molecular weight of approximately 243.00 g/mol .[2][3] Its structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring, gives rise to a unique and informative spectroscopic profile.
C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.8,0.75!"]; C5 [label="C", pos="0.8,0.75!"]; C6 [label="C", pos="0,0!"];
Br [label="Br", pos="0,2.5!", fontcolor="#EA4335"]; F1 [label="F", pos="-2.3,-1.25!", fontcolor="#34A853"]; CF3 [label="CF3", pos="2.3,-1.25!", fontcolor="#4285F4"]; H1 [label="H", pos="-1.5,1.25!"]; H2 [label="H", pos="1.5,1.25!"]; H3 [label="H", pos="0,-0.5!"];
C1 -- C4 [label=""]; C4 -- C2 [label=""]; C2 -- C6 [label=""]; C6 -- C3 [label=""]; C3 -- C5 [label=""]; C5 -- C1 [label=""];
C1 -- Br; C2 -- F1; C3 -- CF3; C4 -- H1; C5 -- H2; C6 -- H3;
label="this compound"; fontsize=14; }
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information about the electronic environment of the nuclei and their connectivity.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl substituents.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3 | 7.6 - 7.8 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-4 | 7.3 - 7.5 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |
| H-6 | 7.8 - 8.0 | d | J(H-H) ≈ 8-9 |
Note: Predicted values are based on empirical data for similar substituted benzenes.
H3 [label="H-3"]; H4 [label="H-4"]; H6 [label="H-6"]; F5 [label="F-5", fillcolor="#34A853", fontcolor="#FFFFFF"];
H3 -- H4 [label="J ≈ 2-3 Hz"]; H4 -- H6 [label="J ≈ 8-9 Hz"]; H3 -- F5 [label="J ≈ 8-10 Hz", style=dashed, color="#EA4335"]; H4 -- F5 [label="J ≈ 5-7 Hz", style=dashed, color="#EA4335"]; }
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituents. The carbon attached to the highly electronegative fluorine atom will be significantly deshielded, as will the carbon of the trifluoromethyl group.
| Carbon | Predicted Chemical Shift (ppm) | Key Feature |
| C-1 (C-CF₃) | 120 - 125 | Quartet due to C-F coupling |
| C-2 (C-Br) | 115 - 120 | |
| C-3 | 130 - 135 | |
| C-4 | 118 - 123 | Doublet due to C-F coupling |
| C-5 (C-F) | 160 - 165 | Doublet due to C-F coupling |
| C-6 | 135 - 140 | |
| -CF₃ | 120 - 125 | Quartet due to C-F coupling |
Note: Predicted values based on additivity rules and data for similar compounds.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4][5] For this compound, two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
| Ar-F | -110 to -115 | Multiplet | Coupling to H-3, H-4, and potentially the CF₃ group |
| -CF ₃ | -60 to -65 | Singlet or narrow multiplet | Potential small coupling to Ar-F |
Note: Chemical shifts are referenced to CFCl₃.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to C-F, C-Br, and C-H bonds, as well as aromatic ring vibrations. The provided spectrum is a gas-phase spectrum from the NIST WebBook.[3]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C ring stretch |
| 1350 - 1150 | C-F stretch (Aromatic) |
| 1300 - 1100 | -CF₃ symmetric and asymmetric stretches |
| 1000 - 650 | C-Br stretch |
| 900 - 675 | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). Data from the NIST WebBook indicates a molecular ion at m/z 242 and 244.[2][3]
Key Fragment Ions:
-
m/z 242/244 [M]⁺˙: The molecular ion.
-
m/z 163 [M - Br]⁺: Loss of the bromine atom. This is often a favorable fragmentation pathway for brominated aromatic compounds.
-
m/z 113 [M - Br - CF₂]⁺: Subsequent loss of a difluorocarbene radical from the [M - Br]⁺ ion.
M [label="[C₇H₃BrF₄]⁺˙\nm/z 242/244"]; M_Br [label="[C₇H₃F₄]⁺\nm/z 163"]; M_Br_CF2 [label="[C₆H₃F₂]⁺\nm/z 113"];
M -> M_Br [label="- Br•"]; M_Br -> M_Br_CF2 [label="- CF₂"]; }
Caption: Proposed primary fragmentation pathway.Experimental Protocols
NMR Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation. For this compound, a standard protocol for small organic molecules is appropriate.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Preparation:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently swirl to dissolve the sample completely.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
-
ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a liquid sample with minimal preparation.[7][8][9]
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal (if applicable for the instrument) and acquire the spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or hexane. A concentration of approximately 100 µg/mL is a good starting point.
-
GC Conditions:
-
Injector: Split/splitless injector, typically in split mode to avoid column overloading. Injector temperature: 250 °C.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation from any impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the molecular weight of the compound and expected fragments (e.g., m/z 40-300).
-
Ion Source Temperature: Typically 230 °C.
-
Transfer Line Temperature: Typically 280 °C.
-
Conclusion
The spectroscopic data presented in this guide provides a comprehensive fingerprint of this compound. The combination of NMR, IR, and MS allows for unambiguous identification and structural confirmation. The predicted NMR data, based on established principles, serves as a valuable reference in the absence of fully assigned experimental spectra in the public domain. The detailed experimental protocols provide a solid foundation for researchers and analysts working with this important chemical intermediate, ensuring the acquisition of high-quality, reliable data.
References
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]
-
Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. [Link]
-
IR of a Liquid. YouTube. [Link]
-
Interpretation of ATR-IR spectra. Chemistry Teaching Labs - University of York. [Link]
-
This compound. PubChem. [Link]
-
5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]
-
Fluorine NMR. [Link]
-
An Overview of Fluorine NMR. ResearchGate. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. NIH. [Link]
-
This compound. [Link]
-
This compound. NIST WebBook. [Link]
-
19Flourine NMR. [Link]
-
This compound. ChemBK. [Link]
-
DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]
-
Infrared Spectroscopy. MSU chemistry. [Link]
-
19F NMR Reference Standards. [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
-
How Is GC-MS Used In Aroma Analysis?. Chemistry For Everyone - YouTube. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. biophysics.org [biophysics.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. This compound | 40161-55-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR [m.chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
reactivity of the bromine atom in 2-Bromo-5-fluorobenzotrifluoride
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-5-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 40161-55-5) is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its synthetic utility is largely dictated by the reactivity of its carbon-bromine bond, which is strategically influenced by the electronic properties of the adjacent trifluoromethyl and fluoro substituents. This guide provides a comprehensive analysis of the C-Br bond's reactivity, exploring its behavior in key synthetic transformations including palladium-catalyzed cross-coupling, metallation, and its role in the context of nucleophilic aromatic substitution. By elucidating the underlying electronic principles and providing field-proven experimental protocols, this document serves as a technical resource for scientists leveraging this versatile building block in complex molecule synthesis.
Introduction: A Strategically Activated Synthetic Building Block
This compound is a substituted organofluorine compound whose value lies in its unique combination of stability and tunable reactivity.[1][2] It serves as a critical starting material for a range of advanced pharmaceutical ingredients (APIs), including inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD1) for type 2 diabetes treatment and non-steroidal anti-androgens like Bicalutamide for cancer therapy.[1][3][4]
The reactivity of the molecule is not random; it is a direct consequence of the electronic interplay between the three substituents on the benzene ring:
-
Bromine (Br): The primary focus of this guide, the C-Br bond is the key reaction site for a host of transformations, most notably metal-catalyzed cross-coupling and metallation reactions.
-
Trifluoromethyl (CF₃): A potent electron-withdrawing group, the CF₃ substituent exerts a strong negative inductive effect (-I).[5][6] This effect deactivates the aromatic ring toward electrophilic attack but significantly activates it for nucleophilic aromatic substitution and influences the reactivity of the adjacent C-Br bond.[6][7]
-
Fluorine (F): While also electron-withdrawing via induction (-I), fluorine can donate electron density through resonance (+M).[8] This push-pull character, combined with its position relative to the other groups, fine-tunes the regioselectivity of various reactions.
Understanding this electronic landscape is paramount to predicting and controlling the molecule's synthetic behavior.
The Electronic Landscape: Causality of Reactivity
The reactivity of the C-Br bond in this compound is dictated by the electron density of the aromatic ring. The powerful electron-withdrawing nature of the trifluoromethyl group, located ortho to the bromine, is the dominant factor.[5][6] It polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to oxidative addition by transition metals. The fluorine atom, para to the bromine, further contributes to the overall electron-deficient nature of the ring.
Caption: Logical flow of electronic effects dictating C-Br bond reactivity.
Core Reactivity Profile of the Carbon-Bromine Bond
The C-Br bond serves as a versatile handle for introducing molecular complexity. Its utility is most pronounced in palladium-catalyzed cross-coupling and metallation reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions represent the most powerful application of this compound, enabling the formation of C-C, C-N, and C-O bonds. The general mechanism proceeds via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation and reductive elimination.[9]
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[10][11] The electron-deficient nature of the this compound ring facilitates the initial oxidative addition step, often leading to high reaction efficiency.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-fluoro-1-(trifluoromethyl)benzene
-
Assembly: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 243 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inerting: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degassing: Bubble argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg) under a positive flow of argon.
-
Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.
Data Presentation: Suzuki Coupling Performance
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | DMF | 100 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3%) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 75-85 |
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 40161-55-5 [chemicalbook.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Trifluoromethyl Group in 2-Bromo-5-fluorobenzotrifluoride: A Synthetic and Mechanistic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluorobenzotrifluoride (CAS: 40161-55-5) is a cornerstone intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Its utility is not merely a consequence of its constituent atoms but is profoundly dictated by the synergistic interplay of its functional groups. This technical guide provides an in-depth analysis of the trifluoromethyl (-CF₃) group's role in defining the physicochemical properties, reactivity, and strategic applications of this versatile molecule. We will dissect the electronic and steric effects of the -CF₃ group, explain the causality behind its use in enhancing drug-like properties, and provide detailed protocols for its key synthetic transformations. This guide serves as a comprehensive resource for researchers leveraging this powerful building block in drug discovery and materials science.
The Trifluoromethyl Group: A Paradigm of Modern Drug Design
The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF₃) group, has become a central theme in medicinal chemistry. This is due to the group's unique ability to profoundly and predictably alter a molecule's pharmacokinetic and pharmacodynamic profile.[3] Understanding these fundamental contributions is key to appreciating its role in this compound.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4][5] This inherent strength makes the -CF₃ group exceptionally resistant to enzymatic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes.[6] Replacing a metabolically vulnerable methyl group with a -CF₃ group is a well-established strategy to increase a drug's half-life and reduce patient dosing frequency.
-
Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (Hansch-Fujita π constant: +0.88), a property that significantly aids in a molecule's ability to cross biological membranes.[4][5] This improved absorption and distribution is a critical factor in enhancing the bioavailability of orally administered drugs.
-
Potent Electron-Withdrawing Nature: With a high electronegativity intermediate between fluorine and chlorine, the -CF₃ group exerts a powerful electron-withdrawing inductive effect.[5][7] This electronic influence can dramatically alter the acidity or basicity of nearby functional groups, thereby modulating a drug's interaction with its biological target. This can lead to stronger electrostatic and hydrophobic interactions, enhancing binding affinity and selectivity.
-
Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group.[4][7] While sterically larger than a methyl group and more comparable to an isopropyl group, this substitution can fine-tune the steric and electronic properties of a lead compound to optimize its fit within a target's binding pocket.[5][6][7]
Physicochemical and Reactive Profile of this compound
The molecular architecture of this compound is a masterclass in functional group synergy. The benzene ring is substituted with three distinct groups—bromo, fluoro, and trifluoromethyl—each contributing to its unique reactivity profile.
Core Physicochemical Properties
The compound is a colorless to light yellow liquid under standard conditions, with properties that make it a stable and manageable intermediate in synthesis.[8][9]
| Property | Value | Source(s) |
| CAS Number | 40161-55-5 | [2][8][9] |
| Molecular Formula | C₇H₃BrF₄ | [2][8] |
| Molecular Weight | ~243.0 g/mol | [1][8] |
| Density | ~1.695 - 1.7 g/mL at 25°C | [8][9][10] |
| Boiling Point | 136-143 °C | [8][10] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][9] |
The Trifluoromethyl Group's Influence on Aromatic Ring Reactivity
The strong electron-withdrawing nature of the -CF₃ group is the dominant electronic influence on the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. This effect, combined with the directing effects of the bromine and fluorine atoms, creates a highly specific reactivity pattern that chemists can exploit.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. innospk.com [innospk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | 40161-55-5 [chemicalbook.com]
electronic effects of fluorine in 2-Bromo-5-fluorobenzotrifluoride
An In-Depth Technical Guide to the Electronic Effects of Fluorine in 2-Bromo-5-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 40161-55-5) is a pivotal building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from a unique electronic architecture governed by the interplay of three distinct substituents on a benzene ring: a strongly deactivating trifluoromethyl group, and two halogens (bromine and fluorine) with dual electronic personalities. This guide provides a comprehensive analysis of the electronic effects within this molecule. We will dissect the individual contributions of each substituent—inductive withdrawal and resonance donation—and then synthesize these concepts to build a cohesive picture of the molecule's overall reactivity profile. This analysis is grounded in spectroscopic data, established physical organic principles, and computational models to provide field-proven insights for professionals leveraging this versatile intermediate in complex molecule synthesis.
Introduction to the Molecular Architecture
This compound is a substituted aromatic compound with the chemical formula C₇H₃BrF₄.[1][3][4] Its structure is defined by a trifluoromethyl (-CF₃) group at position C1, a bromine atom at C2, and a fluorine atom at C5. This specific arrangement creates a highly electron-deficient aromatic system, which dictates its chemical behavior and makes it a valuable precursor for creating advanced pharmaceutical compounds, including inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD1) for potential diabetes treatments.[1][5] To understand its reactivity, one must first understand the fundamental electronic effects at play: the inductive effect and the resonance effect.
-
Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring.[6][7]
-
Resonance (Mesomeric) Effect (-M/+M): This effect involves the delocalization of pi (π) electrons and lone pairs across the conjugated system of the aromatic ring. Groups that donate lone pairs into the ring exert a positive mesomeric effect (+M), increasing electron density at specific positions.[6]
The balance between these two effects determines the reactivity and regioselectivity of substitution reactions on the benzene ring.[6][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 40161-55-5 | [1][4] |
| Molecular Formula | C₇H₃BrF₄ | [1][4][9] |
| Molecular Weight | 243.00 g/mol | [1][4][10] |
| Appearance | Colorless liquid | [1][3] |
| Density | ~1.695 - 1.7 g/mL at 25°C | [1][3][5] |
| Boiling Point | 136-143 °C | [1][5] |
| IUPAC Name | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | [4][11] |
Dissecting the Substituents: A Tale of Three Effects
The unique electronic landscape of this compound arises from the cumulative and sometimes competing effects of its three substituents.
The Trifluoromethyl (-CF₃) Group: A Dominant Electron Sink
The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[12] Its effect is almost entirely due to a potent negative inductive effect (-I) . The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn strongly withdraws electron density from the aromatic ring through the C-C sigma bond.[8][13]
Unlike halogens, the -CF₃ group has no lone pairs to donate and therefore lacks a significant resonance donation (+M) effect.[8] This makes it a strong deactivating group for Electrophilic Aromatic Substitution (EAS), meaning it slows down the reaction rate compared to benzene.[14] Furthermore, it is a strong meta-director , as the deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least unfavorable sites for electrophilic attack.[13][14]
The Fluorine (-F) Substituent: A Study in Contradiction
Fluorine presents a more nuanced electronic profile, characterized by a conflict between its inductive and resonance effects.
-
Strong Inductive Withdrawal (-I): As the most electronegative element, fluorine exerts a powerful -I effect, pulling electron density from the ring through the σ-bond.[15][16] This effect deactivates the ring towards EAS.[17]
-
Resonance Donation (+M): Despite its electronegativity, fluorine possesses lone pairs in its 2p orbitals which can overlap effectively with the 2p orbitals of the aromatic carbon.[18] This allows it to donate electron density into the π-system, a +M effect.[15][19] This resonance donation enriches the electron density specifically at the ortho and para positions.
The net result is that the strong -I effect outweighs the +M effect, making the ring deactivated overall. However, the resonance donation still dictates the position of attack, making fluorine an ortho, para-director .[8][19]
Caption: Duality of Fluorine's Electronic Effects.
The Bromine (-Br) Substituent
Like fluorine, bromine is also an ortho, para-director that deactivates the ring. Its -I effect is weaker than fluorine's, but its +M effect is also considerably weaker due to less efficient orbital overlap between carbon's 2p and bromine's larger 4p orbitals.[7]
Synergistic Effects and Reactivity Profile
In this compound, these individual effects combine to create a highly polarized and deactivated ring.
Caption: Combined Electronic Effects on the Aromatic Ring.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The cumulative -I effects of all three substituents render the ring highly electron-deficient and thus strongly deactivated towards electrophiles. Predicting the site of substitution requires weighing the competing directing effects:
-
-CF₃ (C1): Directs meta (to C3, C5).
-
-Br (C2): Directs ortho, para (to C4, C6).
-
-F (C5): Directs ortho, para (to C2, C6).
The positions C2 and C5 are already substituted. Let's analyze the remaining positions:
-
C3: Meta to -CF₃ (favorable), ortho to -Br (sterically hindered), meta to -F (neutral).
-
C4: Para to -CF₃ (highly disfavored), para to -Br (favorable), ortho to -F (favorable).
-
C6: Ortho to -CF₃ (highly disfavored), ortho to -Br (sterically hindered), ortho to -F (favorable).
No position is strongly activated. The powerful deactivating effect of the -CF₃ group at the ortho (C6) and para (C4) positions is the dominant factor. Therefore, electrophilic attack is generally disfavored and requires harsh conditions. When it does occur, it is most likely to be directed to position C3 or C4 , depending on the specific electrophile and reaction conditions, as these positions represent a compromise between the competing electronic directives.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing character of the substituents, particularly the -CF₃ group, makes the aromatic ring highly susceptible to nucleophilic attack.[3] This is the inverse of its reactivity in EAS. For an SNAr reaction to proceed, a good leaving group (one of the halogens) must be positioned ortho or para to a strong electron-withdrawing group.
In this molecule, the bromine at C2 is ortho to the powerfully activating -CF₃ group. The fluorine at C5 is meta to the -CF₃ group. Consequently, the C2 position is significantly activated for SNAr. An incoming nucleophile will preferentially attack C2, displacing the bromide ion. While fluorine's high electronegativity makes the carbon it's attached to more electrophilic (aiding the rate-determining attack step), its position meta to the strongest activating group makes it a much less likely site for substitution compared to the bromine.[20]
Quantifying and Visualizing Electronic Effects
The theoretical effects described above can be observed and quantified using a combination of physical organic parameters, spectroscopy, and computational modeling.
Hammett Constants
Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
Table 2: Hammett Constants for Relevant Substituents
| Substituent | σ_meta (σm) | σ_para (σp) | Primary Effect | Reference(s) |
| -F | +0.34 | +0.06 | Strong -I, Weak +M | [15][21] |
| -Br | +0.39 | +0.23 | Moderate -I, Weak +M | [21] |
| -CF₃ | +0.43 | +0.54 | Very Strong -I | [22] |
The large positive values for -CF₃ confirm its powerful electron-withdrawing nature. Fluorine's σp value is only slightly positive, reflecting the partial cancellation of its strong -I effect by its +M effect at the para position.
Spectroscopic Evidence: NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts (δ) are highly sensitive to electron density.
-
¹⁹F NMR: The fluorine nuclei in the -CF₃ group and the C5-F position will have distinct chemical shifts. These shifts are sensitive probes of the local electronic environment and can be used to monitor reactions and confirm substitution patterns.[23][24]
-
¹³C NMR: The carbon atoms of the aromatic ring will show significant downfield shifts compared to benzene, indicative of the overall electron-withdrawing environment. The carbon directly attached to the -CF₃ group (C1) will be particularly deshielded.[25]
-
¹H NMR: The three protons on the ring are expected to resonate at high chemical shifts (downfield) due to the strong deshielding from the EWGs. Spectroscopic data confirms these protons appear in the aromatic region, typically between 7.0 and 8.0 ppm.[26][27]
Protocol 1: General Methodology for ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Referencing: Add an internal standard with a known ¹⁹F chemical shift, such as trifluorotoluene or hexafluorobenzene, for accurate referencing.
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine-observe probe.
-
Acquisition Parameters: Use standard parameters for ¹⁹F acquisition, including a spectral width sufficient to cover the expected chemical shift range (approx. -50 to -150 ppm), a 90° pulse, and a relaxation delay of 2-5 seconds. Proton decoupling is typically applied to simplify the spectrum.
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift axis using the internal reference.
Computational Modeling: Electrostatic Potential Maps
Modern computational chemistry, particularly Density Functional Theory (DFT), can generate electrostatic potential (ESP) maps.[15][23] These maps visualize the charge distribution across a molecule.
For this compound, an ESP map would show:
-
Negative Potential (Red): Concentrated on the highly electronegative fluorine atoms of the -CF₃ group and the fluorine at C5.
-
Positive Potential (Blue): Distributed across the aromatic ring and its hydrogen atoms, indicating the severe electron deficiency of the π-system.
Caption: Workflow for Computational ESP Map Generation.
Synthetic Utility and Conclusion
The well-defined electronic properties of this compound are the source of its synthetic value. The molecule is an excellent example of how multiple electron-withdrawing groups can be strategically placed to activate a specific site for nucleophilic substitution while deactivating the rest of the ring to other reagents. The bromine at the C2 position serves as a versatile handle; it is primed for displacement by a wide range of nucleophiles in SNAr reactions or for participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the precise and controlled introduction of diverse functional groups, a critical requirement in multi-step drug development.
References
-
Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). T&W GROUP. [Link]
-
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2023). Chemistry Stack Exchange. [Link]
-
Pintus, A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(11), 2993. [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
-
Castro, A. C., et al. (2016). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. PLOS ONE, 11(5), e0154543. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). CSB/SJU. [Link]
-
Why is the electron density on a benzene ring greater in fluorobenzene than chlorobenzene even though the -I effect of F>Cl? (2018). Quora. [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2020). YouTube. [Link]
-
Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... (n.d.). Homework.Study.com. [Link]
- Synthesis method of this compound. (2013).
-
D'Elios, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2530. [Link]
-
Jolly, W. L., & Schaaf, T. F. (1976). Electron distribution in trifluoromethylbenzenes. Electron donation by the trifluoromethyl group. Journal of the American Chemical Society, 98(11), 3178-3181. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Does fluorine or chlorine have more of a resonance effect? (2017). Quora. [Link]
-
Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. [Link]
-
Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. [Link]
-
Why does Fluorine have a more inductive force than Chlorine? (2021). Reddit. [Link]
-
This compound. (n.d.). NIST WebBook. [Link]
-
Why does Inductive effect becomes dominant than Resonance in case of halide substituents...? (2013). Quora. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant. [Link]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
This compound. (n.d.). Cheméo. [Link]
-
Joyce, A. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products... Environmental Science & Technology, 57(42), 15918-15928. [Link]
-
Rizzi, A., et al. (2019). Computational Fluorine Scanning Using Free-Energy Perturbation. Journal of Chemical Information and Modeling, 59(6), 2776-2784. [Link]
-
Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (15), 1809-1815. [Link]
-
Tadayon, S., & Gora, R. W. (2005). Computational study of stereoelectronic effects in fluorinated alkylamines. Journal of Molecular Structure: THEOCHEM, 725(1-3), 133-139. [Link]
-
Benzotrifluoride and its derivatives considered into this study. (n.d.). ResearchGate. [Link]
-
Curran, D. P., et al. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Handbook of Fluorous Chemistry. [Link]
-
Sloop, J. C., et al. (2020). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 74(1), 1-11. [Link]
-
Gutowsky, H. S., & Jonas, J. (1965). Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants. The Journal of Chemical Physics, 42(7), 2425-2433. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 40161-55-5 [chemicalbook.com]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. This compound [webbook.nist.gov]
- 10. chemeo.com [chemeo.com]
- 11. 40161-55-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 13. homework.study.com [homework.study.com]
- 14. youtube.com [youtube.com]
- 15. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 18. quora.com [quora.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. wyzant.com [wyzant.com]
- 21. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 22. researchgate.net [researchgate.net]
- 23. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 26. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR spectrum [chemicalbook.com]
- 27. This compound(40161-55-5) 1H NMR spectrum [chemicalbook.com]
potential biological activities of fluorinated benzotrifluorides
An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Benzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the benzotrifluoride motif emerging as a particularly privileged structural element. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by fluorinated benzotrifluorides. We will delve into the fundamental physicochemical properties conferred by the trifluoromethyl group that underpin these activities, explore a range of therapeutic applications, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering insights into the design, synthesis, and biological characterization of this important class of molecules.
The Benzotrifluoride Moiety: A Paradigm of Fluorine's Impact in Drug Discovery
The introduction of fluorine, and specifically the trifluoromethyl (-CF3) group, into a benzene ring dramatically alters its physicochemical properties, thereby influencing its biological behavior.[1][2] The -CF3 group is a potent electron-withdrawing entity, which can profoundly influence the chemical reactivity, stability, and biological activity of the parent molecule. This strategic fluorination can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family.[3] By replacing a metabolically susceptible C-H bond with a C-F bond, the rate of oxidative metabolism can be significantly reduced, leading to a longer drug half-life and improved bioavailability.[3]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule.[2] This property can enhance a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2] However, this must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.
-
Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic functional groups.[4] This can influence a drug's ionization state at physiological pH, affecting its binding to target proteins and its absorption and distribution properties.
-
Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more specific interactions with biological targets like enzymes and receptors.[2] It can participate in favorable non-covalent interactions, such as dipole-dipole interactions and orthogonal multipolar interactions, within a protein's binding pocket.[5]
The interplay of these factors makes benzotrifluoride derivatives highly attractive scaffolds in drug discovery, with applications spanning a wide range of therapeutic areas.
A Spectrum of Biological Activities
Fluorinated benzotrifluorides have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
A significant body of research has focused on the development of benzotrifluoride-containing compounds as anticancer agents. Their mechanisms of action are varied and often target key pathways involved in cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are targeted by benzotrifluoride derivatives. For instance, the discovery of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, highlighted the importance of a 4-fluorophenoxy substituent in enhancing binding affinity and improving pharmacokinetic properties.[1] The benzotriazine core, a related nitrogen-containing heterocyclic system, has also been explored for developing Src kinase inhibitors.[6]
-
Tubulin Polymerization Inhibition: Some fluorinated compounds exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[7]
-
Cytotoxicity against Cancer Cell Lines: Numerous studies have demonstrated the in vitro cytotoxic activity of newly synthesized fluorinated compounds against various cancer cell lines, such as the liver cancerous HepG2 cell line.[8]
Antimicrobial and Antimalarial Activity
The benzotrifluoride scaffold has also been investigated for its potential in combating infectious diseases.
-
Antimalarial Activity: Early studies have reported the synthesis and antimalarial activity of benzotrifluoride derivatives, demonstrating their potential as therapeutic agents against malaria.[9]
-
Antibacterial and Antifungal Activity: Novel fluorinated 1,2,4-oxadiazole-3-yl benzoxazole derivatives have exhibited promising antibacterial activity.[5]
Neurological and Other Therapeutic Areas
The influence of the benzotrifluoride moiety extends to other therapeutic areas as well.
-
Inhibition of Amyloid-β Aggregation: Fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease.[10]
-
PI3Kδ Inhibition: As a crucial signaling molecule in immune cells, phosphoinositide 3-kinase δ (PI3Kδ) is a promising target for inflammatory and autoimmune diseases. Fluorinated analogues of PI3K inhibitors have been designed and evaluated for their biological activity.[11]
Experimental Evaluation of Biological Activity: A Practical Guide
The rigorous in vitro and in vivo evaluation of novel fluorinated benzotrifluorides is paramount to advancing them through the drug discovery pipeline. This section provides detailed protocols for key assays.
In Vitro Assay Validation for Novel Fluorinated Compounds
The unique physicochemical properties of fluorinated compounds necessitate careful consideration during in vitro assay development and validation to ensure data accuracy and reliability.[12]
Table 1: Key Validation Parameters for In Vitro Assays of Fluorinated Compounds [12]
| Validation Parameter | Description | Key Considerations for Fluorinated Compounds |
| Specificity/Selectivity | The ability of the assay to unequivocally assess the analyte in the presence of other components. | Potential for non-specific binding due to the lipophilic nature of some fluorinated compounds. Possibility of interference with fluorescent or luminescent detection methods. |
| Accuracy | The closeness of agreement between the measured value and the true value. | The high stability of the C-F bond may affect extraction efficiency and recovery. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Potential for variability in automated liquid handling due to the physicochemical properties of the compounds. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The stability of fluorinated compounds can be sensitive to changes in pH or temperature. |
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test benzotrifluoride compounds for a specified period (e.g., 48 or 72 hours).[7][8]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Diagram 1: Experimental Workflow for MTT Assay
Caption: A stepwise workflow of the MTT assay for determining cell viability.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity and inhibition.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the test benzotrifluoride compounds at various concentrations to the assay plate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells. Incubate at room temperature for a specified time.
-
Detection: Stop the reaction and add detection reagents, including a europium-labeled antibody that recognizes the phosphorylated substrate and an allophycocyanin-labeled streptavidin that binds to a biotinylated peptide.
-
Signal Measurement: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Diagram 2: Principle of TR-FRET Kinase Assay
Caption: The principle of a TR-FRET kinase assay, showing inhibition and detection steps.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of fluorinated benzotrifluorides and their biological activity is crucial for optimizing lead compounds.
-
Substitution Pattern: The position of substituents on the benzotrifluoride ring significantly influences activity. For example, in a series of 3-fluoro-β-lactams, the substitution pattern on the phenyl ring was found to affect their antiproliferative activity.[7]
-
Nature of Substituents: The electronic and steric properties of the substituents are critical. Electron-donating groups on the benzotrifluoride ring can enhance reactivity in certain photochemical reactions.[13] In contrast, for amyloid-β aggregation inhibitors, a specific arrangement of a benzenesulfonamide, a hydrophobic substituent, and a benzoic acid was found to be necessary.[10]
-
Computational Modeling: In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be powerful tools to predict the biological activity of novel fluorinated compounds and guide their rational design.[11][14]
Toxicology and Future Perspectives
While fluorination often imparts favorable ADME properties, it is essential to consider the potential for metabolic activation to toxic byproducts.[15] For example, the metabolism of some fluorine-containing drugs can lead to the formation of fluoroacetic acid, which is toxic.[15] Therefore, a thorough toxicological evaluation is a critical component of the drug development process for any new fluorinated benzotrifluoride.
The field of fluorinated benzotrifluorides in drug discovery continues to evolve. Advances in synthetic methodologies are enabling the creation of increasingly complex and diverse molecular architectures.[16] Combined with a deeper understanding of their biological mechanisms of action, this will undoubtedly lead to the development of novel and more effective therapeutics in the years to come.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. zjwintime.com [zjwintime.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antimalarial activity of benzotrifluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative structure–activity relationship correlation between molecular structure and the Rayleigh enantiomeric enrichment factor - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-fluorobenzotrifluoride: A Strategic Building Block in Modern Organic Synthesis
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5) has emerged as a highly versatile and valuable intermediate.[1] Its unique trifluoromethyl and bromine functionalities bestow a combination of stability and reactivity, making it an essential component for researchers developing innovative solutions in drug discovery and materials science.[1] This guide provides an in-depth analysis of its physicochemical properties, explores its reactivity, and details its application in cornerstone synthetic transformations, supported by field-proven protocols and mechanistic insights.
Core Characteristics of this compound
This compound, also known by synonyms such as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene and 2-Bromo-α,α,α,5-tetrafluorotoluene, is an organofluorobenzene derivative that serves as a pivotal intermediate in organic synthesis.[1][2] The presence of three distinct functional motifs on the benzene ring—a bromo group, a fluoro group, and a trifluoromethyl group—creates a unique electronic and steric environment that dictates its reactivity and utility.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical attributes is critical for its effective application and safe handling.[2] The data presented below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 40161-55-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃BrF₄ | [1][2][5] |
| Molecular Weight | 243.00 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow liquid | [1][2][4] |
| Boiling Point | 136-143 °C | [1][2][6] |
| Density | 1.695 - 1.75 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.465 - 1.47 | [1][2] |
| Flash Point | 63.9 °C - 65.4 °C (147 °F) | [2][4] |
| Purity | ≥ 97-98% | [1][2][4] |
Reactivity Profile: A Trifecta of Functionality
The synthetic versatility of this compound stems from the differential reactivity of its substituents.
-
The Bromo Group: The C-Br bond is the primary site for transformations, most notably palladium-catalyzed cross-coupling reactions. It serves as a reliable handle for the introduction of carbon and nitrogen nucleophiles, enabling the construction of complex molecular frameworks.[2][7]
-
The Trifluoromethyl Group (CF₃): This powerful electron-withdrawing group significantly influences the electronics of the aromatic ring. It enhances the electrophilicity of the ring and can increase the metabolic stability and binding affinity of derivative molecules, a highly desirable trait in medicinal chemistry.[8][9]
-
The Fluoro Group: While the C-F bond is generally robust, the strong electron-withdrawing nature of the adjacent trifluoromethyl group can activate it towards nucleophilic aromatic substitution under specific conditions.[8] This offers a secondary point of functionalization, allowing for sequential and orthogonal coupling strategies.[7]
Cornerstone Applications in Organic Synthesis
This compound is a key player in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its primary utility is demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to modern bond construction.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a pillar of synthetic chemistry, enabling the formation of biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[2][9][10] this compound is an excellent substrate for this reaction, coupling efficiently with a wide range of aryl and heteroaryl boronic acids.[2]
This protocol is a generalized starting point; optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.[10][11]
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[11]
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.[11]
-
Degassing: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[11]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water) via syringe.[11]
-
Reaction: Heat the reaction mixture to 80–100 °C and stir vigorously for 4–24 hours.[10][11] Monitor progress by TLC or LC-MS.[10][11]
-
Work-up: Upon completion, cool the mixture to room temperature.[10] Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[10][11] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10][11]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[10]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound CAS 40161-55-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 40161-55-5 [chemicalbook.com]
- 7. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Key Intermediates in the Synthesis of Anti-Cancer Drugs
Abstract
The synthesis of complex anti-cancer drugs is a multi-step process that hinges on the efficient and precise construction of key molecular intermediates. These intermediates are the foundational building blocks that dictate the stereochemistry, purity, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the pivotal intermediates in the synthesis of several classes of blockbuster anti-cancer drugs. We will delve into the synthetic strategies, the causal logic behind experimental choices, and the critical role these intermediates play in the overall drug development process. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed methodologies.
Introduction: The Central Role of Intermediates in Oncology Drug Synthesis
The landscape of cancer therapy has been revolutionized by the advent of highly specific and potent drugs. From cytotoxic agents to targeted therapies and immunotherapies, the chemical synthesis of these molecules is a testament to the advancements in organic chemistry. At the heart of these synthetic endeavors lies the strategic design and preparation of key intermediates. The choice of a synthetic route and the successful isolation of a stable, high-purity intermediate are often the most critical determinants of a scalable and economically viable manufacturing process.
This guide will explore the core intermediates for three major classes of anti-cancer drugs:
-
Natural Products and their Semi-Synthetics: Exemplified by Paclitaxel (Taxol®).
-
Targeted Therapies (Kinase Inhibitors): Focusing on Imatinib (Gleevec®) and the broader class of anilinoquinolines/quinazolines.
-
Anthracycline Antibiotics: With Doxorubicin as a prime example.
For each class, we will dissect the synthesis of a crucial intermediate, providing a rationale for the chosen synthetic pathway and a detailed experimental protocol.
Paclitaxel (Taxol®): The Baccatin III Core
Paclitaxel is a powerful mitotic inhibitor used in the treatment of numerous cancers.[1] Its complex diterpenoid structure, featuring a unique [6-8-6-4] fused ring system with 11 stereocenters, presents a formidable synthetic challenge.[2] Direct extraction from the Pacific yew tree (Taxus brevifolia) is unsustainable, yielding only small amounts of the final product.[2] This supply challenge spurred the development of semi-synthetic routes, which rely on the isolation of more abundant precursors from renewable sources like the needles and twigs of yew species.[2]
Baccatin III: The Cornerstone Intermediate
The tetracyclic core of paclitaxel is known as baccatin III.[1] This complex molecule is the ideal starting point for the semi-synthesis of paclitaxel as it contains the complete core structure. Another closely related and more abundant precursor is 10-deacetylbaccatin III (10-DAB), which can be readily converted to baccatin III.[2][3] The semi-synthesis of paclitaxel from baccatin III involves the esterification of the C13 hydroxyl group with a protected β-phenylisoserine side chain.[3]
The importance of baccatin III lies in its relative abundance compared to paclitaxel in certain Taxus species and the feasibility of its conversion to the final drug.[2] The development of efficient methods to produce baccatin III, either through extraction and purification or through biotechnological approaches like plant cell fermentation, has been a major focus of research.[2][4]
Synthesis of Baccatin III from 10-Deacetylbaccatin III (10-DAB)
A common and critical step in the semi-synthesis of paclitaxel is the acetylation of the C10 hydroxyl group of 10-DAB to yield baccatin III.
Experimental Protocol: Acetylation of 10-DAB to Baccatin III
-
Step 1: Dissolution. 10-deacetylbaccatin III is dissolved in a suitable aprotic solvent, such as pyridine or a mixture of dichloromethane and a tertiary amine base (e.g., triethylamine).
-
Step 2: Acetylation. Acetic anhydride or acetyl chloride is added to the solution at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Step 3: Quenching and Work-up. The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate.
-
Step 4: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure baccatin III.
Causality Behind Experimental Choices:
-
Pyridine or Triethylamine: These bases act as catalysts and also neutralize the acidic byproduct (acetic acid or hydrochloric acid) formed during the reaction, driving the equilibrium towards the product.
-
Controlled Temperature: The acetylation is often performed at low temperatures to minimize side reactions, such as the acetylation of other hydroxyl groups in the molecule.
-
Chromatographic Purification: The high polarity and complex nature of taxanes necessitate chromatographic purification to achieve the high purity required for subsequent steps and for the final API.
Visualization of the Paclitaxel Semi-Synthesis Starting Point
Caption: Key intermediates in the semi-synthesis of Paclitaxel.
Imatinib (Gleevec®): The Power of the Pyrimidine Core
Imatinib is a tyrosine kinase inhibitor that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[5] Its synthesis is a multi-step process that culminates in the coupling of several key intermediates.[5] A central component of the imatinib structure is the N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine core.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Crucial Building Block
The synthesis of this key intermediate has been a subject of optimization to improve yield, reduce costs, and employ more environmentally friendly methods.[6][7] One improved synthetic approach avoids the use of toxic reagents like cyanamide and expensive palladium catalysts.[7]
Optimized Synthesis of the Imatinib Core Intermediate
A notable synthetic strategy involves the copper-catalyzed N-arylation of a heteroarylamine.[7]
Experimental Protocol: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine
-
Step 1: Preparation of the Pyrimidinyl Amine. This is achieved through the reaction of an enaminone and guanidine nitrate, which is a safer alternative to cyanamide.[7]
-
Step 2: Copper-Catalyzed N-Arylation. The prepared pyrimidinyl amine is then coupled with a substituted aniline derivative. This C-N bond formation is catalyzed by copper salts, which are more cost-effective than palladium catalysts.[7] The reaction typically proceeds in a suitable solvent with a base at elevated temperatures.
-
Step 3: Isolation and Purification. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography to yield the desired intermediate with high purity.
Causality Behind Experimental Choices:
-
Guanidine Nitrate: The use of guanidine nitrate instead of cyanamide in the initial step enhances the safety profile of the synthesis.[7]
-
Copper Catalysis: The substitution of expensive palladium catalysts with more abundant and cheaper copper salts significantly reduces the cost of the synthesis, making the drug more accessible.[7]
-
N-Arylation: This key C-N bond-forming reaction is a powerful tool in medicinal chemistry for constructing the core scaffolds of many targeted therapies.
Visualization of the Imatinib Synthesis Pathway
Caption: Synthetic pathway for Imatinib highlighting the key intermediate.
Doxorubicin: The Anthracycline Skeleton
Doxorubicin is a widely used chemotherapy agent belonging to the anthracycline class.[8] Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II. The biosynthesis of doxorubicin in Streptomyces peucetius is a complex process involving a type II polyketide synthase (PKS).[8][9] The core structure is a tetracyclic aglycone called doxorubicinone, which is glycosylated with the sugar daunosamine.
Daunorubicin: The Immediate Precursor
Daunorubicin is the immediate precursor to doxorubicin in its biosynthetic pathway.[8] The conversion of daunorubicin to doxorubicin is a single hydroxylation step at the C-14 position, catalyzed by the enzyme DoxA, a cytochrome P450 oxidase.[8] Daunorubicin itself is a potent anti-cancer agent and is more abundantly produced by wild-type Streptomyces strains.[8]
Biosynthesis of the Doxorubicin Precursor
The biosynthesis of the anthracycline skeleton begins with the assembly of a 21-carbon decaketide chain from a propionyl-CoA starter unit and nine malonyl-CoA extender units.[8] This is followed by a series of cyclization, reduction, and aromatization reactions to form the tetracyclic ring system.[8]
Key Steps in the Biosynthesis of the Aglycone:
-
Polyketide Chain Synthesis: A "minimal PKS" consisting of an acyl carrier protein (ACP), a ketosynthase (KS)/chain length factor (CLF) heterodimer, and a malonyl-CoA:ACP acyltransferase (MAT) catalyzes the iterative addition of malonyl-CoA units to a propionyl-CoA starter.[8]
-
Cyclization and Aromatization: A series of cyclase and aromatase enzymes catalyze the folding and cyclization of the polyketide chain to form the characteristic four-ring anthracycline skeleton.[8]
-
Tailoring Reactions: After the core structure is formed, a series of "tailoring" enzymes modify the aglycone through hydroxylations, methylations, and other transformations to produce daunorubicinone.[10]
-
Glycosylation: The aglycone is then glycosylated with TDP-L-daunosamine to yield daunorubicin.[9]
Visualization of the Doxorubicin Biosynthetic Pathway
Caption: Biosynthetic pathway of Doxorubicin from primary metabolites.
The Broader Landscape: Key Intermediate Classes
The principles of strategic intermediate synthesis extend across the vast landscape of anti-cancer drug development. Two other notable classes of intermediates are highlighted below.
4-Anilinoquinolines and 4-Anilinoquinazolines: Scaffolds for Kinase Inhibitors
Many modern targeted therapies are kinase inhibitors, and the 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are privileged structures in this domain.[11][12][13] These core structures serve as the foundation for numerous EGFR and VEGFR inhibitors. The synthesis of these drugs often involves the coupling of a substituted aniline with a 4-chloroquinoline or 4-chloroquinazoline.[14][15] The specific substitutions on both the aniline and the quinoline/quinazoline rings are crucial for tuning the drug's selectivity and potency.
Chiral Intermediates: The Importance of Stereochemistry
Chirality plays a critical role in the efficacy and safety of many drugs.[16] The synthesis of enantiomerically pure drugs often relies on the use of chiral intermediates. For instance, the synthesis of Crizotinib, an ALK and ROS1 inhibitor, depends on a chiral intermediate, (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, to establish the correct stereochemistry at a critical chiral center. The use of biocatalysis and asymmetric synthesis are powerful tools for the production of these high-value chiral building blocks.[16][17]
Quantitative Data Summary
| Drug | Key Intermediate | Synthetic Approach | Typical Yield | Key Advantages |
| Paclitaxel | Baccatin III | Semi-synthesis from 10-DAB | High | Utilizes a more abundant natural precursor.[2] |
| Imatinib | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Copper-catalyzed N-arylation | 82%[7] | Avoids toxic reagents and expensive catalysts.[7] |
| Doxorubicin | Daunorubicin | Biosynthesis/Fermentation | Variable | Precursor is more abundantly produced by wild-type strains.[8] |
| Crizotinib | (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | Asymmetric Synthesis | High e.e. | Ensures enantiomeric purity of the final drug. |
Conclusion
The synthesis of anti-cancer drugs is a complex and highly refined science. The strategic selection and efficient synthesis of key intermediates are paramount to the success of these endeavors. As we have seen with paclitaxel, imatinib, and doxorubicin, the intermediates are not merely stepping stones in a reaction sequence; they are the embodiment of the synthetic strategy and the key to unlocking a scalable and viable route to life-saving medicines. Future innovations in synthetic methodology, including continuous flow chemistry and biocatalysis, will continue to refine the synthesis of these crucial building blocks, making cancer therapies more accessible and affordable.[18][19]
References
-
An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances. [6]
-
Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. PubMed. [20][21]
-
An In-depth Technical Guide to the Synthesis and Characterization of Imatinib. Benchchem. [5]
-
A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications. [7]
-
Biosynthesis of doxorubicin. Wikipedia. [8]
-
Paclitaxel Synthesis: Sourcing Key Intermediates from Trusted Suppliers. Benchchem.
-
A novel synthesis of imatinib and its intermediates. East China Normal University.
-
The Role of Chiral Intermediates in Targeted Cancer Therapies. Benchchem.
-
Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. National Institutes of Health. [2]
-
Paclitaxel total synthesis. Wikipedia. [1]
-
Synthesis route to access 4-anilinoquinoline (9). ResearchGate. [11]
-
The synthesis of Imatinib Imatinib is a synthetic tyrosine.... ResearchGate.
-
Biosynthetic pathway of doxorubicin and modifications required for.... ResearchGate. [9]
-
Biosynthetic production of Paclitaxel. Max Planck Innovation. [4]
-
Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach. PubMed.
-
Synthesis route to furnish 4-anilinoquinoline (8). ResearchGate. [14]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [12]
-
A New Synthesis of Taxol®, from Baccatin III. VTechWorks. [3]
-
Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. PubMed. [16]
-
(PDF) Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. ResearchGate.
-
Biosynthesis of paclitaxel unravelled. Max Planck Gesellschaft.
-
New Strategies Towards Synthesis of Doxorubicin Analogues. ResearchGate.
-
Anticancer Agents And Intermediates In Preclinical And Clinical Trials. Arborpharmchem.
-
Chiral metallic anticancer drugs: A brief-review. ResearchGate.
-
Development, scale-up and manufacturing strategies to deliver novel antibody drug conjugates (ADCs). American Chemical Society.
-
Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. National Institutes of Health.
-
Understanding Anthracyclines: Synthesis of a Focused Library of Doxorubicin/Aclarubicin - Inspired Structures. Scholarly Publications Leiden University. [10]
-
Routine Medium and Large-Scale ADC Synthesis. CellMosaic.
-
Biocatalytic Synthesis of Intermediates for the Synthesis of Chiral Drug Substances. ResearchGate. [17]
-
Scale-Up Synthesis of Site-Specific Antibody–Drug Conjugates Using AJICAP Second-Generation Technology. ACS Publications.
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. National Institutes of Health. [15]
-
4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. IntechOpen. [13]
-
Green Chemistry Challenge: 2024 Greener Synthetic Pathways Award. US EPA.
-
The Design and Cell-Free Protein Synthesis of a Pembrolizumab Single-Chain Variable Fragment. MDPI.
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). National Institutes of Health.
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
-
Continuous Flow Synthesis of Anticancer Drugs. National Institutes of Health. [18]
-
Recent advances in the synthesis of antibody-drug conjugates. UCL Discovery.
-
Continuous Flow Synthesis of Anticancer Drugs. ResearchGate.
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.
-
Breaking the Bottleneck in Anticancer Drug Development: Efficient Utilization of Synthetic Biology. National Institutes of Health.
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. National Institutes of Health.
-
Pembrolizumab/Keytruda. Proteopedia.
-
A non-proliferative role of pyrimidine metabolism in cancer. National Institutes of Health.
-
Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ResearchGate. [19]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. MDPI.
-
Breakthrough in synthesis advances a potent anti-cancer agent. Harvard University.
-
QbD-guided pharmaceutical development of Pembrolizumab biosimilar candidate PSG-024 propelled to industry meeting primary requirements of comparability to Keytruda. ResearchGate.
Sources
- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Synthesis of Taxol®, from Baccatin III [vtechworks.lib.vt.edu]
- 4. Biosynthetic production of Paclitaxel - www.max-planck-innovation.com [max-planck-innovation.com]
- 5. benchchem.com [benchchem.com]
- 6. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Strategic deployment of 2-Bromo-5-fluorobenzotrifluoride in the Synthesis of Advanced Agrochemicals
A Technical Guide for Researchers and Development Professionals
Introduction: The Imperative of Fluorinated Building Blocks in Modern Agrochemicals
The escalating global demand for food security necessitates the development of increasingly sophisticated and effective crop protection agents. In this pursuit, the incorporation of fluorine into active ingredients has emerged as a paramount strategy. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, translating to greater efficacy and more favorable environmental profiles.[1] Approximately 50% of crop protection products currently under development contain fluorine, underscoring the significance of this element in agrochemical design.[1]
Among the arsenal of fluorinated building blocks, 2-Bromo-5-fluorobenzotrifluoride (CAS No: 40161-55-5) has garnered significant attention as a versatile and highly reactive intermediate.[2] Its unique trifluoromethyl and bromine functionalities provide a powerful platform for the synthesis of a diverse array of complex molecules, including herbicides, fungicides, and insecticides.[3][4][5] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the strategic utilization of this compound in the synthesis of cutting-edge agrochemicals. We will delve into key chemical transformations, provide detailed synthetic protocols, and illustrate the logical frameworks behind the application of this pivotal building block.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₇H₃BrF₄ |
| Molecular Weight | 242.99 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 136-143 °C |
| Density | 1.695 g/mL at 25 °C |
The presence of the electron-withdrawing trifluoromethyl group and the reactive bromine atom on the aromatic ring are key to the compound's utility in a variety of chemical transformations.[3]
Core Synthetic Applications in Agrochemical Development
This compound serves as a linchpin in the synthesis of several classes of agrochemicals. Its strategic value lies in its ability to be transformed into key intermediates that form the backbone of numerous active ingredients.
Herbicide Synthesis: A Gateway to Phenoxybutanamide Herbicides
A significant application of this compound is as a precursor to phenoxybutanamide herbicides, a class of compounds that function by inhibiting the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.[6] A prime example is the herbicide Beflubutamid . The synthesis of Beflubutamid relies on the key intermediate 4-fluoro-3-trifluoromethylphenol.[7][8] While some synthetic routes start from fluorobenzotrifluoride, this compound can be readily converted to this crucial phenol intermediate.
The synthetic utility of this compound in this context is illustrated by the following generalized reaction scheme:
Caption: A potential synthetic route to Bixafen leveraging an aniline intermediate derived from this compound.
Key Transformation: Buchwald-Hartwig Amination
The conversion of the aryl bromide in this compound to an aniline is a critical step. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this transformation.
Generalized Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), combine this compound, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Add an amine source (e.g., benzophenone imine, followed by hydrolysis, or an ammonia equivalent).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction, quench, and perform an aqueous workup.
-
Purify the resulting aniline derivative by column chromatography.
Insecticide Synthesis: Access to Phenylpyrazole Insecticides
Phenylpyrazole insecticides, such as fipronil, are another important class of agrochemicals. While the direct synthesis of fipronil does not typically start from this compound, the structural motif of a substituted phenyl ring attached to a pyrazole core is common. The versatility of this compound allows for its conversion into various intermediates that can be incorporated into novel phenylpyrazole analogues. For instance, conversion to the corresponding aniline or boronic acid opens up possibilities for coupling with pyrazole derivatives.
Key Chemical Transformations and Methodologies
The strategic application of this compound in agrochemical synthesis hinges on a set of powerful and versatile chemical reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the context of this compound, this reaction is instrumental in creating biphenyl structures, which are prevalent in many fungicides and herbicides.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel under an inert atmosphere, add this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Heat the mixture to reflux and monitor the reaction.
-
After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the product by crystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution, particularly at the fluorine position. This allows for the introduction of various nucleophiles, such as alkoxides or amines, to further functionalize the molecule. [2]
Conclusion
This compound stands as a testament to the power of fluorination in modern agrochemical design. Its unique combination of reactive sites and the inherent benefits of the trifluoromethyl group make it an invaluable building block for the synthesis of a new generation of herbicides, fungicides, and insecticides. A thorough understanding of its reactivity and the strategic application of key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination will continue to drive innovation in the development of more effective and sustainable crop protection solutions. As the agrochemical industry continues to evolve, the demand for versatile and high-performing intermediates like this compound is poised to grow, solidifying its role as a cornerstone of modern agricultural chemistry.
References
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis method of Beflubutamid-M_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102766067A - Synthetic method of beflubutamid - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Bromo-5-fluorobenzotrifluoride from m-Fluorobenzotrifluoride
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of 2-Bromo-5-fluorobenzotrifluoride, a key intermediate in the production of pharmaceuticals and advanced materials.[1][2][3] The synthesis commences with the regioselective nitration of m-fluorobenzotrifluoride, followed by the reduction of the resulting nitro intermediate to an aniline derivative, and culminates in a Sandmeyer-type diazotization and bromination. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical safety considerations to ensure a reproducible and safe laboratory operation.
Introduction
This compound is a crucial building block in organic synthesis, notably serving as a pivotal intermediate in the preparation of the non-steroidal anti-androgen drug, Bicalutamide, used in the treatment of prostate cancer.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom on the benzene ring, provides a versatile scaffold for the construction of complex molecular architectures.[3][4]
The synthesis route detailed herein begins with the readily available starting material, m-fluorobenzotrifluoride. The trifluoromethyl (-CF₃) group is a strong deactivating, meta-directing group, while the fluorine (-F) atom is a deactivating but ortho-, para-directing group. The combined electronic effects of these substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the fluorine and meta to the trifluoromethyl group, yielding 5-fluoro-2-nitrobenzotrifluoride with high regioselectivity. Subsequent reduction and a Sandmeyer reaction afford the target compound in good yield and high purity.[5] This multi-step approach is a reliable and scalable method for the preparation of this compound.[5][6]
Reaction Scheme
Caption: Overall synthetic route from m-fluorobenzotrifluoride to this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| m-Fluorobenzotrifluoride | C₇H₄F₄ | 164.10 | ≥99% | Sigma-Aldrich |
| Nitric Acid (fuming) | HNO₃ | 63.01 | 90% | Merck |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 98% | Fisher Scientific |
| Raney Nickel | Ni | 58.69 | Slurry in H₂O | Alfa Aesar |
| Methanol | CH₃OH | 32.04 | Anhydrous | J.T. Baker |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Acros Organics |
| Hydrobromic Acid | HBr | 80.91 | 48% aq. | Fluka |
| Cuprous Bromide | CuBr | 143.45 | ≥98% | Strem Chemicals |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aq. | EMD |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | BDH |
Step-by-Step Synthesis
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: While maintaining the temperature below 10 °C, slowly add fuming nitric acid (15 mL) to the sulfuric acid with constant stirring.
-
Addition of Substrate: To the cooled nitrating mixture, add m-fluorobenzotrifluoride (16.4 g, 0.1 mol) dropwise via the dropping funnel over a period of 30-45 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent over-nitration or side reactions. The temperature of the reaction mixture must be maintained below 25 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2.5 hours to ensure the reaction goes to completion.[5]
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A yellow precipitate will form. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 5-fluoro-2-nitrobenzotrifluoride. The expected yield is approximately 89%.[5]
-
Reaction Setup: In a hydrogenation vessel (Parr apparatus), add 5-fluoro-2-nitrobenzotrifluoride (18.8 g, 0.09 mol) and methanol (100 mL).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 1 g, as a slurry in water) to the mixture. Insight: Raney Nickel is a highly active catalyst for the hydrogenation of nitro groups. It is pyrophoric when dry and must be handled with care.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and heat to 40-50 °C with vigorous stirring. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).
-
Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Safety Note: The Celite pad should be kept wet with water to prevent the pyrophoric catalyst from igniting upon exposure to air.
-
Isolation: Evaporate the methanol from the filtrate under reduced pressure to obtain 5-fluoro-2-aminobenzotrifluoride as an oil, which can be used in the next step without further purification.
-
Diazotization: In a 500 mL flask, dissolve 5-fluoro-2-aminobenzotrifluoride (16.1 g, 0.09 mol) in a mixture of hydrobromic acid (48%, 60 mL) and water (60 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite (6.5 g, 0.094 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate 1 L beaker, dissolve cuprous bromide (14.3 g, 0.1 mol) in hydrobromic acid (48%, 30 mL). Cool this solution to 0 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to 60 °C for 30 minutes.
-
Extraction: Cool the mixture and extract with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid. The overall yield for the three steps is approximately 76%.[5]
Mechanistic Discussion
The synthesis of this compound is an excellent example of leveraging substituent effects in electrophilic aromatic substitution (EAS).[7]
-
Nitration: The first step is a classic EAS reaction. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group and a meta-director. The fluorine atom (-F) is also electron-withdrawing (inductive effect) but is an ortho-, para-director due to its ability to donate a lone pair of electrons into the ring (resonance effect). In this case, the directing effects of both substituents align to favor substitution at the C2 position (ortho to -F and meta to -CF₃).
Caption: Key steps in the electrophilic aromatic substitution (nitration) of m-fluorobenzotrifluoride.
-
Reduction: The reduction of the nitro group to an amine using catalytic hydrogenation is a standard transformation. The reaction proceeds on the surface of the Raney Nickel catalyst where molecular hydrogen is adsorbed and activated.
-
Sandmeyer Reaction: This reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities via a diazonium salt intermediate. The diazotization step involves the reaction of the primary amine with nitrous acid (generated from NaNO₂ and HBr) to form a diazonium salt (-N₂⁺). In the presence of a copper(I) salt, such as cuprous bromide, the diazonium group is replaced by a bromine atom with the loss of nitrogen gas.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Avoid contact with skin and eyes. Handle with extreme care.[8]
-
m-Fluorobenzotrifluoride: Flammable liquid. Keep away from heat, sparks, and open flames.[9] Causes skin and eye irritation.[9]
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water and do not allow it to dry out.[5]
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated area.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10]
References
-
What is the synthesis method of this compound? - FAQ - Guidechem.
-
CN102951996A - Synthesis method of this compound - Google Patents.
-
This compound synthesis - ChemicalBook.
-
This compound | 40161-55-5 - ChemicalBook.
-
CN111362775B - Synthesis method of this compound - Google Patents.
-
The preparation method of this compound - Eureka | Patsnap.
-
Material Safety Data Sheet - 3-Bromobenzotrifluoride, 99% - Cole-Parmer.
-
EP2266961B1 - Process for the synthesis of organic compounds - Google Patents.
-
CN104447183B - The preparation method of this compound - Google Patents.
-
3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem.
-
SAFETY DATA SHEET - TCI Chemicals.
-
3-Fluorobenzotrichloride | 401-77-4 - Benchchem.
-
Safety Data Sheet - Combi-Blocks.
-
CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride - Google Patents.
-
US4155940A - M-Bromo-benzotrifluorides - Google Patents.
-
4-Bromo-3-fluorobenzotrifluoride - Chem-Impex.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Electrophilic aromatic substitution - Wikipedia.
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF - ResearchGate.
-
18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube.
-
3-Fluorobenzotrifluoride - Chem-Impex.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN104447183B - The preparation method of this compound - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 5. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
detailed protocol for Suzuki coupling with 2-Bromo-5-fluorobenzotrifluoride
An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzotrifluoride
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1][2][3] Its mild conditions, tolerance of diverse functional groups, and the relative environmental benignity of its boron-based reagents have cemented its role in both academic research and the industrial production of fine chemicals and pharmaceuticals.[1][3]
This guide focuses on a particularly relevant substrate: this compound. This molecule is a valuable building block in medicinal chemistry.[4][5] The trifluoromethyl (CF₃) group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can further modulate electronic and physicochemical properties.[6] Consequently, the successful coupling of this intermediate is critical for synthesizing novel therapeutics, particularly in areas like diabetes and oncology.[4][5]
This document serves as a detailed protocol and application note, providing researchers, chemists, and drug development professionals with a comprehensive understanding of the critical parameters, a step-by-step experimental procedure, and troubleshooting advice for the Suzuki coupling of this compound.
Reaction Overview and Catalytic Mechanism
The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or its ester) with an organohalide.[1][7] The transformation is catalyzed by a palladium(0) complex and requires a base to facilitate a key step in the catalytic cycle.[8][9]
General Reaction Scheme:
The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[1] The electron-withdrawing nature of the CF₃ and F groups on the aromatic ring increases the reactivity of the C-Br bond towards oxidative addition.[9]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), facilitating the ligand exchange.[8][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Sources
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. innospk.com [innospk.com]
- 5. This compound | 40161-55-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Note & Protocol: Formation of (5-Fluoro-2-(trifluoromethyl)phenyl)magnesium Bromide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of the Grignard reagent (5-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide from 2-Bromo-5-fluorobenzotrifluoride. The formation of Grignard reagents from electron-deficient aryl halides presents significant challenges, including difficult initiation and potential thermal instability. This guide elucidates the underlying mechanistic principles, details critical experimental parameters, and provides two robust, field-proven protocols: (A) classical formation via direct insertion of activated magnesium and (B) a modern approach using a halogen-magnesium exchange with a "Turbo Grignard" reagent. Safety protocols, troubleshooting, and data interpretation are discussed in detail to ensure reliable and safe execution.
Introduction: The Challenge and Utility of Electron-Deficient Aryl Grignards
This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 5-fluoro-2-(trifluoromethyl)phenyl moiety into target molecules. The corresponding Grignard reagent is a potent nucleophile for forming carbon-carbon and carbon-heteroatom bonds.
However, the synthesis of this reagent is non-trivial. The starting aryl bromide is heavily substituted with two powerful electron-withdrawing groups: a trifluoromethyl (-CF3) group ortho to the bromine and a fluoro (-F) group meta to it. This electronic configuration significantly reduces the electron density of the carbon-bromine bond, making the requisite single-electron transfer (SET) from the magnesium surface thermodynamically less favorable and kinetically slow.[1][2] Furthermore, trifluoromethyl-substituted aryl Grignard reagents can exhibit thermal instability, posing significant safety risks if not prepared and handled under carefully controlled conditions.[3][4]
This guide addresses these challenges by providing a detailed examination of the reaction mechanism and offering protocols designed to overcome the inherent difficulties of this transformation.
Mechanistic Considerations and Key Parameters
The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[1][5] The generally accepted mechanism involves a single-electron transfer from the magnesium to the organic halide.
For an electron-deficient substrate like this compound, the initial SET step is the primary kinetic barrier. Success hinges on optimizing several key experimental parameters.
Magnesium Activation: Overcoming the Passivation Layer
Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the organic halide.[6] Disrupting this layer to expose a fresh, reactive metal surface is the most critical step for successful initiation.[6]
| Activation Method | Description | Advantages | Disadvantages |
| Iodine (I₂) | A small crystal of iodine is added. It is believed to react with Mg at weak points in the MgO layer, creating reactive magnesium iodide sites.[6][7] | Simple, provides a visual cue (disappearance of purple/brown color).[6] | Can sometimes fail; introduces iodine into the reaction. |
| 1,2-Dibromoethane (DBE) | A highly reactive alkyl halide that readily reacts with Mg, producing ethylene gas and MgBr₂.[6][8] This process physically and chemically cleans the surface. | Very effective and reliable ("entrainment method").[7][8] The bubbling of ethylene is a clear indicator of activation.[9] | Introduces a stoichiometric amount of MgBr₂. |
| Mechanical Activation | Crushing the magnesium turnings with a dry glass rod in situ under an inert atmosphere.[7] | Exposes fresh metal surfaces without chemical additives. | Can be difficult to perform effectively in a sealed apparatus. |
| DIBAH Activation | Using a catalytic amount of diisobutylaluminum hydride (DIBAH) to reduce the MgO layer and scavenge trace water.[5][10] | Highly effective, allows for initiation at lower temperatures (e.g., ≤ 20°C).[5][10] | DIBAH is a pyrophoric reagent requiring careful handling. |
Solvent Selection and Purity
Grignard reagents are strong bases and nucleophiles that react readily with protic sources.[11][12] Therefore, the use of anhydrous solvents and scrupulously dried glassware is mandatory.[6][11]
-
Tetrahydrofuran (THF): The recommended solvent for this substrate. Its higher boiling point (compared to diethyl ether) allows for a wider operating temperature range, and its superior solvating power helps to stabilize the Grignard reagent through coordination and break up dimeric aggregates.[12][13]
-
Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions. Its low boiling point can make temperature control difficult, but spontaneous reflux is a classic sign of initiation.[6]
Temperature Control and Safety
Grignard formation is highly exothermic.[11][13] Once initiated, the reaction can accelerate rapidly, leading to a dangerous runaway scenario, especially if a large amount of unreacted aryl halide has accumulated.[3][13]
-
Controlled Addition: The aryl halide solution must be added slowly and dropwise to maintain a controllable reaction temperature.
-
Heat Dissipation: The reaction should be performed in a flask of appropriate size (no more than 50% full) and an ice-water bath must be kept on hand to manage the exotherm.[11][13]
-
Thermal Instability: Solutions of trifluoromethyl-substituted phenyl Grignard reagents can undergo highly exothermic decomposition at elevated temperatures.[4] It is strongly recommended to prepare these reagents at low to moderate temperatures, avoid heating, and use them promptly in situ. Concentrated solutions (>1 M) pose a greater risk.[4]
Experimental Protocols
General Safety Precautions: All operations must be conducted in a certified chemical fume hood.[3] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves, must be worn.[13][14] Grignard reagents are flammable, corrosive, and react violently with water.[13][14] All glassware must be flame-dried or oven-dried (>120°C) and assembled hot under a positive pressure of an inert gas (Nitrogen or Argon).[6][11]
Protocol A: Direct Formation via 1,2-Dibromoethane Activation
This protocol utilizes the highly reliable DBE activation method to initiate the reaction.
Materials and Reagents:
-
Magnesium turnings (1.2 eq.)
-
This compound (1.0 eq.)
-
1,2-Dibromoethane (DBE) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, inert gas line.
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings and a magnetic stir bar in the reaction flask.
-
Activation: Add a small volume of anhydrous THF to just cover the magnesium turnings. While stirring, add the 1,2-dibromoethane (5 mol%) via syringe. Gentle warming with a heat gun may be required to start the activation, which is indicated by the steady evolution of gas (ethylene).[6][9] Once initiated, allow the activation to proceed for 15-20 minutes.
-
Initiation: Prepare a solution of this compound in the remaining anhydrous THF in the dropping funnel. Add approximately 10% of this solution to the activated magnesium slurry.
-
Confirmation of Initiation: A successful initiation is marked by one or more of the following signs: a gentle, spontaneous reflux of the solvent, the appearance of a cloudy grey/brown color, and a noticeable exotherm detected by a thermometer or by carefully touching the flask.[6] If the reaction does not start, gently warm the flask or add another small drop of DBE.
-
Addition: Once the reaction is confirmed to be initiated, begin the slow, dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle reflux or a steady internal temperature (e.g., 40-50°C). Use an external cooling bath as needed to control the exotherm.[13]
-
Completion: After the addition is complete, continue stirring the reaction mixture. The reaction can be gently heated (e.g., to 50°C) for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Usage: The resulting dark grey-brown solution of (5-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide should be cooled to room temperature and used immediately for the subsequent reaction.
Protocol B: Halogen-Magnesium Exchange using i-PrMgCl·LiCl
For challenging substrates, a halogen-magnesium exchange reaction is often more efficient and higher-yielding than direct insertion.[15] The commercially available "Turbo Grignard" reagent, iso-propylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), is particularly effective.[16][17]
Materials and Reagents:
-
This compound (1.0 eq.)
-
i-PrMgCl·LiCl solution in THF (typically 1.3 M) (1.05 - 1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or three-neck round-bottom flask, magnetic stirrer, syringe, inert gas line.
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cooling: Cool the solution to the desired reaction temperature. For this exchange, a temperature between -10°C and 0°C is a good starting point.
-
Addition: Add the i-PrMgCl·LiCl solution dropwise via syringe to the stirred solution of the aryl bromide over 15-30 minutes.
-
Reaction: Monitor the reaction by TLC or GC-MS. The exchange is typically rapid and may be complete within 30-60 minutes at the specified temperature.
-
Usage: The resulting solution of (5-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide is ready for use in the next step. This method avoids the presence of magnesium metal in the final solution.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_glass [label="Flame-Dry Glassware\nunder Inert Gas", fillcolor="#FFFFFF", fontcolor="#202124"]; add_mg [label="Charge Flask with\nMg Turnings", fillcolor="#FFFFFF", fontcolor="#202124"]; protocol_choice [label="Choose Protocol", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Protocol A activate_mg [label="Protocol A: Activate Mg\n(e.g., with DBE in THF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; initiate [label="Initiate Reaction with\n~10% Aryl Bromide Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_initiation [label="Initiation Successful?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; add_rest [label="Slowly Add Remaining\nAryl Bromide Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; complete_A [label="Stir to Completion\n(e.g., 1-2h at 50°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Protocol B prep_arbr [label="Protocol B: Prepare Solution\nof Aryl Bromide in THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool Solution\n(e.g., 0°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_turbo [label="Slowly Add\ni-PrMgCl·LiCl Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complete_B [label="Stir to Completion\n(e.g., 30-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Common End product [label="Grignard Reagent Ready\n(Use Immediately)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot:\n- Re-activate Mg\n- Check Reagent Purity", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];
// Edges start -> prep_glass; prep_glass -> protocol_choice; protocol_choice -> add_mg [label="Direct\nFormation"]; protocol_choice -> prep_arbr [label="Halogen-Mg\nExchange"];
// Protocol A Path add_mg -> activate_mg; activate_mg -> initiate; initiate -> check_initiation; check_initiation -> add_rest [label="Yes"]; check_initiation -> troubleshoot [label="No"]; troubleshoot -> activate_mg; add_rest -> complete_A; complete_A -> product;
// Protocol B Path prep_arbr -> cool; cool -> add_turbo; add_turbo -> complete_B; complete_B -> product; } enddot Figure 2: Experimental workflow for Grignard reagent formation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate (Protocol A) | Ineffective magnesium activation due to poor quality Mg or residual moisture.[6] | Add another small portion of activator (DBE or I₂). Gently warm the flask. If it still fails, the solvent or glassware may not be sufficiently dry.[6] |
| Reaction starts but then stops | Passivation of the magnesium surface; concentration of aryl halide is too low. | Increase stirring rate. Add a small portion of the aryl halide solution neat (undiluted) to a single spot to generate a localized high concentration. |
| Formation of significant Wurtz coupling byproduct (Ar-Ar) | High localized temperature or reaction on the Mg surface. | Ensure slow, controlled addition of the aryl halide. Use a more dilute solution. |
| Low yield | Reagent quenched by moisture or other protic impurities.[11] | Ensure all reagents are anhydrous and glassware is scrupulously dried. Purify the starting aryl bromide if necessary.[13] |
References
-
Title: Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale Source: Organic Process Research & Development URL: [Link]
-
Title: Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale Source: Organic Process Research & Development URL: [Link]
-
Title: Grignard Reaction Source: American Chemical Society URL: [Link]
-
Title: Does anyone know the best way to activate magnesium for the grignard reagent? Source: ResearchGate URL: [Link]
-
Title: What are Grignard reagent preparation precautions during preparation? Source: Quora URL: [Link]
-
Title: Developing SOPs for Hazardous Chemical Manipulations Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]
-
Title: Grignard reaction safety Source: YouTube URL: [Link]
-
Title: Knochel-Hauser Base Source: Chem-Station International Edition URL: [Link]
-
Title: Standard Operating Procedure: Grignard Reagents Source: University of Georgia Office of Research URL: [Link]
-
Title: Grignard Synthesis of Triphenylmethanol Source: University Course Material URL: [Link]
-
Title: Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF Source: ResearchGate URL: [Link]
-
Title: Grignards on lithium Source: The chemical reaction database blog URL: [Link]
-
Title: Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect Source: ResearchGate URL: [Link]
-
Title: Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction Source: Accounts of Chemical Research URL: [Link]
-
Title: Turbo-Hauser bases Source: Wikipedia URL: [Link]
-
Title: Grignard reagent Source: Wikipedia URL: [Link]
-
Title: Why isn't fluorine used in a Grignard reagent? Source: Quora URL: [Link]
-
Title: Why don't Alkyl Fluorides form Grignard Reagents Source: Chemistry Stack Exchange URL: [Link]
-
Title: The Grignard Reaction – Unraveling a Chemical Puzzle Source: ACS Publications URL: [Link]
-
Title: grignard reagent formation: Topics Source: Science.gov URL: [Link]
-
Title: Formation of Grignard Reagents from Organic Halides Source: University Course Material URL: [Link]
-
Title: Reactions of Alkyl Halides - Grignard Reagents Source: Chemistry LibreTexts URL: [Link]
-
Title: Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones Source: ResearchGate URL: [Link]
Sources
- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 3. dchas.org [dchas.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. acs.org [acs.org]
- 14. research.uga.edu [research.uga.edu]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective Lithiation of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene via Halogen-Metal Exchange
Scientific Introduction & Strategic Importance
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Fluorinated aromatic compounds, particularly those with multiple, distinct electronic environments, serve as invaluable building blocks for complex active pharmaceutical ingredients (APIs).[2][3][4] 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene is a prime example of such a versatile intermediate.[5]
The generation of organolithium species from this substrate unlocks a powerful avenue for carbon-carbon and carbon-heteroatom bond formation.[6][7] This guide focuses on the highly efficient and regioselective halogen-metal exchange reaction, a method that offers precise control over functionalization, bypassing the challenges often associated with electrophilic aromatic substitution on deactivated ring systems.[8][9] Understanding and mastering this transformation is critical for researchers aiming to synthesize novel, highly functionalized fluorinated molecules.
Mechanistic Rationale & Experimental Design
The successful lithiation of a polysubstituted arene hinges on controlling the regioselectivity. In 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, two primary pathways could be envisioned: directed ortho-metalation (DoM) and halogen-metal exchange.
-
Directed ortho-Metalation (DoM): This pathway involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG).[10][11][12] While the fluorine atom can act as a weak DMG, the C-H bond ortho to the fluorine is also adjacent to the bulky and strongly electron-withdrawing trifluoromethyl group, making it sterically hindered and electronically deactivated for deprotonation.
-
Halogen-Metal Exchange: This is a kinetically controlled process where an organolithium reagent, typically an alkyllithium, exchanges its lithium atom for a halogen on the aromatic ring.[8][13] The rate of exchange is significantly faster for bromine and iodine than for chlorine or fluorine. Therefore, in the target molecule, the C-Br bond is the exclusive site of reaction with reagents like n-butyllithium.[8]
Causality Behind Experimental Choices:
-
Choice of Lithiating Agent: While various alkyllithiums exist, n-butyllithium (n-BuLi) is the reagent of choice for this transformation.[14] It is sufficiently reactive to facilitate rapid Br-Li exchange at low temperatures without being overly basic to promote competitive deprotonation. Stronger, more sterically hindered bases like sec-butyllithium or tert-butyllithium offer no significant advantage here and can increase the risk of side reactions.[15]
-
Cryogenic Temperature (-78 °C): The high reactivity of organolithium reagents necessitates strict temperature control.[7] Performing the reaction at -78 °C (typically a dry ice/acetone or dry ice/isopropanol bath) is critical for several reasons:
-
It prevents the degradation of the thermally unstable 4-fluoro-2-(trifluoromethyl)phenyllithium intermediate.
-
It suppresses potential side reactions, such as reaction with the etheric solvent (e.g., THF).[15]
-
It allows for better control over the exothermic nature of the lithiation and subsequent quenching steps.
-
-
Anhydrous Aprotic Solvent (THF): Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation, breaking down the organolithium aggregates (which exist as tetramers or hexamers in hydrocarbon solvents) into more reactive monomers or dimers.[8][10] This deaggregation significantly accelerates the rate of halogen-metal exchange. Rigorous exclusion of water is mandatory, as any protic species will instantly quench the organolithium reagent.[16]
Workflow & Reaction Mechanism Visualization
The overall experimental process is outlined below, emphasizing the critical stages from setup to product isolation.
Caption: Mechanism of Br-Li exchange and subsequent electrophilic quench.
Detailed Experimental Protocol
4.1. Critical Safety Precautions
Organolithium reagents like n-BuLi are pyrophoric, igniting spontaneously on contact with air, and react violently with water. [17]Never work alone when handling these reagents. [18]Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat (e.g., Nomex), chemical splash goggles, and a face shield. [19]Sigma-Aldrich recommends wearing nitrile gloves underneath neoprene or butyl rubber gloves for adequate protection. [19]Ensure long pants and closed-toe shoes are worn. [18]* Inert Atmosphere: All operations must be conducted in a certified chemical fume hood or an inert atmosphere glovebox. [20]The reaction must be performed under a positive pressure of an inert gas, such as dry nitrogen or argon, using a Schlenk line or manifold with a bubbler to vent excess pressure. [16]* Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher. A Class D or standard dry powder (ABC) extinguisher is recommended for organolithium fires; never use a water or CO2 extinguisher . [20]Keep a container of sand or powdered lime nearby to smother small fires.
-
Quenching: Unused reagents and reaction residues must be quenched safely. This is typically done by slowly adding the solution to a well-stirred, cooled (ice bath) solution of a less reactive alcohol like isopropanol in an inert solvent like hexane. [18][20] 4.2. Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | 259.00 | 10.0 | 1.0 | Ensure high purity. |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10.5 | 1.05 | Titer of the solution should be known or determined prior to use. |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | Use freshly distilled from Na/benzophenone or from a solvent purifier. |
| Electrophile (e.g., DMF, CO₂, etc.) | - | 12.0 | 1.2 | Must be anhydrous. |
| Saturated aqueous NH₄Cl solution | - | - | - | For work-up. |
| Diethyl ether or Ethyl acetate | - | - | - | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying. |
4.3. Step-by-Step Procedure
-
Apparatus Setup: Flame-dry or oven-dry (overnight at >120 °C) a round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet adapter. [16]Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of inert gas (nitrogen or argon).
-
Reaction Initiation: Once cool, charge the flask with 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (10.0 mmol, 2.59 g). Using a dry syringe, add anhydrous THF (~50 mL) to dissolve the substrate.
-
Cooling: Place the flask in a dry ice/acetone or dry ice/isopropanol bath and stir the solution for 10-15 minutes until the internal temperature stabilizes at approximately -78 °C.
-
Lithiation: Using a dry, gas-tight syringe, slowly add the n-butyllithium solution (1.05 eq, 4.2 mL of 2.5 M solution in hexanes) dropwise to the stirred solution over 15-20 minutes. [20]Maintain the temperature below -70 °C during the addition. A slight color change (e.g., to pale yellow or orange) may be observed.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, slowly add the chosen anhydrous electrophile (1.2 eq) via syringe. For example, add anhydrous N,N-dimethylformamide (DMF) to synthesize the corresponding aldehyde.
-
Warming: After the electrophile addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.
-
Aqueous Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired functionalized product.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry. [21]
Troubleshooting and Field Insights
-
Problem: Low or No Yield.
-
Cause: Inadequate exclusion of air or moisture.
-
Solution: Ensure all glassware is meticulously dried and the inert atmosphere is maintained throughout the experiment. Use high-quality anhydrous solvents and freshly opened/titered n-BuLi. [16]* Problem: Formation of Butylated Byproduct.
-
Cause: The aryllithium intermediate is acting as a nucleophile towards the butyl bromide formed during the exchange.
-
Solution: This is generally a minor pathway at -78 °C but can become more prominent if the temperature is not well-controlled. Ensure slow addition of n-BuLi and efficient stirring.
-
-
Problem: Incomplete Conversion.
-
Cause: Inaccurate titer of the n-BuLi solution, leading to the addition of insufficient reagent.
-
Solution: Always use a recently titrated solution of n-BuLi or use a slight excess (1.05-1.1 equivalents) as outlined in the protocol.
-
Conclusion
The halogen-metal exchange of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene is a highly reliable and regioselective method for generating a valuable aryllithium intermediate. This protocol, grounded in a clear understanding of the reaction mechanism and coupled with stringent safety and handling techniques, provides a robust platform for the synthesis of complex, fluorinated molecules. Mastery of this procedure empowers researchers in drug discovery and materials science to efficiently access novel chemical entities with precisely tailored functionalities.
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS.
-
UC Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
-
University of California, Riverside EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
-
UC Center for Laboratory Safety. (2012, November 1). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.
-
Reich, H. J., & Musacchio, A. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54848.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.
-
Chavant, P. Y., & Snieckus, V. (2004). On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. Organic Letters, 6(16), 2845–2848.
-
Reddit r/chemhelp. (2025, July 13). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?.
-
University of Michigan. (n.d.). Directed (ortho) Metallation.
-
Sigma-Aldrich. (n.d.). Organolithium Reagents.
-
Wu, G., & Huang, M. (2006). Organolithium reagents in pharmaceutical asymmetric processes. Chemical Reviews, 106(7), 2596-616.
-
Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr.
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64.
-
Chavant, P. Y., & Snieckus, V. (2004). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. PubMed.
-
Wikipedia. (n.d.). Organolithium reagent.
-
Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
-
Wu, G., & Huang, M. (2006). Organolithium reagents in pharmaceutical asymmetric processes. PubMed.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Butyllithium.
-
Moss, S. M., & Boyle, J. P. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(18), 5894.
-
Chemistry Stack Exchange. (2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Characterization of Tridecyl Lithium.
-
Wikipedia. (n.d.). n-Butyllithium.
-
Lookchem. (n.d.). Cas 407-14-7,1-Bromo-4-(trifluoromethoxy)benzene.
-
Guijarro, A., & Ramón, D. J. (2010). Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization strategies. Organic & Biomolecular Chemistry, 8(21), 4975-81.
-
Schlosser, M., & Rausis, T. (2004). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
-
Ruhlandt-Senge, K., Ellison, J. J., Wehmschulte, R. J., Pauer, F., & Power, P. P. (1993). Isolation and structural characterization of unsolvated lithium aryls. Journal of the American Chemical Society, 115(24), 11353–11357.
-
PubChem. (n.d.). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid.
-
ResearchGate. (2025, August 10). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies.
-
ResearchGate. (n.d.). Structure–Reactivity Studies, Characterization, and Transformation of Intermediates by Lithium Chloride in the Direct Insertion of Alkyl and Aryl Iodides to Metallic Zinc Powder.
-
Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
ResearchGate. (n.d.). Successful transformations of aryllithium species.
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
-
University of Idaho. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
-
The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions. YouTube.
-
ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
-
Domingo, L. R., & Sáez, J. A. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(3), 1339-1347.
-
ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed....
-
Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.
-
BLDpharm. (n.d.). 1356114-12-9|2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid | C14H9BBrF7O3 | CID 89540975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 有機鋰試劑 [sigmaaldrich.com]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 12. baranlab.org [baranlab.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Illustrated Glossary of Organic Chemistry - Butyllithium [chem.ucla.edu]
- 15. reddit.com [reddit.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. ehs.uci.edu [ehs.uci.edu]
- 18. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ehs.ucr.edu [ehs.ucr.edu]
- 20. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-5-fluorobenzotrifluoride
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzotrifluoride
This compound, a compound with the CAS number 40161-55-5, is a cornerstone intermediate in the synthesis of complex organic molecules.[1][2] Its unique trifluoromethyl and halogenated aromatic structure makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] Notably, it serves as a critical starting material for HSD-016, an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD1) for potential treatments of type 2 diabetes.[1][4] The strategic placement of three distinct electron-withdrawing groups—a trifluoromethyl group, a bromine atom, and a fluorine atom—on the benzene ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for molecular functionalization.[5][6]
This guide provides a comprehensive overview of the principles governing SNAr reactions on this compound and detailed, field-proven protocols for its successful application in a research setting.
Part 1: The Science of Nucleophilic Aromatic Substitution (SNAr) on this compound
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[7] Unlike the more common electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[8] These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[9][10]
The reaction typically proceeds via an addition-elimination mechanism.[5] The nucleophile first adds to the aromatic ring, forming a resonance-stabilized carbanion (the Meisenheimer complex). Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.[9]
Regioselectivity: The Decisive Role of Substituents
In this compound, the trifluoromethyl group (CF3), bromine, and fluorine all exert a strong electron-withdrawing inductive effect, making the aromatic ring electron-deficient and thus, primed for nucleophilic attack. The CF3 group, in particular, is a powerful activator for SNAr reactions.[6]
The regioselectivity of the substitution is a critical consideration. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack.[7] In this specific molecule, the fluorine atom is situated para to the trifluoromethyl group, and the bromine atom is ortho. This positioning makes both halogens potential leaving groups.
Generally, in SNAr reactions, the rate of displacement of halogens follows the order F > Cl > Br > I.[6][11] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[6][11] Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 40161-55-5 [chemicalbook.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. vapourtec.com [vapourtec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzotrifluoride
This compound is a pivotal building block in modern synthetic chemistry, particularly for the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl (-CF3) group and the fluorine (-F) atom, render it a valuable synthon for introducing fluorinated moieties into complex organic molecules. The presence of the bromine atom at the 2-position provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide provides detailed application notes and field-proven protocols for the most common palladium-catalyzed cross-coupling reactions of this important substrate.
I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with various arylboronic acids or their derivatives provides access to a diverse range of 4-fluoro-2-(trifluoromethyl)biphenyl compounds.
Scientific Rationale and Mechanistic Considerations
The electron-deficient nature of the this compound ring system facilitates the initial oxidative addition step of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle. The choice of a suitable palladium catalyst, a sterically hindered and electron-rich phosphine ligand, a base, and an appropriate solvent system are crucial for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a similar procedure for the coupling of 1-bromo-3,4-difluorobenzene and can be used as a starting point for optimization with this compound.[1]
Materials:
| Reagent/Material | Purpose | Typical Amount |
| This compound | Aryl Halide | 1.0 equiv (e.g., 0.518 mmol, 126 mg) |
| Arylboronic Acid | Coupling Partner | 1.5 equiv (e.g., 0.777 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | 1.5 mol% (e.g., 0.0089 g) |
| Potassium Phosphate (K₃PO₄) | Base | 1.5 equiv (e.g., 0.777 mmol, 165 mg) |
| 1,4-Dioxane | Solvent | Anhydrous, sufficient for a 0.05 M solution |
| Water | Co-solvent | 1:3 v/v ratio with Dioxane |
| Pressure Tube | Reaction Vessel | Appropriate size |
| Magnetic Stir Bar | Stirring | --- |
| Inert Gas (Argon or Nitrogen) | Atmosphere | --- |
Procedure:
-
Reaction Setup: To a pressure tube containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium phosphate (1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (1.5 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and water (3:1 v/v) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 105 °C and stir vigorously for 8.5 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
II. Heck Reaction: Vinylation of the Aryl Core
The Heck reaction provides a powerful method for the formation of a new carbon-carbon bond between this compound and an alkene, leading to the synthesis of substituted styrenes.[2]
Scientific Rationale and Mechanistic Considerations
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[2] The choice of catalyst, ligand, base, and solvent is critical to control regioselectivity and yield. For electron-deficient aryl bromides like this compound, the oxidative addition is generally favorable.
Visualizing the Heck Reaction Catalytic Cycle
Sources
Application Notes and Protocols: The Strategic Use of 2-Bromo-5-fluorobenzotrifluoride in the Synthesis of Bicalutamide
Introduction: Bicalutamide and the Quest for Efficient Synthesis
Bicalutamide, marketed under the brand name Casodex among others, is a cornerstone in the treatment of prostate cancer.[1] As a non-steroidal antiandrogen, it functions by competitively inhibiting the binding of androgens to their receptors, thereby impeding the growth of hormone-sensitive prostate tumors.[1] The chemical structure of bicalutamide, (RS)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, presents a significant synthetic challenge, necessitating a multi-step approach that is both efficient and scalable for pharmaceutical production.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust synthetic pathway to bicalutamide, commencing with the strategically chosen starting material, 2-Bromo-5-fluorobenzotrifluoride. We will delve into the rationale behind the synthetic design, provide detailed, step-by-step protocols for each transformation, and present data in a clear, accessible format.
Strategic Importance of this compound
This compound is a key starting material for the synthesis of bicalutamide. This pale yellow liquid serves as an important intermediate in the production of various pharmaceuticals and other fine chemicals.[2] Its chemical structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring, provides multiple reactive sites for strategic functionalization.
For the synthesis of bicalutamide, this compound is a precursor to the crucial intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. The bromine and fluorine atoms on the ring allow for regioselective transformations to introduce the required cyano and amino functionalities.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40161-55-5 | [3][4] |
| Molecular Formula | C₇H₃BrF₄ | [4] |
| Molecular Weight | 243.00 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 136-143 °C (lit.) | |
| Density | 1.695 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.465 (lit.) | |
| Flash Point | 63.9 °C (147.0 °F) - closed cup |
Safety and Handling of this compound
This compound is a combustible liquid and can cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Therefore, appropriate personal protective equipment (PPE), including eye shields, gloves, and a multi-purpose combination respirator cartridge, should be worn when handling this chemical.[8] All work should be conducted in a well-ventilated area, and ignition sources should be avoided.[3] In case of skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[6][7] For eye contact, rinse cautiously with water for several minutes.[6]
Overall Synthetic Workflow
The synthesis of bicalutamide from this compound is a multi-step process that can be logically divided into two main stages. The first stage focuses on the synthesis of the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. The second stage involves the construction of the bicalutamide molecule from this intermediate.
Caption: Overall synthetic workflow from this compound to Bicalutamide.
Stage 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
The initial steps of the synthesis focus on the conversion of this compound into the pivotal intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. This is achieved through a two-step process involving a cyanation reaction followed by an ammonolysis.
Step 1: Cyanation of this compound
The bromine atom in this compound is replaced with a cyano group. This can be achieved using a copper(I) cyanide mediated reaction, a variation of the Rosenmund-von Braun reaction.
Protocol: Cyanation of this compound
-
To a stirred solution of this compound (1.0 eq) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).
-
Heat the reaction mixture to 150-170 °C and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation or crystallization to yield 4-Bromo-3-(trifluoromethyl)benzonitrile.
Step 2: Ammonolysis of 4-Bromo-3-(trifluoromethyl)benzonitrile
The subsequent step involves the replacement of the fluorine atom with an amino group via nucleophilic aromatic substitution with ammonia.
Protocol: Ammonolysis of 4-Bromo-3-(trifluoromethyl)benzonitrile
-
Dissolve 4-Bromo-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Charge the solution into a pressure reactor and introduce liquid ammonia (excess).
-
Heat the reactor to 120-130 °C and maintain the pressure for several hours, monitoring the reaction by HPLC.
-
After completion, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude 4-amino-2-(trifluoromethyl)benzonitrile by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Stage 2: Synthesis of Bicalutamide
With the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, in hand, the synthesis proceeds through a series of well-established steps to construct the final bicalutamide molecule.
Step 3: Acylation with Methacryloyl Chloride
The amino group of 4-amino-2-(trifluoromethyl)benzonitrile is acylated with methacryloyl chloride to form an amide.[9]
Protocol: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
-
To a stirred solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in N,N-dimethylacetamide (DMA), slowly add methacryloyl chloride (1.1 eq) at room temperature under a nitrogen atmosphere.[9]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.[9]
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide as a white solid.[9]
Step 4: Epoxidation of the Alkene
The double bond in the methacrylamide moiety is then epoxidized.
Protocol: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide
-
Dissolve N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide (1.0 eq) and phthalic anhydride (1.6 eq) in 1,2-dichloroethane.[3]
-
Slowly add 50% hydrogen peroxide (1.7 eq) dropwise at 35-40 °C.[3]
-
Monitor the reaction by HPLC until the starting material is consumed.[3]
-
Remove the 1,2-dichloroethane by distillation.[3]
-
Add water to the crude product and neutralize with sodium carbonate.[3]
-
Add sodium sulfate and stir, then filter the solid.[3]
-
Wash the filter cake with water and dry to yield N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-epoxy-2-methylpropanamide.[3]
Step 5: Ring-Opening with 4-Fluorothiophenol
The epoxide ring is opened by nucleophilic attack of 4-fluorothiophenol.
Protocol: Synthesis of the Thioether Intermediate
-
To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as isopropanol, add a base like sodium hydroxide.
-
To this solution, add N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-epoxy-2-methyl-propionamide (1.0 eq).
-
Stir the mixture at room temperature for several hours, monitoring the reaction by HPLC.
-
Upon completion, adjust the pH to neutral with hydrochloric acid.
-
Isolate the product by filtration and wash with water. The resulting N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide can be used in the next step after drying.
Step 6: Oxidation to the Sulfone
The final step is the oxidation of the thioether to the corresponding sulfone, yielding bicalutamide.
Protocol: Synthesis of Bicalutamide
-
Dissolve the thioether intermediate (1.0 eq) in glacial acetic acid.[10]
-
Add an oxidizing agent such as sodium perborate tetrahydrate (2.05 eq) portion-wise at 25-30 °C.[10]
-
Heat the suspension to approximately 45 °C and maintain for several hours, monitoring the reaction by HPLC.[10]
-
Cool the reaction mixture and isolate the crude bicalutamide by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/toluene, to obtain pure bicalutamide.
Quality Control and Analysis
The purity of the final bicalutamide product is critical for its use as an active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
| HPLC Parameters for Bicalutamide Purity Analysis | |
| Column | RP-C18 (e.g., 100mm x 4.6mm, 5µm) |
| Mobile Phase | Phosphate buffer (pH 2.8) and acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Retention Time | Approximately 5.281 min |
| Linearity Range | 5-25 µg/mL |
Conclusion
The synthetic route to bicalutamide commencing from this compound offers a logical and efficient pathway for the production of this important anti-cancer drug. This application note provides a detailed framework, from the strategic selection of the starting material to the final purification and analysis of the active pharmaceutical ingredient. The provided protocols, rooted in established chemical principles, are designed to be robust and reproducible, empowering researchers and drug development professionals in their synthetic endeavors.
References
-
Generic Pharma Sourcing. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. [Link]
-
Cureus. RP-HPLC method for bicalutamide in bulk and tablets validated. [Link]
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF BICALUTAMIDE IN PURE AND PHARMACEUTICAL DOSAGE FORMS. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
DergiPark. Separation of Four Impurities and Degradants By HPLC: A Case of Bicalutamide. [Link]
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
PubChem. This compound | C7H3BrF4 | CID 520983. [Link]
-
Wikipedia. Bicalutamide. [Link]
-
Wikipedia. Ullmann condensation. [Link]
- Google Patents. CN104447183B - The preparation method of this compound.
- Google Patents. CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Google Patents.
-
PubChem. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. [Link]
-
National Institutes of Health. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
YouTube. Nucelophilic Aromatic Substitution Reactions. [Link]
-
Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0. [Link]
-
Chinachemnet. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide 90357-51-0. [Link]
-
Chongqing Chemdad Co. ,Ltd. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide. [Link]
- Google Patents. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Google Patents.
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
-
WIPO. WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. [Link]
-
PharmaCompass. 4-cyano-3-(trifluoromethyl)aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
-
ChemWhat. This compound CAS#: 40161-55-5; ChemWhat Code: 42511. [Link]
-
PubChem. This compound. [Link]
-
Patsnap. The preparation method of this compound. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
Sources
- 1. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide | 90357-51-0 [chemicalbook.com]
- 4. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 6. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | 90357-53-2 [chemicalbook.com]
- 10. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
Application Note and Protocol for the Electrophilic Nitration of 2-Bromo-5-fluorobenzotrifluoride
For: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the experimental procedure for the nitration of 2-Bromo-5-fluorobenzotrifluoride. The protocol is designed to ensure scientific integrity, safety, and reproducibility for researchers engaged in the synthesis of complex organic molecules.
Introduction and Scientific Context
The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution, a fundamental reaction in organic synthesis. This process introduces a nitro group (-NO₂) onto an aromatic ring, a versatile functional group that serves as a precursor for various other functionalities, most notably amines. The target molecule, this compound, is a highly functionalized aromatic ring, presenting a unique case for studying regioselectivity in electrophilic substitution.
The substituents on the benzene ring—a bromine atom, a fluorine atom, and a trifluoromethyl group—all exert deactivating effects on the ring's reactivity towards electrophiles. However, their directing effects differ. The trifluoromethyl group (-CF₃) is a strong meta-director, while the halogens (Br and F) are ortho-, para-directors. The interplay of these electronic effects will govern the position of the incoming nitro group. Given the steric hindrance at the positions ortho to the bulky bromine and trifluoromethyl groups, and the strong meta-directing influence of the -CF₃ group, the nitration is predicted to occur primarily at the C4 position, yielding 2-Bromo-5-fluoro-4-nitrobenzotrifluoride.
This application note provides a detailed, step-by-step protocol for this transformation, drawing upon established procedures for the nitration of similar halogenated and trifluoromethylated benzene derivatives.[1][2][3]
Reaction Scheme and Mechanism
The nitration of this compound proceeds via a classic electrophilic aromatic substitution mechanism. The key steps involve the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, followed by the attack of the aromatic ring on the nitronium ion, and subsequent rearomatization.
Figure 1: General mechanism for the electrophilic nitration of an aromatic compound.
Health and Safety Precautions
Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[4][5]
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[4] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or Viton are recommended), and chemical splash goggles with a face shield.
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[6][7] An ice bath must be readily available for immediate cooling.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide gases (NOx).[4] Ensure the fume hood has adequate airflow.
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of analogous compounds.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Fuming Nitric Acid (HNO₃) | 90% | Acros Organics |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - |
| Deionized Water | - | - |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Figure 2: Experimental workflow for the nitration of this compound.
-
Preparation of the Nitrating Mixture: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add concentrated sulfuric acid (e.g., 20 mL). Place the flask in an ice-water bath and allow the acid to cool to 0-5 °C.
-
Addition of Nitric Acid: While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid (e.g., 10 mL) dropwise to the stirred sulfuric acid. This mixture is highly corrosive and the addition is exothermic.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add this compound (e.g., 5.0 g) dropwise via a dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (e.g., 100 g) in a beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or hexane.
Characterization of the Product
The structure of the purified product, 2-Bromo-5-fluoro-4-nitrobenzotrifluoride, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure and regiochemistry of the product.
-
Infrared (IR) Spectroscopy: The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Expected Results and Discussion
The nitration of this compound is expected to yield primarily 2-Bromo-5-fluoro-4-nitrobenzotrifluoride. The yield will depend on the reaction conditions and the efficiency of the purification, but yields in the range of 70-90% have been reported for similar nitration reactions.[1] The regioselectivity is driven by the strong meta-directing effect of the trifluoromethyl group, which directs the incoming electrophile to the C4 position. The ortho-, para-directing effects of the halogens are overridden by the powerful deactivating and meta-directing nature of the -CF₃ group.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently strong nitrating agent; Low temperature | Use fuming nitric acid; Allow the reaction to warm slightly (e.g., to room temperature) with careful monitoring.[6] |
| Formation of Byproducts | Reaction temperature too high; Incorrect stoichiometry | Maintain strict temperature control; Use appropriate molar ratios of reagents. |
| Difficult Purification | Presence of multiple isomers or starting material | Optimize reaction conditions for higher selectivity; Employ careful column chromatography for separation. |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize the target compound for further applications in drug discovery and materials science. The principles and techniques described herein are broadly applicable to other electrophilic aromatic substitution reactions.
References
- Google Patents. (2013). CN102951996A - Synthesis method of this compound.
-
EHS Info. (2024, June 6). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]
-
Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]
- Google Patents. (2015). CN104447183B - The preparation method of this compound.
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
Sources
- 1. 2-Bromo-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. researchgate.net [researchgate.net]
- 7. icheme.org [icheme.org]
Application Notes and Protocols for the Reduction of the Nitro Group in 2-Bromo-5-Nitrobenzotrifluoride Derivatives
Introduction: The Strategic Importance of 2-Bromo-5-aminobenzotrifluoride
The transformation of 2-bromo-5-nitrobenzotrifluoride to its corresponding aniline, 2-bromo-5-aminobenzotrifluoride, is a pivotal step in the synthesis of a multitude of high-value organic molecules. This seemingly simple reduction unlocks a versatile building block, crucial for the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials. The resulting amine is a key intermediate, for instance, in the synthesis of certain non-steroidal anti-androgens used in cancer therapy.[1] The trifluoromethyl group imparts unique properties such as metabolic stability and increased lipophilicity, making it a highly desirable moiety in modern drug discovery.
However, the reduction of this particular substrate is not without its challenges. The presence of three distinct functional groups—a nitro group, a bromine atom, and a trifluoromethyl group—on the aromatic ring necessitates a careful selection of the reduction methodology to ensure high chemoselectivity and yield.
Navigating the Challenges: A Tale of Three Functional Groups
The primary challenge in the reduction of 2-bromo-5-nitrobenzotrifluoride lies in the potential for unwanted side reactions. The electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring, influencing the reactivity of the bromo substituent.
A significant concern, particularly during catalytic hydrogenation, is dehalogenation , where the bromine atom is cleaved from the aromatic ring. This side reaction is often promoted by common hydrogenation catalysts like palladium on carbon (Pd/C). Therefore, the choice of catalyst and the fine-tuning of reaction conditions are paramount to preserve the bromo-substituent.
A Comparative Analysis of Reduction Methodologies
Three primary methods are commonly employed for the reduction of nitroarenes: catalytic hydrogenation, stannous chloride (SnCl₂) reduction, and the Béchamp reduction using iron in acidic media (Fe/HCl). Each method presents a unique set of advantages and disadvantages, particularly when applied to a polyfunctionalized substrate like 2-bromo-5-nitrobenzotrifluoride.
| Method | Advantages | Disadvantages | Chemoselectivity Profile |
| Catalytic Hydrogenation | High efficiency, clean reaction profile (water as the main byproduct), scalable. | Risk of dehalogenation, requires specialized high-pressure equipment, pyrophoric catalysts. | Can be highly chemoselective with the right catalyst and conditions. Raney Nickel is often preferred over Pd/C to minimize dehalogenation.[2] |
| Stannous Chloride (SnCl₂) Reduction | Mild reaction conditions, high chemoselectivity (tolerates many functional groups), no high-pressure equipment needed. | Generates stoichiometric tin waste, which can be difficult to remove during workup, leading to emulsions.[3] | Excellent for preserving halogens and other reducible functional groups. |
| Iron/HCl (Béchamp) Reduction | Inexpensive and readily available reagents, robust and reliable method. | Requires strongly acidic conditions, generates large amounts of iron sludge, making workup and purification challenging. | Generally good for preserving halogens, but the harsh acidic conditions may not be suitable for sensitive substrates. |
Decision Pathway for Method Selection
The choice of the optimal reduction method hinges on several factors, including the scale of the reaction, the available equipment, and the desired purity of the final product. The following decision tree, rendered in DOT language, provides a logical framework for selecting the most appropriate protocol.
Caption: Decision tree for selecting the optimal reduction method.
Detailed Application Protocols
Protocol 1: Chemoselective Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a procedure for the reduction of a similar substrate and is optimized to minimize dehalogenation through the use of a debromination inhibitor.[1]
Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
Materials:
-
2-bromo-5-nitrobenzotrifluoride
-
Methanol (MeOH)
-
Raney® Nickel (slurry in water)
-
Debromination inhibitor (e.g., morpholine or triphenylphosphine oxide)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or other filter aid
Procedure:
-
Reactor Charging: In a high-pressure hydrogenation reactor, add methanol as the solvent. Subsequently, add 2-bromo-5-nitrobenzotrifluoride, the Raney® Nickel catalyst (typically 5-10% by weight of the substrate), and a debromination inhibitor (0.3-0.4% by weight of the substrate).[1]
-
Inerting the System: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogen Purge: Following the nitrogen purge, purge the reactor with hydrogen gas three times.
-
Reaction Execution: Pressurize the reactor with hydrogen to 0.8-1.0 MPa. Begin vigorous stirring and heat the reaction mixture to 80-90°C.
-
Monitoring the Reaction: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The used catalyst can be pyrophoric and should be handled with care, preferably kept wet.
-
Remove the methanol and any water from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-bromo-5-aminobenzotrifluoride as a pale yellow liquid.[1]
-
Protocol 2: Stannous Chloride (SnCl₂) Reduction
This protocol is a general method for the chemoselective reduction of aromatic nitro compounds and is particularly useful for preserving halogen substituents.
Workflow for Stannous Chloride Reduction
Caption: Experimental workflow for stannous chloride reduction.
Materials:
-
2-bromo-5-nitrobenzotrifluoride
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 10-20%)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-nitrobenzotrifluoride in ethanol or ethyl acetate.
-
Reagent Addition: To the stirred solution, add stannous chloride dihydrate (typically 3-5 equivalents) portion-wise. The addition can be exothermic, so it may be necessary to cool the flask in an ice bath.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Slowly add a concentrated aqueous solution of sodium hydroxide with vigorous stirring until the pH is greater than 12. This is crucial to dissolve the tin salts that precipitate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-bromo-5-aminobenzotrifluoride can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Catalytic Hydrogenation: Significant Dehalogenation | Catalyst is too active (e.g., Pd/C). Insufficient debromination inhibitor. | Switch to a less active catalyst like Raney Nickel.[2] Ensure the correct amount of debromination inhibitor is used.[1] |
| SnCl₂ Reduction: Persistent Emulsion during Work-up | Incomplete dissolution of tin salts. Insufficiently basic pH. | Ensure the pH of the aqueous layer is >12 by adding more concentrated NaOH. Addition of Celite® and filtration before extraction can help break the emulsion. |
| Incomplete Reaction (Both Methods) | Insufficient reagent/catalyst. Deactivated catalyst. Low reaction temperature or time. | Increase the equivalents of the reducing agent or the catalyst loading. For catalytic hydrogenation, ensure the catalyst is active. Increase the reaction temperature or prolong the reaction time. |
Conclusion
The reduction of 2-bromo-5-nitrobenzotrifluoride to 2-bromo-5-aminobenzotrifluoride is a critical transformation that requires careful consideration of the reaction methodology to achieve high yield and chemoselectivity. While catalytic hydrogenation offers a clean and scalable route, the risk of dehalogenation necessitates the use of specific catalysts like Raney Nickel and debromination inhibitors. Stannous chloride reduction provides an excellent alternative with high chemoselectivity for preserving the bromo-substituent, though it requires a more involved workup to manage the tin byproducts. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for waste streams. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers and drug development professionals can confidently and efficiently perform this important synthetic transformation.
References
- Tucker, J. A., et al. (2009). Bicalutamide. In Organic Process Research & Development, 13(4), 657-665.
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrobenzotrifluoride. Retrieved from [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188.
- Larock, R. C. (1999).
- Rylander, P. N. (1985).
- Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on a Technical Scale. Wiley-VCH.
- Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985).
- Brieger, G., & Nestrick, T. J. (1974).
- Zeynizadeh, B., & Rahimi, R. (2006). A new and efficient method for the reduction of nitroarenes with NaBH4/charcoal. Journal of the Iranian Chemical Society, 3(4), 367-372.
- Couturier, D., et al. (1993). Selective reduction of nitroarenes with sodium borohydride in the presence of transition metal salts. Tetrahedron Letters, 34(28), 4533-4536.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Common Organic Chemistry. (n.d.). Nitro Reduction. Retrieved from [Link]
Sources
Application Note & Protocol: High-Purity Isolation of 2-Bromo-5-fluorobenzotrifluoride via Distillation
Abstract
This technical guide provides a comprehensive protocol for the purification of crude 2-Bromo-5-fluorobenzotrifluoride, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The inherent reactivity and stability of this compound, imparted by its trifluoromethyl and bromine functionalities, necessitate a high degree of purity for subsequent synthetic transformations.[1] This document outlines a detailed methodology for purification using vacuum fractional distillation, a technique chosen to mitigate thermal decomposition and effectively separate closely boiling impurities. We will delve into the underlying principles of the chosen purification strategy, pre-distillation preparation, a step-by-step protocol, and critical safety considerations.
Introduction: The Rationale for High-Purity this compound
This compound (C₇H₃BrF₄) is a versatile building block in organic synthesis, particularly in the development of anti-cancer agents and other therapeutic drugs.[1] The bromine atom serves as a versatile functional handle for various coupling reactions and organometallic transformations, while the trifluoromethyl group enhances metabolic stability and binding affinity of the final active pharmaceutical ingredient.[2] Given its pivotal role, the purity of this intermediate is paramount. Impurities from the synthesis, such as isomers or unreacted starting materials, can lead to undesirable side reactions, reduced yields, and complications in the purification of downstream products.
Distillation is the preferred method for purifying this liquid compound. However, its relatively high atmospheric boiling point presents a potential risk of thermal degradation.[3] Therefore, vacuum distillation is employed to lower the boiling point, ensuring a safer and more efficient purification process.[3][4]
Physicochemical Properties & Distillation Strategy
A thorough understanding of the physical properties of this compound is essential for designing an effective distillation protocol.
| Property | Value | Source |
| CAS Number | 40161-55-5 | [1][2][5][6] |
| Molecular Formula | C₇H₃BrF₄ | [1][5][7] |
| Molecular Weight | 243.00 g/mol | [1][5][6][7] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point (atm) | 136-143 °C | [1][2][5][6][8][9] |
| Density | ~1.7 g/mL at 25 °C | [1][2][6] |
| Refractive Index | n20/D 1.465 | [6] |
| Flash Point | 63.9 °C - 65.4 °C | [6][8] |
The choice of vacuum fractional distillation is predicated on two key factors:
-
Thermal Stability: While the molecule is generally stable, prolonged heating at its atmospheric boiling point could lead to decomposition, introducing impurities.[1] Vacuum reduces the boiling temperature, minimizing this risk.[3]
-
Impurity Profile: Crude samples may contain isomers or other aromatic compounds with boiling points close to the target compound.[10] A fractionating column provides multiple theoretical plates, enhancing the separation efficiency of these components.[11][12]
Pre-Distillation Protocol: Preparation and System Assembly
Crude Material Analysis
Before commencing distillation, it is crucial to analyze the crude this compound to identify the nature and approximate quantity of impurities. Gas Chromatography (GC) is the recommended analytical technique. This initial analysis will inform the distillation strategy, specifically the number of fractions to be collected and the appropriate vacuum level.
Equipment and Glassware
Ensure all glassware is clean, dry, and free of any cracks or defects, as vacuum operations can be hazardous with compromised equipment.[13] All ground glass joints must be properly greased to ensure a good seal.[13]
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Vacuum adapter
-
Receiving flasks (multiple for collecting different fractions)
-
Thermometer
-
Vacuum pump and tubing
-
Cold trap (recommended to protect the vacuum pump)
-
Manometer (to monitor the pressure)
System Assembly Workflow
Caption: Workflow for Vacuum Fractional Distillation Setup.
Detailed Distillation Protocol
Safety First: this compound is an irritant to the skin, eyes, and respiratory system.[7][14][15] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Assembling the Apparatus: Assemble the distillation apparatus as shown in the diagram above. Ensure all connections are secure.
-
Initiating the Vacuum: Start the vacuum pump and allow the pressure in the system to stabilize. A pressure of around 40 mmHg is a good starting point, which should lower the boiling point significantly.[9][16]
-
Heating and Stirring: Begin stirring the crude material and gradually heat the flask using the heating mantle.
-
Collecting the Fractions:
-
Fore-run: Collect the first fraction, which will contain any low-boiling impurities. The distillation temperature will be unstable during this phase.
-
Main Fraction: As the temperature stabilizes, change the receiving flask to collect the main fraction of pure this compound. At 40 mmHg, the expected boiling range is approximately 110-120 °C.[9][16]
-
Tailings: Once the temperature starts to drop or rise again, or if the distillation rate slows significantly, change the receiving flask to collect the high-boiling impurities.
-
-
Terminating the Distillation:
-
Turn off the heating mantle and allow the system to cool down.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus.
-
-
Post-Distillation Analysis: Analyze the purity of the collected main fraction using Gas Chromatography (GC). A purity of ≥99% is typically achievable.[9][16]
Troubleshooting and Key Considerations
-
Bumping: Vigorous, uncontrolled boiling can occur under vacuum. Ensure smooth stirring and gradual heating to prevent this.[13]
-
Flooding of the Column: If the heating rate is too high, the fractionating column can flood. Reduce the heat to allow the column to equilibrate.
-
No Distillate: If no product is distilling over at the expected temperature, check for leaks in the system or ensure the vacuum pump is functioning correctly.
Conclusion
The vacuum fractional distillation protocol detailed in this application note provides a reliable and efficient method for the purification of crude this compound. By carefully controlling the distillation parameters and adhering to the safety guidelines, researchers and drug development professionals can obtain high-purity material essential for their synthetic endeavors.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Capot Chemical. (2014, March 15). MSDS of this compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 40161-55-5). Retrieved from [Link]
- Google Patents. (n.d.). US5069757A - Separation of aromatics from alkanes.
-
Patsnap. (n.d.). The preparation method of this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
BYJU'S. (n.d.). Fractional Distillation. Retrieved from [Link]
- Google Patents. (n.d.). CN102951996A - Synthesis method of this compound.
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of this compound.
-
YouTube. (2022, April 7). Vacuum Distillation. Retrieved from [Link]
-
Busch India. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Oregon Environmental Systems. (n.d.). Vacuum Distillation - A Brief Overview. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. buschvacuum.com [buschvacuum.com]
- 5. 40161-55-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. 2-溴-5-氟三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS 40161-55-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. This compound | 40161-55-5 [chemicalbook.com]
- 10. US5069757A - Separation of aromatics from alkanes - Google Patents [patents.google.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. Purification [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. capotchem.com [capotchem.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: Comprehensive Analytical Characterization of 2-Bromo-5-fluorobenzotrifluoride
Abstract
This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5), a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of this compound. We will delve into spectroscopic and chromatographic methods, explaining the rationale behind procedural choices and offering step-by-step protocols for robust and reproducible results.
Introduction and Physicochemical Profile
This compound, also known as 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene, is a halogenated aromatic compound widely utilized as a building block in organic synthesis.[1][3] Its unique substitution pattern, featuring bromine, fluorine, and a trifluoromethyl group, makes it a valuable precursor for synthesizing complex molecules, including anti-cancer agents.[1][4] Given its role in producing high-value final products, rigorous analytical characterization is paramount to verify its structural integrity and assess its purity.
The analytical strategy for this compound is dictated by its physicochemical properties. It is a moderately volatile liquid at room temperature, soluble in common organic solvents, and possesses chromophores that allow for UV detection.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40161-55-5 | [1][6] |
| Molecular Formula | C₇H₃BrF₄ | [1][7][8] |
| Molecular Weight | 243.00 g/mol | [6][7] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Boiling Point | 136-143 °C | [2][6] |
| Density | ~1.695 - 1.75 g/mL at 25 °C | [1][3][6] |
| Refractive Index (n20/D) | ~1.465 - 1.47 | [3][6] |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
| LogP (Octanol/Water) | 3.607 (Calculated) | [9] |
Analytical Workflow Overview
A systematic approach is essential for the complete characterization of this compound. The workflow ensures that both the chemical structure and the purity profile are thoroughly evaluated.
Caption: General analytical workflow for characterization.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fingerprint information about the molecule's structure, confirming the identity and arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to confirm the substitution pattern on the aromatic ring. The trifluoromethyl (-CF₃) group and the aromatic fluorine atom provide unique spectral handles in ¹⁹F NMR, while their coupling to nearby protons and carbons validates the overall structure.
Expected Spectral Features:
-
¹H NMR: The spectrum will show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (e.g., doublet of doublets) will be complex due to H-H and H-F spin-spin coupling.
-
¹³C NMR: The spectrum will display seven signals. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. Carbons bonded to bromine and fluorine will also show characteristic shifts.
-
¹⁹F NMR: Two signals are expected: one for the single aromatic fluorine and another for the three equivalent fluorine atoms of the -CF₃ group.
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). For quantitative NMR (qNMR), add a known amount of an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (~1024) and a longer acquisition time are necessary.
-
¹⁹F NMR Acquisition: Use a standard ¹⁹F pulse program. This is a high-sensitivity experiment and typically requires fewer scans than ¹H NMR.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H) or an internal standard.
-
Interpretation: Analyze the chemical shifts, signal integrations, multiplicities, and coupling constants to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and straightforward technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the aromatic ring, the C-F bonds of the trifluoromethyl group, the aromatic C-F bond, and the C-Br bond. Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation.[7]
Expected Absorption Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1350-1100 cm⁻¹: Strong, characteristic C-F stretching from the -CF₃ group.
-
~1250-1000 cm⁻¹: Aromatic C-F stretching.
-
~700-500 cm⁻¹: C-Br stretching.
Protocol 2: ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place one to two drops of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically perform a background subtraction.
-
Interpretation: Compare the resulting spectrum to a reference spectrum or interpret the characteristic absorption bands to confirm the presence of the expected functional groups.[10]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, offering definitive proof of identity. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and impurity profiling. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a highly characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments.[11]
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244, with approximately equal intensity, corresponding to [C₇H₃⁷⁹BrF₄]⁺ and [C₇H₃⁸¹BrF₄]⁺.
-
Key Fragments: Loss of Br (m/z 163), loss of CF₃ (m/z 173/175).
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or hexane.
-
GC Method:
-
Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split injection (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound. Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern to confirm the identity.[8]
Caption: Workflow for GC-MS identity confirmation.
Chromatographic Techniques for Purity and Assay
Chromatographic methods are the gold standard for assessing the purity of chemical compounds by separating the main component from impurities.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Expertise & Experience: GC-FID is the preferred method for determining the purity of volatile and thermally stable compounds like this compound. FID offers excellent sensitivity and a wide linear range for organic compounds. The method can be optimized for high speed and efficiency, especially with technologies like Low Thermal Mass GC (LTM-GC), which allows for rapid temperature programming and short run times.[12] Purity is typically determined by area percent calculation, assuming all components have a similar response factor.
Protocol 4: GC-FID Purity Assessment
-
System Preparation: Use a GC system equipped with an FID.
-
Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.
-
Injector: Split injection (100:1 split ratio) at 250 °C. Injection volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.
-
Detector: FID at 300 °C.
-
-
Sample Preparation: Prepare a solution of ~1 mg/mL in a suitable solvent (e.g., acetone).
-
System Suitability: Inject a blank (solvent) to ensure no system contamination. Inject the sample solution five times to check for repeatability (RSD of peak area < 2.0%).
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While GC is often primary for this compound, reversed-phase HPLC (RP-HPLC) is a crucial orthogonal technique, particularly for identifying non-volatile or thermally labile impurities that would be missed by GC. The compound's aromatic structure provides strong UV absorbance, making UV detection highly effective.[13] A C18 column is a robust starting point, separating compounds based on their hydrophobicity.
Protocol 5: RP-HPLC Purity Analysis
-
System Preparation: Use an HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 acetonitrile/water mixture.
-
System Suitability: As in the GC protocol, ensure system cleanliness and repeatability.
-
Data Analysis: Calculate purity using the area percent method as described for GC. A PDA detector can be used to check for peak purity by comparing spectra across a single peak.
Caption: Standard workflow for RP-HPLC analysis.
Summary of Analytical Techniques
Table 2: Overview of Recommended Analytical Methods
| Technique | Purpose | Key Parameters & Expected Results |
| ¹H, ¹³C, ¹⁹F NMR | Structural Confirmation | Confirms connectivity and substitution pattern via chemical shifts and coupling constants. |
| ATR-FTIR | Functional Group ID | Shows characteristic C-F, C-Br, and aromatic C=C/C-H vibrations. |
| GC-MS | Identity & Mol. Weight | Confirms MW (243.00) with characteristic Br isotope pattern (m/z 242/244). |
| GC-FID | Purity Assay | Determines purity by area percent; ideal for volatile impurities. Purity ≥97% is typical.[1][5][6] |
| RP-HPLC-UV | Orthogonal Purity Assay | Determines purity by area percent; ideal for non-volatile impurities. |
Conclusion
The combination of spectroscopic and chromatographic techniques detailed in this guide provides a robust framework for the complete and reliable characterization of this compound. NMR, MS, and FTIR are essential for unambiguous structural confirmation, while orthogonal chromatographic methods (GC and HPLC) ensure a comprehensive assessment of purity. Adherence to these protocols will enable scientists and manufacturers to guarantee the quality and consistency of this vital chemical intermediate, supporting the development of safe and effective end-products.
References
-
This compound | C7H3BrF4 | CID 520983 . PubChem. [Link]
-
This compound . NIST WebBook. [Link]
-
This compound IR Spectrum . NIST WebBook. [Link]
-
This compound . Cheméo. [Link]
- The preparation method of this compound.
-
This compound Mass Spectrum . NIST WebBook. [Link]
-
Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM) . Royal Society of Chemistry. [Link]
-
Gas Chromatographic Separation Methods . Chemistry LibreTexts. [Link]
- Synthesis method of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 40161-55-5 [chemicalbook.com]
- 3. Buy this compound | 40161-55-5 [smolecule.com]
- 4. CN104447183B - The preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound | 40161-55-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-ブロモ-5-フルオロベンゾトリフルオリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. chemeo.com [chemeo.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Application Note & Protocol: Large-Scale Synthesis of 2-Bromo-5-fluorobenzotrifluoride for Industrial Use
Abstract
This document provides a comprehensive guide for the industrial-scale synthesis of 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5), a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Notably, it serves as a key building block in the synthesis of anti-cancer drugs like Bicalutamide and compounds for treating type 2 diabetes, such as HSD-016.[2][4][5] This guide details a robust and scalable synthesis protocol, emphasizing the underlying chemical principles, process optimization, safety considerations, and analytical quality control. The primary synthesis route discussed is the Balz-Schiemann reaction, a reliable method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.
Introduction & Strategic Overview
This compound is a substituted aromatic compound whose structural features—a trifluoromethyl group, a bromine atom, and a fluorine atom—make it a versatile precursor for complex molecule synthesis.[5][6] The bromine atom can be readily converted or used in cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final active pharmaceutical ingredient (API).[5][6]
Several synthetic routes have been developed, including:
-
Direct bromination of m-fluorobenzotrifluoride.[6]
-
A multi-step process starting from m-fluorobenzotrifluoride involving nitration, reduction, and a Sandmeyer reaction.[7]
-
A pathway beginning with benzotrifluoride, followed by bromination and fluorination.[8]
For large-scale industrial production, a key consideration is the regioselective control to yield the desired 2-bromo-5-fluoro isomer with high purity. The method detailed in this guide, which utilizes a Balz-Schiemann type reaction on a pre-functionalized aniline, offers excellent control and has been proven scalable. This process involves the diazotization of an appropriate aminobenzotrifluoride precursor followed by thermal decomposition in the presence of a fluoride source.[4][9]
Physicochemical Properties
A thorough understanding of the material's properties is essential for handling, storage, and process design.
| Property | Value | Source |
| CAS Number | 40161-55-5 | [10] |
| Molecular Formula | C₇H₃BrF₄ | [10] |
| Molecular Weight | 243.00 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid | [4][6] |
| Boiling Point | 136-143°C (atm)[6]; 110-120°C (40 mmHg)[4] | |
| Density | ~1.7 g/cm³ | [6] |
| Flash Point | 147°F (63.9°C) | [5] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMSO); poor solubility in water.[6][12] |
Synthesis Methodology: The Balz-Schiemann Approach
The selected protocol is a variation of the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate or a related diazonium fluoride intermediate.[13][14] This method is conceptually similar to the Sandmeyer reaction but is specific for fluorination and typically does not require a copper catalyst.[13][15]
Rationale for Method Selection
-
High Regioselectivity: The synthesis begins with an aniline precursor where the bromo and trifluoromethyl groups are already in the desired positions relative to the amino group. This ensures the fluorine atom is introduced at the correct location, minimizing isomeric impurities.
-
Scalability: While requiring careful temperature control, the reaction has been successfully implemented on an industrial scale.
-
Proven Yield and Purity: Documented procedures report high yields (>85%) and purities (>99% by GC) after purification.[2][9]
Reaction Mechanism
The synthesis proceeds in two primary stages:
-
Diazotization: The starting material, 4-bromo-3-trifluoromethylaniline (also named 5-amino-2-bromobenzotrifluoride), is treated with a nitrosating agent (e.g., sodium nitrite) in a strong acid. In this protocol, anhydrous hydrofluoric acid (aHF) serves as both the solvent and the acid catalyst. This forms a diazonium fluoride salt intermediate. The reaction is highly exothermic and must be conducted at low temperatures (typically <5°C) to prevent premature decomposition of the unstable diazonium salt.[4][9]
-
Fluoro-dediazoniation (Balz-Schiemann Reaction): The diazonium fluoride salt is then thermally decomposed. The temperature is raised to a controlled setpoint (e.g., 60°C), causing the expulsion of nitrogen gas (N₂) and the formation of an aryl cation.[9][13] This highly reactive cation is immediately quenched by a fluoride ion from the reaction medium to form the final product, this compound.
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Industrial Synthesis Protocol
This protocol is adapted from established industrial procedures and is intended for execution by trained professionals in a suitable manufacturing environment.[2][4][9]
Equipment
-
1000 L glass-lined or stainless steel reactor, pressure-rated, with cooling/heating jacket and agitator.
-
Sodium nitrite addition system (e.g., screw feeder or controlled hopper).
-
Scrubber system for acidic off-gassing (N₂, HF vapors), typically containing a caustic solution (e.g., KOH or NaOH).
-
Steam distillation apparatus.
-
Vacuum distillation unit with a packed column.
-
Appropriate analytical equipment (GC, KF titrator).
Reagents & Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Eq. |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | 240.03 | 248 kg | 1.0 |
| Anhydrous Hydrofluoric Acid (aHF) | 7664-39-3 | 20.01 | 450 kg | ~21.8 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 75.5 kg | 1.06 |
| Anhydrous Potassium Fluoride (KF) | 7789-23-3 | 58.10 | 6.0 kg | 0.1 |
| Potassium Hydroxide (KOH) Solution (10%) | 1310-58-3 | 56.11 | As needed | - |
Synthesis Workflow
Caption: Industrial workflow for this compound synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Cool the reactor jacket to achieve an internal temperature of -10°C.[2][9]
-
Charging Reagents: Sequentially charge the reactor with 450 kg of anhydrous hydrofluoric acid and 6.0 kg of anhydrous potassium fluoride under agitation.[2][9]
-
Substrate Addition: Add 248 kg of 4-bromo-3-trifluoromethylaniline to the reactor. Ensure the temperature remains stable.
-
Diazotization: Begin the slow, controlled addition of 75.5 kg of sodium nitrite. The addition rate must be carefully managed to maintain the internal reaction temperature below 5°C.[4][9] Off-gassing should be directed to the caustic scrubber.
-
Reaction Hold: After the complete addition of sodium nitrite, continue stirring for 30-35 minutes to ensure the diazotization is complete.[4]
-
Thermal Decomposition: Gradually heat the reactor to 60°C. Maintain this temperature. The diazonium salt will decompose, releasing a significant volume of nitrogen gas. The reaction is considered complete when gas evolution ceases.[4][9]
-
Work-up:
-
Cool the reactor and recover the excess hydrofluoric acid according to standard plant procedures.
-
Further cool the reaction mixture to 0°C.
-
Carefully neutralize the remaining acid by adding a 10% potassium hydroxide solution until the mixture is neutral.[4][9]
-
Perform steam distillation to isolate the crude product as a colorless liquid.[4][9]
-
-
Purification:
Quality Control
-
In-Process Control: Monitor the reaction endpoint by observing the cessation of gas evolution.
-
Final Product Analysis:
Safety, Handling, and Waste Management
E-E-A-T Pillar: Trustworthiness. A protocol's validity is directly tied to its safety and reproducibility. The following measures are mandatory.
Hazard Identification
-
This compound: Combustible liquid.[16] Causes skin and serious eye irritation. May cause respiratory irritation.[16][17]
-
Anhydrous Hydrofluoric Acid (aHF): Extremely corrosive and toxic. Contact with skin or inhalation can cause severe, delayed-onset burns and can be fatal. Requires specialized handling protocols and PPE.
-
Aryl Diazonium Salts: Potentially explosive, especially when isolated in a dry state.[14][18] The described one-pot solution-phase protocol mitigates this risk, but the potential for uncontrolled decomposition exists if temperature limits are exceeded.
-
Sodium Nitrite: Strong oxidizer. Contact with other materials may cause fire. Toxic if swallowed.
Personal Protective Equipment (PPE)
-
Standard PPE: Chemical-resistant gloves, safety goggles, and lab coat.
-
Task-Specific PPE: When handling aHF, a full-face shield, acid-resistant apron, and specialized HF-resistant gloves are required. Ensure emergency showers and calcium gluconate gel are immediately accessible.[19] A supplied-air respirator may be necessary.
Handling and Storage
-
Handling: Conduct all operations in a well-ventilated area, preferably within a closed system.[20] Avoid all personal contact, including inhalation.[20] Keep away from heat, sparks, and open flames.[17]
-
Storage: Store this compound in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[17][20][21]
Spill and Emergency Procedures
-
Minor Spills: Remove all ignition sources. Absorb spill with inert material (sand, vermiculite) and place in a labeled container for disposal.[20]
-
Major Spills: Evacuate the area and move upwind. Alert emergency services. Contain the spill if it is safe to do so.[20]
-
First Aid:
References
-
SAFETY DATA SHEET - Fisher Scientific (Cat No. 45864). Available at: [Link]
-
5-Bromo-2-fluorobenzotrifluoride - NET. Available at: [Link]
- CN102951996A - Synthesis method of this compound - Google Patents.
- CN111362775B - Synthesis method of this compound - Google Patents.
-
Balz–Schiemann reaction - Wikipedia. Available at: [Link]
-
This compound - Cheméo. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Balz Schiemann Reaction Mechanism - BYJU'S. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
Balz-Schiemann Reaction - Organic Chemistry Portal. Available at: [Link]
- CN104447183B - The preparation method of this compound - Google Patents.
-
The preparation method of this compound - Eureka | Patsnap. Available at: [Link]
-
Balz-Schiemann Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
Sandmeyer Reaction | OpenOChem Learn. Available at: [Link]
-
This compound | C7H3BrF4 | CID 520983 - PubChem. Available at: [Link]
-
This compound - NIST WebBook. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 40161-55-5 [chemicalbook.com]
- 3. CN104447183B - The preparation method of this compound - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. innospk.com [innospk.com]
- 6. Page loading... [guidechem.com]
- 7. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. CN111362775B - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. scbt.com [scbt.com]
- 12. nbinno.com [nbinno.com]
- 13. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. fishersci.at [fishersci.at]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Bromination of m-Fluorobenzotrifluoride
Welcome to the technical support center for the bromination of m-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your experiments.
I. Reaction Overview & Mechanistic Considerations
The bromination of m-fluorobenzotrifluoride is a classic example of electrophilic aromatic substitution on a deactivated benzene ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack.[1][2] The fluorine atom, while also electronegative, can donate electron density through resonance, but its inductive effect is generally stronger, contributing to the overall deactivation.
The directing effects of these substituents are crucial for predicting the regiochemical outcome. The -CF₃ group is a meta-director, while the fluorine atom is an ortho, para-director. Understanding the interplay of these directing effects is key to controlling the formation of the desired isomer and minimizing side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the bromination of m-fluorobenzotrifluoride.
Problem 1: Low or No Conversion to Brominated Product
Possible Cause 1: Insufficiently Activated Brominating Agent.
-
Explanation: Due to the deactivated nature of the m-fluorobenzotrifluoride ring, molecular bromine (Br₂) alone is often not electrophilic enough to initiate the reaction at a reasonable rate.[3][4] A Lewis acid catalyst is typically required to polarize the Br-Br bond and generate a more potent electrophile.[5]
-
Recommended Action:
-
Ensure the use of a suitable Lewis acid catalyst, such as FeBr₃ or AlCl₃.[5] The catalyst should be anhydrous, as moisture can deactivate it.
-
Consider using a more reactive brominating agent, such as N-Bromosuccinimide (NBS), which can be effective, especially with the right catalyst and solvent system.[6]
-
Possible Cause 2: Inappropriate Reaction Temperature.
-
Explanation: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of the starting material or the formation of undesired byproducts. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Recommended Action:
-
Start the reaction at a moderate temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or GC-MS.
-
If the reaction is slow, gradually increase the temperature and continue monitoring. A patent for a similar process suggests temperatures up to 70°C.[7]
-
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
Possible Cause 1: Competing Directing Effects.
-
Explanation: The -CF₃ group directs bromination to the positions meta to it (positions 5 and an equivalent position), while the fluorine atom directs to the ortho and para positions (positions 2, 4, and 6). This can lead to a mixture of products. The desired product is often 4-bromo-3-fluorobenzotrifluoride.[8][9]
-
Recommended Action:
-
Solvent Choice: The polarity of the solvent can influence the isomer distribution.[10] Polar solvents may favor the formation of one isomer over another by stabilizing the transition state leading to it.[10] Experiment with a range of solvents from nonpolar (e.g., CCl₄, CH₂Cl₂) to more polar options (e.g., acetonitrile) to optimize for the desired isomer.[10][11]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[11][12]
-
Problem 3: Over-bromination (Formation of Di- or Poly-brominated Products)
Possible Cause 1: Excess Brominating Agent.
-
Explanation: Using a large excess of the brominating agent can lead to the substitution of more than one hydrogen atom on the aromatic ring, especially if the reaction is allowed to proceed for an extended period.
-
Recommended Action:
-
Carefully control the stoichiometry of the reactants. Use a slight excess (e.g., 1.1 equivalents) of the brominating agent.
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination of the product.
-
Possible Cause 2: Reaction Conditions are too Harsh.
-
Explanation: High temperatures and/or highly active catalysts can promote multiple brominations.
-
Recommended Action:
-
Employ milder reaction conditions, such as lower temperatures and less reactive Lewis acids.
-
Consider a less reactive brominating agent if over-bromination persists.
-
Problem 4: Inseparable Mixture of Products
Possible Cause: Similar Physical Properties of Isomers.
-
Explanation: The different brominated isomers of m-fluorobenzotrifluoride may have very similar boiling points and polarities, making them difficult to separate by standard purification techniques like distillation or column chromatography.[13]
-
Recommended Action:
-
Optimize for Selectivity: The primary strategy should be to optimize the reaction conditions to favor the formation of a single isomer as much as possible (see Problem 2).
-
Advanced Purification: If a mixture is unavoidable, consider more advanced purification techniques such as preparative HPLC or fractional distillation under reduced pressure.[14]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of m-fluorobenzotrifluoride?
A1: The major product is typically 4-bromo-3-fluorobenzotrifluoride. This is because the positions activated by the fluorine atom (ortho and para) are less deactivated by the trifluoromethyl group than the other available positions.
Q2: Can I perform this reaction without a Lewis acid catalyst?
A2: It is highly unlikely to get a significant yield without a catalyst. The m-fluorobenzotrifluoride ring is strongly deactivated, and a Lewis acid is necessary to increase the electrophilicity of the bromine.[3]
Q3: How does the choice of solvent affect the reaction?
A3: Solvent polarity can influence both the reaction rate and the regioselectivity.[10] Polar solvents can stabilize the charged intermediate (sigma complex), potentially increasing the reaction rate.[15] They can also alter the ratio of ortho to para substitution.[10] It is advisable to screen a few solvents to find the optimal conditions for your desired outcome.
Q4: What are some alternative brominating agents I can use?
A4: Besides molecular bromine, N-Bromosuccinimide (NBS) is a common alternative.[6] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used, sometimes in conjunction with a Lewis acid or under radical conditions, although electrophilic aromatic substitution is the desired pathway here.[16]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques will allow you to track the consumption of the starting material and the formation of the product(s).
IV. Experimental Protocol: Synthesis of 4-Bromo-3-fluorobenzotrifluoride
This protocol provides a general guideline. Optimization may be necessary based on your specific laboratory conditions and desired purity.
Materials:
-
m-Fluorobenzotrifluoride
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Bromine (Br₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve m-fluorobenzotrifluoride (1.0 eq) in anhydrous dichloromethane and add it to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous FeBr₃ (0.1 eq) to the stirred solution.
-
In the dropping funnel, dilute bromine (1.1 eq) with a small amount of anhydrous dichloromethane.
-
Add the bromine solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS. The reaction time can vary, but typically ranges from 1 to 4 hours.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of Na₂S₂O₃ to consume any unreacted bromine.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired 4-bromo-3-fluorobenzotrifluoride.
V. Visualizing Reaction Pathways
Desired Reaction Pathway
Caption: A workflow for diagnosing and resolving low reaction yields.
VI. References
-
BenchChem. (2025). Dealing with unexpected regioselectivity in aromatic bromination with BDMS. Retrieved from
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. Retrieved from
-
BenchChem. (2025). Technical Support Center: Solvent Effects on Bromination Regioselectivity. Retrieved from
-
Chemistry LibreTexts. (2023). EA3. Solvent Effects in Electrophilic Addition. Retrieved from
-
Royal Society of Chemistry. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Retrieved from
-
ChemicalBook. (n.d.). 4-Bromobenzotrifluoride synthesis. Retrieved from
-
Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from
-
ResearchGate. (n.d.). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory | Request PDF. Retrieved from
-
Brainly.com. (2023). [FREE] Electrophilic bromination of an equimolar mixture of methylbenzene (toluene) and (trifluoromethyl)benzene. Retrieved from
-
Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. Retrieved from
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from
-
Journal of the American Chemical Society. (n.d.). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Retrieved from
-
National Institutes of Health. (2012). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from
-
PubMed. (2013). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. Retrieved from
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from
-
ACS Publications. (n.d.). Solvation and steric effects on electrophilic reactivity of ethylenic compounds. 2. Kinetic criteria for nucleophilic assistance and return in bromination. Retrieved from
-
Google Patents. (n.d.). US4155940A - M-Bromo-benzotrifluorides. Retrieved from
-
YouTube. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from
-
Chem-Impex. (n.d.). 4-Bromo-3-fluorobenzotrifluoride. Retrieved from
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from
-
University of Calgary. (n.d.). Ch12: Aromatic halogenation. Retrieved from
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from
-
BenchChem. (n.d.). 3-Bromo-4-fluorobenzotrifluoride. Retrieved from
-
ResearchGate. (2015). Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS?. Retrieved from
-
Chegg.com. (2019). Solved Electrophilic bromination of an equimolar mixture. Retrieved from
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from
-
Reddit. (2024). Bromination Help. Retrieved from
-
Google Patents. (n.d.). US2494817A - Bromination of trifluoromethyl derivatives of benzene. Retrieved from
-
PubChem. (n.d.). 4-Bromo-3-fluorobenzotrifluoride. Retrieved from
-
BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from
-
ChemicalBook. (2025). 4-Bromo-3-fluorobenzotrifluoride. Retrieved from
-
ChemBlink. (n.d.). Quality Assurance for 3-Bromobenzotrifluoride: What Buyers Need to Know. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2-Bromo-3-fluorobenzotrifluoride. Retrieved from
Sources
- 1. brainly.com [brainly.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 142414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. CN104447183B - The preparation method of this compound - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-5-fluorobenzotrifluoride
Welcome to the technical support guide for 2-Bromo-5-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile pharmaceutical intermediate.[1][2] As a fluorinated aromatic compound, this compound presents unique purification hurdles due to the physicochemical properties imparted by its substituents.[3][4] This guide provides in-depth troubleshooting, validated protocols, and expert insights to help you achieve the desired purity for your critical applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format. Each issue is analyzed based on underlying chemical principles, followed by actionable solutions.
Issue 1: Final product purity is low (<98%) after vacuum fractional distillation.
Question: I've performed a vacuum fractional distillation of my crude this compound, but my GC analysis shows multiple peaks close to the main product peak, resulting in a purity of only 97%. What's going on?
Potential Causes & Scientific Rationale:
-
Co-distillation of Isomeric Impurities: The most significant challenge in purifying this compound is the presence of structurally similar isomers formed during synthesis. For instance, bromination of m-fluorobenzotrifluoride can yield not only the desired 2-bromo isomer but also other isomers whose boiling points are very close to the target compound, making separation by distillation difficult.[5]
-
Inefficient Fractionating Column: If the column used for distillation has insufficient theoretical plates (i.e., it is too short or packed inefficiently), it will not provide the resolving power needed to separate compounds with close boiling points.
-
Fluctuating Vacuum Pressure: Unstable vacuum pressure causes the boiling point to fluctuate, leading to poor separation and cross-contamination of fractions.
-
Azeotrope Formation: While less common for this specific compound, impurities can sometimes form azeotropes—mixtures that boil at a constant temperature—making them impossible to separate by standard distillation.
Recommended Solutions:
-
Enhance Distillation Efficiency:
-
Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge packing) to increase the number of theoretical plates.
-
Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.
-
Maintain a slow, steady distillation rate and a consistent reflux ratio to allow for proper equilibration between the liquid and vapor phases in the column.
-
-
Optimize Distillation Parameters:
-
Ensure a stable vacuum using a high-quality pump and a vacuum controller. The target pressure is typically around 40 mmHg, which corresponds to a boiling point of 110-120°C for the product.[6][7][8]
-
Collect multiple small fractions and analyze the purity of each by GC. Combine only the fractions that meet your purity specification (>99%).
-
-
Consider an Alternative Purification Method:
-
If distillation fails to provide the required purity, preparative gas chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase (e.g., a phenyl- or fluoro-functionalized column) can offer superior separation of isomers.
-
Issue 2: The purified liquid is yellow or pale orange instead of colorless.
Question: My distilled this compound has a distinct yellow tint. What causes this discoloration, and how can I remove it?
Potential Causes & Scientific Rationale:
-
Residual Nitrated Intermediates: A common synthetic route involves the nitration of an o-bromo-trifluoromethylbenzene precursor.[6] Incomplete reduction of the resulting 2-bromo-5-nitrotrifluoromethylbenzene, which is a bright yellow liquid, can leave trace amounts that carry over during distillation.
-
Thermal Decomposition: Although relatively stable, prolonged heating at high temperatures can cause minor decomposition, leading to colored impurities. The strong electron-withdrawing nature of the trifluoromethyl group can influence the molecule's thermal stability.[9]
-
Oxidation: Exposure to air and light over time can cause the formation of colored oxidative byproducts.
Recommended Solutions:
-
Pre-distillation Chemical Wash:
-
Before distillation, wash the crude product with a dilute aqueous solution of sodium bisulfite (NaHSO₃) to reduce residual oxidizing agents or colored impurities.
-
Follow with a wash using a dilute sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.
-
Finally, wash with brine (saturated NaCl solution) and dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation.
-
-
Activated Carbon Treatment:
-
Stir the discolored liquid with a small amount of activated carbon (charcoal) for 30-60 minutes at room temperature. The activated carbon will adsorb the colored impurities.
-
Filter the mixture through a pad of Celite® to remove the carbon particles before proceeding with distillation.
-
-
Proper Storage:
-
Store the purified product in an amber glass bottle under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent degradation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in crude this compound?
The impurity profile depends heavily on the synthetic route. Common impurities include:
-
Positional Isomers: Such as 3-Bromo-5-fluorobenzotrifluoride or 4-Bromo-3-fluorobenzotrifluoride.
-
Unreacted Starting Materials: For example, 3-fluorobenzotrifluoride or 4-bromo-3-trifluoromethylbenzenamine.[5][6]
-
Intermediates from Synthesis: Including 2-bromo-5-nitrotrifluoromethylbenzene or debrominated side-products.[6]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A multi-technique approach provides the most comprehensive purity assessment:
-
Gas Chromatography (GC): This is the most common and effective method for quantifying purity and detecting volatile impurities, especially isomers. A purity level of >97% is often determined by GC.[1] A method using a DB-624 column or similar can provide excellent resolution.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying impurities that may not be visible by GC. ¹⁹F NMR is particularly powerful for identifying other fluorinated species.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps in identifying the structure of unknown impurity peaks by providing both retention time data and mass fragmentation patterns.[12]
Q3: What are the key physical properties I need to know for designing a purification protocol?
The following properties are critical for planning distillation and handling:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrF₄ | [1][13] |
| Molecular Weight | 243.00 g/mol | [13][14] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point (atm) | 136-143 °C | [1][15] |
| Boiling Point (vac) | 110-120 °C @ 40 mmHg | [6][7] |
| Density | ~1.7 g/mL at 25 °C | [1] |
| Refractive Index | ~1.465 (n20/D) |
Q4: What are the essential safety precautions when handling this compound?
This compound requires careful handling due to its hazardous properties.[14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][16]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling vapors, as it may cause respiratory irritation.[16][17]
-
Avoid Contact: The compound is a skin and eye irritant. In case of contact, rinse the affected area immediately with plenty of water.[17]
-
Ignition Sources: It is a combustible liquid with a flash point of around 64°C. Keep it away from open flames and ignition sources.[13][15]
Experimental Protocols & Visual Workflows
Protocol: High-Purity Purification by Vacuum Fractional Distillation
This protocol describes a standard lab-scale procedure for purifying crude this compound to >99% purity.
1. Pre-Distillation Wash (Optional, for colored crude): a. Place 100 g of crude product in a separatory funnel. b. Add 50 mL of 5% aqueous sodium bisulfite solution, shake gently, and discard the aqueous layer. c. Add 50 mL of saturated sodium bicarbonate solution, shake, and discard the aqueous layer. d. Wash with 50 mL of brine, separate the organic layer, and transfer it to a clean flask. e. Add 10 g of anhydrous magnesium sulfate, swirl, and let it stand for 20 minutes. Filter to remove the drying agent.
2. Distillation Setup: a. Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a 30 cm vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. b. Ensure all glass joints are properly sealed with vacuum grease. c. Add the dry, crude product and a few boiling chips or a magnetic stir bar to the distillation flask.
3. Distillation Procedure: a. Begin stirring and slowly apply vacuum, aiming for a stable pressure of ~40 mmHg. b. Gently heat the distillation flask using a heating mantle. c. Observe the vapor rising up the column. Allow a stable reflux to establish at the top of the column for about 15-20 minutes before collecting any distillate. d. Collect a small forerun fraction (the first ~5% of the distillate) and discard it, as it may contain lower-boiling impurities. e. Collect the main product fraction at a stable head temperature of 110-120°C (at 40 mmHg).[8] f. Stop the distillation when the temperature begins to rise sharply or drop, or when only a small residue remains in the flask. g. Release the vacuum carefully before turning off the condenser water and dismantling the apparatus.
Diagrams: Purification & Troubleshooting Workflows
Caption: Standard purification workflow for this compound.
Caption: Troubleshooting logic for addressing low product purity.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of this compound.
-
Fisher Scientific. (2011). Safety Data Sheet: this compound. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102951996A - Synthesis method of this compound.
-
Patsnap. (n.d.). The preparation method of this compound. Retrieved from [Link]
-
AHH Chemical. (n.d.). This compound: Properties, Applications, and Safety Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Retrieved from [Link]
- Google Patents. (n.d.). US4691066A - Process of preparing metachlorobenzotrifluoride.
-
NIST. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN111362775B - Synthesis method of this compound.
-
MDPI. (n.d.). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. Retrieved from [Link]
-
Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 40161-55-5 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound 97 40161-55-5 [sigmaaldrich.com]
- 14. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.at [fishersci.at]
preventing dehalogenation during reactions with 2-Bromo-5-fluorobenzotrifluoride
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dehalogenation
Welcome to the Technical Support Center for 2-Bromo-5-fluorobenzotrifluoride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during synthetic reactions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Minimizing Dehalogenation of this compound
This section is structured to help you diagnose and resolve dehalogenation issues in your reactions. We will explore the root causes and provide actionable solutions.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of the dehalogenated byproduct, 5-fluoro-1-(trifluoromethyl)benzene. What are the likely causes and how can I mitigate this?
Answer:
Dehalogenation is a prevalent side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient aryl halides like this compound.[1] The primary mechanism often involves the formation of a palladium-hydride (Pd-H) species which then participates in reductive elimination to yield the dehalogenated arene.[1][2] Several factors can promote the formation of this Pd-H species.
Potential Causes & Recommended Solutions:
| Factor | Cause of Dehalogenation | Recommended Solution | Scientific Rationale |
| Base | Strong bases, especially alkoxides (e.g., NaOEt, KOtBu), can act as hydride donors or promote pathways leading to the formation of Pd-H species.[3] | Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][3] | Inorganic bases are less likely to act as hydride sources, thereby reducing the concentration of the undesired Pd-H species in the reaction mixture. |
| Ligand | Less bulky or electron-poor ligands can lead to unstable catalytic intermediates that are more prone to side reactions. | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands.[1] | These ligands stabilize the palladium center, promoting the desired cross-coupling pathway over the competing dehalogenation. |
| Solvent | Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources (e.g., DMF) can contribute to dehalogenation.[4][5] | Use aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF).[1][5] If a protic co-solvent is necessary, minimize its concentration. | Aprotic solvents are less likely to serve as a source of hydrides, thus suppressing the formation of the Pd-H intermediate. |
| Temperature | High reaction temperatures can increase the rate of dehalogenation relative to the desired coupling.[3][4] | Run the reaction at the lowest effective temperature. Consider a temperature screen to find the optimal balance between reaction rate and selectivity. | Lowering the temperature can selectively slow down the undesired dehalogenation pathway, which may have a higher activation energy. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress dehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the XPhos Pd G2 pre-catalyst.
-
Add anhydrous 1,4-dioxane.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Dehalogenation during Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the major product is the dehalogenated starting material. How can I improve the yield of my desired arylamine?
Answer:
Dehalogenation in Buchwald-Hartwig amination can be a significant competing reaction.[6] Similar to Suzuki coupling, the formation of palladium-hydride species is a key contributor. Additionally, β-hydride elimination from the palladium-amide intermediate can also lead to dehalogenation and the formation of an imine.[6]
Troubleshooting Strategies:
| Parameter | Potential Issue | Suggested Modification | Underlying Principle |
| Catalyst System | The ligand may not be optimal for the specific substrate combination, leading to a slower rate of reductive elimination compared to side reactions. | Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos). Consider using a pre-catalyst for consistent activation. | More advanced ligands are designed to accelerate the C-N bond-forming reductive elimination, outcompeting the dehalogenation pathways.[7] |
| Base Selection | Strong bases like sodium tert-butoxide (NaOtBu) can promote dehalogenation. | Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | Weaker bases can disfavor the formation of palladium-hydride species and may be less prone to promoting β-hydride elimination. |
| Solvent Choice | Certain solvents can act as hydride sources. | Aprotic, non-coordinating solvents like toluene or dioxane are generally preferred. | These solvents are less likely to participate in the formation of hydride intermediates. |
| Reaction Temperature | Elevated temperatures can favor dehalogenation. | Optimize the reaction temperature, starting at a lower temperature and gradually increasing if the reaction is sluggish. | A lower temperature can help to minimize the rate of the undesired side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation?
A1: Dehalogenation is an undesired side reaction where the halogen atom of an aryl halide starting material is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct.[4] This reduces the yield of the desired product and complicates purification.
Q2: Why is this compound particularly susceptible to dehalogenation?
A2: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group. This makes the aromatic ring electron-deficient, which can increase its reactivity towards certain side reactions, including dehalogenation, in palladium-catalyzed cross-coupling reactions.[1]
Q3: How can I detect dehalogenation in my reaction?
A3: Dehalogenation can be identified by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the arene, notably the appearance of a new proton signal in the aromatic region where the bromine was previously located.[3]
Q4: Can the choice of palladium precursor influence dehalogenation?
A4: Yes, the choice of palladium precursor can be important. Using well-defined pre-catalysts (e.g., G2, G3, G4 pre-catalysts) can lead to more reproducible results and potentially lower levels of side reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. This is because pre-catalysts can provide a more controlled and efficient entry into the catalytic cycle.
Q5: Are there any non-palladium-catalyzed methods that are less prone to dehalogenation?
A5: While palladium catalysis is very common, other transition metals like nickel and copper are also used for cross-coupling reactions. Nickel-catalyzed reactions, for instance, can sometimes offer different selectivity and may be less prone to dehalogenation for certain substrates.[8] Additionally, under specific conditions, transition-metal-free, visible-light-induced reactions can achieve dehalogenation, but these are typically designed for that specific transformation.[9]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway versus the undesired dehalogenation pathway.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: A troubleshooting workflow for minimizing dehalogenation.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
- Costa, P., Nasim, A., & Lanterna, A. E. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5l0Un4FGBFt-m7PpEHMgijTHizR10W8Cor-08Cp-ol9USAc-nn20--4OWfeGp7Wp9fXBoMXOPt3pJWzf28bUXHQ3wcV6XFLgEJXy2MHv3JT8L8A8W8BXRZyjnkXVbvQkVqOfIvaznaAzu4ghNJV1_](_
- SciSpace. (n.d.). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- PMC. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
- ResearchGate. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
- Reddit. (2019). significant dehalogenation in stille coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Vedantu. (n.d.). Aryl Halide Reactions: Mechanisms & Key Examples Explained.
- ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PMC. (n.d.). Reductions of aryl bromides in water at room temperature.
- American Chemical Society. (n.d.). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures.
- (n.d.). Cross-Coupling Reactions Guide.
- ACS Publications. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters.
- ResearchGate. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding.
- ACS Publications. (n.d.). Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper.
- PubMed. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
- (n.d.). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Benchchem. (n.d.). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
- (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates.
- (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Google Patents. (n.d.). CN104447183B - The preparation method of this compound.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Macmillan Group. (2002). Buchwald-Hartwig Chemistry.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2025). This compound.
-
ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][10][11] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from
- Cheméo. (2025). This compound.
- Sigma-Aldrich. (n.d.). This compound 97 40161-55-5.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Technical Support Center: Managing Temperature Control in the Synthesis of 2-Bromo-5-fluorobenzotrifluoride
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature throughout the synthesis process. Precise temperature control is paramount for achieving high yield, purity, and, most importantly, ensuring the safety of the reaction.
The Critical Role of Temperature in Synthesis
The synthesis of this compound, an important intermediate in pharmaceuticals and other advanced materials, often involves multi-step processes, including diazotization and Sandmeyer or Balz-Schiemann type reactions.[1][2][3] Each of these steps is highly sensitive to temperature fluctuations. The diazotization of aromatic amines, for instance, generates thermally unstable diazonium salts.[4][5][6] Failure to maintain low temperatures can lead to decomposition, resulting in the formation of unwanted byproducts like phenols and a significant reduction in yield.[4][6] Subsequent substitution reactions also have optimal temperature ranges to ensure reaction completion and minimize side-product formation.
This guide will address common temperature-related issues in a question-and-answer format, providing both the "what" and the "why" behind each recommendation.
Troubleshooting Guide: Temperature-Related Issues
Issue 1: Low Yield and/or Dark, Tarry Reaction Mixture During Diazotization
Question: During the diazotization of 4-bromo-3-(trifluoromethyl)aniline, my reaction mixture turned dark brown/black, and the final yield of the diazonium salt was significantly lower than expected. What went wrong?
Answer: This is a classic indication of diazonium salt decomposition due to excessive temperature.[4] Aryl diazonium salts are notoriously unstable at elevated temperatures.[4][5][7]
Causality Explained:
-
Decomposition Pathway: When the temperature rises above the optimal range (typically 0-5 °C), the diazonium salt reacts with water in the acidic medium to form a corresponding phenol.[4][6] This process releases nitrogen gas (N₂), which you may observe as bubbling.[4] The resulting phenolic compounds can undergo further oxidation and polymerization, leading to the formation of dark, tarry substances.
-
Kinetic Factors: The rate of decomposition of the diazonium salt is highly dependent on temperature. Even a brief excursion above 10 °C can lead to a significant loss of the desired intermediate.
Troubleshooting Protocol:
-
Pre-cool All Reagents and Vessels: Before starting the reaction, ensure that your reaction vessel, the solution of the amine in acid (e.g., hydrobromic acid or anhydrous hydrofluoric acid), and the sodium nitrite solution are all pre-cooled to 0-5 °C.[1]
-
Maintain a Robust Ice/Salt Bath: Use a well-insulated ice/salt bath to maintain the reaction temperature consistently below 5 °C.[1] For larger scale reactions, a cryostat or a jacketed reactor with a circulating coolant is highly recommended for precise temperature control.
-
Slow, Controlled Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise or in small portions to the stirred amine solution.[8][9] This slow addition helps to dissipate the heat generated from the exothermic diazotization reaction.
-
Monitor Internal Temperature: Use a calibrated low-temperature thermometer or a thermocouple to monitor the internal temperature of the reaction mixture continuously. Do not rely on the temperature of the cooling bath alone.
Experimental Workflow for Diazotization:
Caption: Workflow for controlled diazotization.
Issue 2: Violent Gas Evolution and Potential Runaway Reaction During Decomposition
Question: When I started to warm my diazonium salt solution for the Sandmeyer/Balz-Schiemann step, the reaction started bubbling uncontrollably, and the temperature rose very quickly. How can I prevent this?
Answer: This is a hazardous situation indicative of an uncontrolled decomposition of the diazonium salt. The thermal decomposition is highly exothermic, and without proper control, it can lead to a runaway reaction.
Causality Explained:
-
Exothermic Decomposition: The breakdown of the diazonium salt to form the aryl fluoride or bromide and nitrogen gas is an exothermic process. The heat generated can further accelerate the decomposition rate, creating a dangerous feedback loop.
-
Accumulation of Unreacted Intermediate: If the initial warming is too rapid, a large amount of the diazonium salt can start to decompose simultaneously, leading to a sudden release of energy and gas.
Troubleshooting Protocol:
-
Gradual and Controlled Heating: After the diazotization is complete, the reaction mixture should be warmed very slowly and in a controlled manner to the target decomposition temperature (e.g., 58-62 °C for some fluorination protocols).[1]
-
Use of a Controlled Heating Mantle or Oil Bath: Employ a heating mantle with a temperature controller or a well-stirred oil bath to ensure a gradual and uniform increase in temperature.
-
Adequate Headspace and Venting: Ensure the reaction vessel has sufficient headspace to accommodate any gas evolution. The system should be equipped with a proper venting system, such as a condenser leading to a bubbler or a scrubber, to safely manage the release of nitrogen gas and any acidic vapors.[8]
-
Consider a Semi-batch Process: For larger scale reactions, a safer approach is to add the cold diazonium salt solution slowly to a pre-heated solution of the copper catalyst (in the case of a Sandmeyer reaction) or to a pre-heated reaction vessel for thermal decomposition.[1] This ensures that only a small amount of the diazonium salt is present at any given time, making the exotherm much easier to manage.
Table 1: Recommended Temperature Parameters for Synthesis Steps
| Reaction Step | Starting Material | Reagents | Recommended Temperature Range | Key Considerations |
| Diazotization | 4-bromo-3-(trifluoromethyl)aniline | NaNO₂, HBr or HF | 0 °C to 5 °C [1] | Critical to prevent diazonium salt decomposition.[4][5] |
| Sandmeyer Bromination | Aryl Diazonium Salt | CuBr, HBr | Room Temperature to 65 °C [10] | Temperature can influence reaction rate and byproduct formation. |
| Balz-Schiemann Fluorination | Aryl Diazonium Salt | Anhydrous HF | 58 °C to 62 °C [1] | Gradual heating is crucial to control the exothermic decomposition. |
| Bromination of Benzotrifluoride | Benzotrifluoride | Bromine, Catalyst | 20 °C to 70 °C [11] | Higher temperatures can lead to different isomer distributions.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is the temperature for the diazotization reaction so critical, and what happens if it's too low?
A1: The 0-5 °C range is a balance. As discussed, temperatures above this range lead to rapid decomposition of the diazonium salt.[5] If the temperature is too low (e.g., significantly below 0 °C), the reaction rate can become very slow. More critically, there is a risk of the diazonium salt precipitating or crystallizing out of the solution, especially if its concentration is high. Solid diazonium salts are shock-sensitive and can be explosive, posing a severe safety hazard.[5] Therefore, maintaining the specified temperature range is crucial for both yield and safety.
Q2: Can the decomposition temperature for the fluorination step be altered?
A2: The optimal decomposition temperature is substrate-dependent. For the synthesis of this compound via a Balz-Schiemann type reaction in anhydrous HF, a temperature range of 58-62 °C is often cited.[1] Lowering the temperature will significantly slow down the rate of decomposition and nitrogen evolution, potentially leading to an incomplete reaction.[13] Increasing the temperature may accelerate the reaction but also increases the risk of side reactions and a more difficult-to-control exotherm. It is best to adhere to established protocols unless you have conducted thorough safety and optimization studies, for example, using reaction calorimetry.[14]
Q3: For a Sandmeyer bromination, how does temperature affect the outcome?
A3: In a Sandmeyer reaction, temperature plays a vital role in achieving the desired product in a reasonable yield.[10] The reaction is typically catalyzed by a copper(I) salt.[2] The temperature needs to be high enough to facilitate the decomposition of the diazonium salt and the subsequent radical-nucleophilic aromatic substitution.[2] However, excessively high temperatures can promote the formation of byproducts. The optimal temperature is often determined empirically for a specific substrate and can range from room temperature to around 65-75 °C.[10]
Q4: How does temperature control differ between lab-scale and industrial-scale synthesis?
A4: The principles remain the same, but the engineering challenges are vastly different.
-
Heat Dissipation: In the lab, a simple ice bath is often sufficient to dissipate the heat from an exothermic reaction due to the high surface-area-to-volume ratio of the flask. On an industrial scale, the much lower surface-area-to-volume ratio of a large reactor makes heat removal more challenging. This necessitates the use of jacketed reactors with circulating coolants, internal cooling coils, and precise control systems.
-
Addition Rates: Reagent addition that might take minutes in the lab could take hours on a large scale to allow the cooling system to keep up with the heat being generated.
-
Process Safety: On an industrial scale, a thorough understanding of the reaction's thermal hazards is non-negotiable. Techniques like Differential Scanning Calorimetry (DSC) and reaction calorimetry are used to determine the heat of reaction, the onset temperature of decomposition, and the potential for a runaway reaction, ensuring a safe operating window is established.[7][14] Continuous flow reactors are also increasingly used to improve temperature control and safety.[15]
Troubleshooting Logic Diagram:
Caption: A logical guide to troubleshooting temperature issues.
By understanding the causality behind these temperature-sensitive steps and implementing rigorous control measures, researchers can significantly improve the yield, purity, and safety of this compound synthesis.
References
-
Shaheen, A., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 30(9), 1846-1875. Retrieved from [Link]
-
Eureka. (n.d.). Normal-temperature catalyzed synthesis of this compound. Retrieved from [Link]
-
Kim, J. K., et al. (2003). Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids. Bulletin of the Korean Chemical Society, 24(11), 1681-1683. Retrieved from [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of this compound.
-
Yang, D., et al. (2019). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 4(2), 3359-3367. Retrieved from [Link]
- Google Patents. (n.d.). CN102951996A - Synthesis method of this compound.
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]
- Google Patents. (n.d.). US4822927A - Continuous decomposition of diazonium fluorides.
-
Musgrave, R. (2017). Diazonium Salt Side Reaction (Azo Dye Formation). YouTube. Retrieved from [Link]
-
Moody, T. S., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 975-982. Retrieved from [Link]
-
Houben-Weyl. (2001). Methods of Organic Chemistry, Vol. E 10b/1, Organo-Fluorine Compounds. Georg Thieme Verlag. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Quora. (2020). Why diazotization reaction is done at low temperature (0 - 5°C)? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Pedersen, M., et al. (2012). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 16(10), 1668-1673. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The halogenation of aromatics: Part IX. Vapour‐phase chlorination and bromination of benzotrifluoride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab to Industry: The Synthesis and Scale-Up of 3-Bromo-5-Nitrobenzotrifluoride. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. Retrieved from [Link]
- Google Patents. (n.d.). CN105801348A - 3-bromobenzotrifluoride and preparation method thereof.
-
Organic Chemistry Portal. (n.d.). Schiemann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Chen, K., & Arnold, F. H. (2021). Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 41(7), 1038-1055. Retrieved from [Link]
-
Durham e-Theses. (1990). New methodology for the synthesis of fluorinated aromatics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4155940A - M-Bromo-benzotrifluorides.
-
ACS Publications. (2015). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Retrieved from [Link]
-
ChemRxiv. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Schiemann Reaction [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 40161-55-5 [chemicalbook.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US4822927A - Continuous decomposition of diazonium fluorides - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Grignard Formation with 2-Bromo-5-fluorobenzotrifluoride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of the Grignard reagent from 2-Bromo-5-fluorobenzotrifluoride. The unique electronic properties of this substrate—namely, the presence of two strongly electron-withdrawing groups (-F and -CF₃)—can render the initiation of this crucial organometallic reaction particularly challenging. This document provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the underlying chemical principles to help you overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing to initiate?
A1: The primary obstacle is the reduced reactivity of the aryl bromide. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, decreasing the electron density of the aromatic ring and making the carbon-bromine bond less susceptible to oxidative addition by magnesium. Compounding this is the ever-present passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which acts as a barrier to the reaction.[1][2][3] Even trace amounts of moisture can halt the reaction before it begins.[2][4]
Q2: What are the visual cues of a successful Grignard initiation?
A2: A successful initiation is marked by several key indicators:
-
Exotherm: A noticeable increase in the temperature of the reaction mixture.[1][5]
-
Turbidity: The solution becomes cloudy, often with a grey or brownish hue.[1][5]
-
Spontaneous Reflux: With volatile solvents like diethyl ether, the heat generated can cause the solvent to boil gently.[1][5]
-
Color Change: If an initiator like iodine is used, its characteristic purple or brown color will fade.[1][5]
Q3: Can the electron-withdrawing groups on my substrate cause side reactions?
A3: While the primary challenge is initiation, once the Grignard reagent is formed, its high reactivity can lead to side reactions. A common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl dimer.[2][6][7] This is often exacerbated by high local concentrations of the aryl bromide or elevated temperatures.[2][5]
Q4: Is THF or Diethyl Ether a better solvent for this specific Grignard reaction?
A4: For less reactive aryl halides, such as this compound, Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether.[8][9] THF has a higher boiling point and superior solvating properties, which help to stabilize the Grignard reagent as it forms.[9][10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common failures in the formation of 2-(5-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide.
Symptom 1: Reaction Fails to Initiate
This is the most common failure mode. The following troubleshooting workflow can help isolate and address the root cause.
Caption: Troubleshooting workflow for a non-initiating Grignard reaction.
1.1. Ensuring Anhydrous Conditions
Grignard reagents are potent bases and are readily quenched by protic species, especially water.[11][12]
-
Glassware: All glassware must be meticulously dried, either in an oven at >120°C for several hours or by flame-drying under a stream of inert gas (Nitrogen or Argon) immediately before use.[2]
-
Solvents: Use only freshly opened anhydrous solvents or solvents dried using appropriate methods. For THF and diethyl ether, distillation from sodium/benzophenone is a standard procedure.[10][13]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[10][14]
1.2. Magnesium Activation
The surface of magnesium turnings is coated with a passivating layer of magnesium oxide (MgO) that must be disrupted to expose the reactive metal.[1][15]
| Activation Method | Description |
| Mechanical Activation | Crushing the magnesium turnings with a glass rod in the reaction flask can break the oxide layer.[4][15] Sonication can also be effective.[4][15] |
| Chemical Activation | Small amounts of activating agents can be added to the magnesium suspension before the addition of the aryl halide.[15] |
| Iodine (I₂) | A small crystal of iodine reacts with the magnesium surface, creating reactive magnesium iodide sites.[1][16] The disappearance of the iodine color is a good indicator of initiation.[1] |
| 1,2-Dibromoethane (DBE) | DBE reacts readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, exposing a fresh magnesium surface.[1][15][16] |
| Diisobutylaluminium hydride (DIBAH) | A more advanced method, DIBAH can activate the magnesium surface and also scavenge residual water.[17] |
1.3. Halogen-Magnesium Exchange
For particularly unreactive aryl halides, an alternative to direct formation is a halogen-magnesium exchange reaction.[15] This involves reacting the aryl bromide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[15]
i-PrMgCl + ArBr ⇌ i-PrCl + ArMgBr
This equilibrium-driven process can be very effective for substrates that are resistant to direct oxidative addition.
Symptom 2: Reaction Initiates but Stalls or Gives Low Yield
2.1. Slow Addition and Temperature Control
The formation of a Grignard reagent is an exothermic process.[5]
-
Slow Addition: The aryl bromide solution should be added dropwise to the magnesium suspension. Adding it too quickly can lead to a high local concentration, favoring the Wurtz coupling side reaction.[2][5][6]
-
Temperature Management: While gentle warming may be needed to initiate the reaction, it may require cooling to maintain a steady, controlled reflux once it has started.[5][18] Uncontrolled high temperatures can promote side reactions.[2][18]
2.2. Impact of Electron-Withdrawing Groups
The -CF₃ and -F groups on the aromatic ring significantly influence the reactivity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
purification strategies for removing impurities from 2-Bromo-5-fluorobenzotrifluoride
Welcome to the technical support center for 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5). This guide is designed for researchers, scientists, and drug development professionals who handle this critical pharmaceutical intermediate.[1] Achieving high purity is essential for successful downstream applications, such as the synthesis of anti-tumor drugs and treatments for type 2 diabetes.[1][2][3] This document provides in-depth, field-proven strategies and troubleshooting advice to address common purification challenges.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before initiating any purification protocol, a preliminary analysis of your crude material is crucial. This not only informs the selection of the most appropriate purification strategy but also helps in identifying potential issues early on.
FAQs
Q1: What are the most common impurities I should expect in crude this compound?
A1: Impurities are almost always a direct result of the synthetic route employed.
-
From Sandmeyer-type Reactions: If your synthesis starts from an aniline derivative (like 4-bromo-3-trifluoromethylbenzenamine), expect to find unreacted starting materials, residual diazonium salts, and potentially regioisomers from incomplete or non-selective reactions.[2][4]
-
From Direct Bromination: Syntheses involving the direct bromination of m-fluorobenzotrifluoride can lead to unreacted starting material and over-brominated species (e.g., dibrominated products).[5]
-
General Impurities: Acidic byproducts from side reactions are common, which is why an initial basic wash is often recommended.[2][6] You may also encounter residual high-boiling solvents like DMSO or DMAc if a Halex reaction was performed.[7][8]
Q2: What is the first and most essential step before attempting distillation or chromatography?
A2: An aqueous workup, specifically a wash with a mild base, should always be your first step. A simple wash with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute potassium hydroxide (KOH) solution will effectively remove acidic impurities.[2][3] This significantly reduces the load on subsequent purification steps and can prevent unwanted reactions at elevated temperatures during distillation.
Q3: How do I assess the purity of my sample at different stages?
A3: Gas Chromatography (GC) is the most effective and commonly cited method for routine purity analysis of this compound.[6][9] Its volatility and thermal stability make it ideal for GC analysis. For more complex mixtures, especially those containing stubborn isomers, High-Performance Liquid Chromatography (HPLC), potentially with a fluorinated stationary phase, can provide superior resolution.[10][11]
Q4: My crude product is a dark yellow or brown liquid. What causes this color and how do I remove it?
A4: The coloration is typically due to trace amounts of oxidized species or polymeric byproducts formed during the reaction. An initial aqueous wash can sometimes reduce the color. If the color persists, it will likely be removed during distillation, as these impurities are often much less volatile than the product. For solid intermediates in the synthetic route, recrystallization with activated charcoal can be effective.[12]
Part 2: Purification Strategies & Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the most effective purification techniques. The choice between methods depends on the specific impurities present and the required final purity.
Logical Workflow for Purification
The following diagram outlines the general decision-making process for purifying crude this compound.
Sources
- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 40161-55-5 [chemicalbook.com]
- 4. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Halex process - Wikipedia [en.wikipedia.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. This compound | 40161-55-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
Navigating the Stability of 2-Bromo-5-fluorobenzotrifluoride: A Technical Support Guide
Welcome to the technical support center for 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile pharmaceutical intermediate.[1][2][3][4] Our focus is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your experimental workflows.
Understanding the Molecule: A Stability Overview
This compound is a robust building block in organic synthesis, prized for its unique electronic properties and reactivity.[1][2][5] The molecule's stability is largely dictated by the interplay of its three key functional groups: the bromine atom, the fluorine atom, and the trifluoromethyl (-CF₃) group, all attached to a benzene ring.
The trifluoromethyl group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring.[6][7][8] This electronic feature deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[6][9][10] This inherent reactivity profile is the foundation for understanding its stability under different chemical environments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues encountered during the use of this compound, particularly concerning its stability in acidic and basic media.
Q1: My reaction mixture containing this compound turned dark, and I'm seeing unexpected byproducts after exposure to a strong base. What is happening?
A: The observation of discoloration and byproduct formation in the presence of a strong base is a strong indicator of compound degradation. While generally stable, this compound is incompatible with strong bases.[11] The primary pathway for degradation under these conditions is likely nucleophilic aromatic substitution (SNAr).
-
Causality: The powerful electron-withdrawing trifluoromethyl group makes the aromatic ring susceptible to attack by nucleophiles.[6][10] Strong bases, such as hydroxides or alkoxides, can act as nucleophiles and displace either the bromine or the fluorine atom. Given that fluorine is generally a better leaving group than bromine in SNAr reactions, initial substitution at the fluorine position is a possibility.[12] However, the specific reaction conditions (solvent, temperature, nature of the base) will ultimately determine the regioselectivity and the extent of the reaction.
-
Troubleshooting:
-
Avoid Strong Bases: If your protocol allows, use a weaker, non-nucleophilic base.
-
Temperature Control: Perform your reaction at the lowest possible temperature to minimize degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the onset of decomposition.
-
Q2: I need to perform a reaction under acidic conditions. How stable is this compound?
A: Caution is advised when using this compound with strong acids.[11] While the aromatic ring itself is deactivated towards electrophilic attack due to the -CF₃ group, the trifluoromethyl group itself can be susceptible to reaction under harsh acidic conditions.
-
Causality: In the presence of superacids, for instance, a reaction known as protolytic defluorination can occur.[13] This involves the protonation of a fluorine atom on the -CF₃ group, followed by the loss of HF, leading to the formation of a reactive cationic species. This can result in the formation of undesired byproducts.
-
Troubleshooting:
-
Acid Strength: Use the mildest acidic conditions compatible with your desired transformation.
-
Anhydrous Conditions: If possible, carry out the reaction under anhydrous conditions, as the presence of water can facilitate hydrolytic side reactions.
-
Temperature Management: As with basic conditions, lower temperatures are preferable to mitigate potential degradation.
-
Q3: Can the trifluoromethyl group hydrolyze to a carboxylic acid?
A: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation, but it typically requires harsh conditions, such as strong acids or bases at elevated temperatures. Under standard experimental conditions, the -CF₃ group is generally considered stable.
-
Mechanistic Insight: The C-F bond is very strong, and the carbon atom of the -CF₃ group is sterically hindered. However, prolonged exposure to aggressive acidic or basic media can lead to stepwise hydrolysis.
Q4: I am planning a cross-coupling reaction. Which halogen is more likely to react?
A: For typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond of the aromatic ring.[14][15][16][17]
-
Expertise-Based Insight: This difference in reactivity allows for selective functionalization at the bromine position while leaving the fluorine atom and the trifluoromethyl group intact. This is a key feature that makes this compound a valuable synthetic intermediate.
Experimental Protocols
To assist in your experimental design, we provide the following generalized protocols for assessing the stability of this compound.
Protocol 1: Assessment of Stability in Acidic Conditions
-
Sample Preparation: Prepare a standard solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Acidic Medium: In separate vials, add the standard solution to an equal volume of an acidic solution (e.g., 1M HCl in water or an organic acid in an organic solvent).
-
Incubation: Maintain the vials at a controlled temperature (e.g., room temperature, 50 °C) and take aliquots at specific time intervals (e.g., 1h, 4h, 24h).
-
Analysis: Quench the reaction by neutralizing the acid. Analyze the aliquots by HPLC or GC-MS to monitor the disappearance of the starting material and the appearance of any degradation products.
-
Data Interpretation: Compare the chromatograms over time to assess the rate of degradation.
Protocol 2: Assessment of Stability in Basic Conditions
-
Sample Preparation: Prepare a standard solution of this compound in a compatible organic solvent (e.g., THF or dioxane).
-
Basic Medium: In separate vials, add the standard solution to an equal volume of a basic solution (e.g., 1M NaOH in water or a non-nucleophilic organic base in an organic solvent).
-
Incubation: Follow the same incubation and sampling procedure as described in the acidic stability protocol.
-
Analysis: Quench the reaction by neutralizing the base. Analyze the aliquots by HPLC or GC-MS.
-
Data Interpretation: Analyze the data to determine the stability of the compound under the tested basic conditions.
Data Summary
The following table summarizes the expected qualitative stability of this compound under various conditions based on general chemical principles.
| Condition | Expected Stability | Potential Degradation Pathways |
| Neutral (e.g., water, organic solvents) | High | Minimal degradation expected. |
| Mild Acid (e.g., acetic acid) | Generally Stable | Low risk of degradation. |
| Strong Acid (e.g., H₂SO₄, superacids) | Potential Instability | Protolytic defluorination of the -CF₃ group.[13] |
| Mild Base (e.g., NaHCO₃) | Generally Stable | Low risk of degradation. |
| Strong Base (e.g., NaOH, NaOMe) | Unstable | Nucleophilic aromatic substitution (SNAr) at the halogen positions.[11] |
| Strong Oxidizing Agents | Incompatible | Potential for oxidation of the aromatic ring or other functional groups.[11] |
Visualizing Experimental Workflow
The following diagram illustrates a logical workflow for handling and troubleshooting stability issues with this compound.
Caption: Decision workflow for handling this compound.
References
- BenchChem. Technical Support Center: Functionalization of 1,2,3-Tris(fluoromethyl)benzene.
- Fisher Scientific. (2011-05-20). SAFETY DATA SHEET: this compound.
- Apollo Scientific. This compound.
- Organic Chemistry Frontiers (RSC Publishing). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
- PMC - NIH. Protolytic defluorination of trifluoromethyl-substituted arenes.
- Exploring this compound: A Key Pharmaceutical Intermediate.
- YouTube. (2024-08-08). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
- PMC - NIH. Superelectrophiles and the effects of trifluoromethyl substituents.
- Guidechem. This compound 40161-55-5 wiki.
- Chem-Impex. This compound.
- Guidechem. What is the synthesis method of this compound? - FAQ.
- ChemicalBook. (2025-07-24). This compound.
- Organic Chemistry Portal. Palladium-Catalyzed Arylation of Aryl Sulfenate Anions with Aryl Bromides under Mild Conditions: Synthesis of Diaryl Sulfoxides.
- YouTube. (2025-09-17). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination.
- YouTube. (2016-04-15). Nucelophilic Aromatic Substitution Reactions.
- ACS Publications. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis.
- Chemistry LibreTexts. (2025-02-02). 16.6: Nucleophilic Aromatic Substitution.
- NIH. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 40161-55-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Arylation of Aryl Sulfenate Anions with Aryl Bromides under Mild Conditions: Synthesis of Diaryl Sulfoxides [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-fluorobenzotrifluoride
Welcome to the technical support center for 2-Bromo-5-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during reactions with this versatile intermediate.[1][2] As a key building block in the synthesis of pharmaceuticals and other advanced materials, understanding the profound impact of the reaction medium is critical for achieving optimal outcomes.[1][2]
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, providing diagnostic steps and corrective actions grounded in mechanistic principles.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Scenario: You are performing a Suzuki-Miyaura coupling between this compound and an arylboronic acid using a standard palladium catalyst and base, but the yield of the desired biaryl product is consistently low.
Potential Causes & Troubleshooting Steps:
-
Inadequate Solvent Polarity: The solvent plays a crucial role in stabilizing the palladium catalyst and influencing the reaction rate.[3][4][5]
-
Diagnosis: Are you using a nonpolar solvent like toluene or a more polar aprotic solvent like DMF or acetonitrile? While nonpolar solvents are common, some reactions benefit from increased polarity to stabilize charged intermediates in the catalytic cycle.[6]
-
Solution: Consider a solvent screen. A mixture of a nonpolar solvent with a polar aprotic co-solvent (e.g., toluene/DMF or dioxane/water) can sometimes enhance yields.[7] The choice can be complex, as selectivity doesn't always trend with the solvent's dielectric constant.[6][8]
-
-
Poor Solubility of Reagents: If the boronic acid or base is not fully dissolved, the reaction will be heterogeneous and slow.
-
Diagnosis: Visually inspect the reaction mixture. Is there undissolved solid material?
-
Solution: Select a solvent system in which all components are soluble at the reaction temperature. For instance, a mixture of 1,4-dioxane and water is often effective for dissolving both organic and inorganic reagents in Suzuki couplings.[7]
-
-
Catalyst Deactivation: The solvent can impact the stability and speciation of the palladium catalyst.[5]
-
Diagnosis: Are you observing the formation of palladium black? This indicates catalyst decomposition.
-
Solution: Ensure your solvent is rigorously degassed to remove oxygen, which can oxidize the active Pd(0) catalyst. Additionally, certain polar aprotic solvents can coordinate to the palladium center, potentially altering its reactivity.[9]
-
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Scenario: Your attempt to couple this compound with a primary or secondary amine via a Buchwald-Hartwig amination is failing or giving poor conversion.
Potential Causes & Troubleshooting Steps:
-
Incorrect Solvent Choice: Buchwald-Hartwig aminations are highly sensitive to the solvent environment.
-
Diagnosis: What solvent are you currently using? While toluene is a common choice, other solvents may be more effective depending on the specific amine and ligand used.[10][11]
-
Solution: Toluene or 1,4-dioxane are generally good starting points.[10][11][12] For challenging couplings, consider a more polar aprotic solvent, but be aware that this can sometimes lead to side reactions. A thorough solvent screen is recommended.[13]
-
-
Base Incompatibility with Solvent: The choice of base is intrinsically linked to the solvent.
-
Diagnosis: Are you using a strong base like sodium tert-butoxide? Is it fully soluble in your chosen solvent?
-
Solution: Strong, sterically hindered bases are typically required. Ensure the base is soluble in the reaction medium. If solubility is an issue, consider a different base or a solvent system that can accommodate it.
-
Issue 3: Failed Lithiation-Borylation Sequence
Scenario: You are attempting a lithiation of this compound followed by borylation, but the desired boronic ester is not formed.
Potential Causes & Troubleshooting Steps:
-
Inappropriate Solvent for Lithiation: The choice of solvent is critical for the stability of the organolithium intermediate.
-
Diagnosis: Are you using an ethereal solvent like diethyl ether or THF?
-
Solution: Ethereal solvents are generally required to solvate the lithium cation and promote the reaction. Non-coordinating solvents can sometimes lead to faster deprotonation, but this is substrate-dependent.
-
-
Slow Borylation Step: The borylation step can be surprisingly sensitive to the solvent.
-
Diagnosis: Does the reaction appear to stall after the addition of the boronic ester?
-
Solution: The addition of THF can accelerate the borylation step, even if the lithiation was performed in a different solvent like diethyl ether. This is because THF can displace other ligands on the lithium, making the boronic ester more accessible.
-
II. Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect nucleophilic aromatic substitution (SNA r) on this compound?
A1: The effect of solvent polarity on SNAr reactions is significant. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex).[14]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions. They can solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[15] This leads to a significant rate enhancement compared to protic solvents.[16]
-
Polar protic solvents (e.g., water, ethanol) can hydrogen bond with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[17][18][19] However, they can stabilize the leaving group, which can be beneficial in some cases.[20]
Q2: For a Suzuki coupling, what is a good starting solvent system to screen for this compound?
A2: A good starting point for a Suzuki coupling is a mixture of a nonpolar solvent and a polar co-solvent. A common and effective combination is 1,4-dioxane and water (e.g., 4:1 v/v) .[7] This system offers a good balance of solubility for both the organic substrate and the inorganic base (like K₃PO₄ or Cs₂CO₃). Other systems to consider in a screen include toluene/water, DMF, and acetonitrile.[6][8]
Q3: Can the solvent influence the chemoselectivity of cross-coupling reactions with polyhalogenated substrates?
A3: Absolutely. For substrates with multiple halide leaving groups, the solvent can play a decisive role in which position reacts. For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, polar solvents like acetonitrile and DMF can favor reaction at the triflate position, while nonpolar solvents or alcohols favor reaction at the chloride.[6] This is often attributed to the ability of polar solvents to stabilize charged palladium intermediates formed during the oxidative addition step.[6][9]
Q4: What are the key safety considerations when choosing a solvent for reactions with this compound?
A4: this compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[21][22][23] When selecting a solvent, consider the following:
-
Flammability: Be mindful of the flash points of your chosen solvents, especially when heating reactions.
-
Toxicity: Always consult the Safety Data Sheet (SDS) for both the substrate and the solvent.[22] Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.[21]
-
Reaction Exotherms: Be aware that some reactions can be exothermic. The solvent's boiling point and heat capacity can influence your ability to control the reaction temperature.
III. Data Summary: Solvent Effects on Common Reactions
| Reaction Type | Common Solvents | General Effect on Reactivity | Key Considerations |
| Suzuki-Miyaura Coupling | Toluene, Dioxane/Water, DMF, Acetonitrile | Solvent polarity can influence reaction rate and selectivity.[4][6] | Water can be beneficial for dissolving inorganic bases. Acetonitrile and DMF can sometimes alter chemoselectivity.[6] |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | Relatively non-polar solvents are often preferred.[10] | Solvent choice is highly dependent on the specific ligand and amine used.[10] |
| Nucleophilic Aromatic Substitution | DMF, DMSO, Acetonitrile (Polar Aprotic) | Polar aprotic solvents significantly accelerate the reaction rate.[16] | Protic solvents (water, alcohols) generally slow the reaction by solvating the nucleophile.[17][18] |
| Lithiation-Borylation | Diethyl Ether, THF | Ethereal solvents are essential for stabilizing the organolithium intermediate. | THF can accelerate the borylation step. |
IV. Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Visualizations
Caption: A decision-making workflow for initial solvent selection in common reactions.
VI. References
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at:
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at:
-
In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? - Study.com. Available at:
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at:
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. Available at:
-
Exploring this compound: A Key Pharmaceutical Intermediate. Available at:
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at:
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. Available at:
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at:
-
This compound - Chem-Impex. Available at:
-
This compound - Apollo Scientific. Available at:
-
SAFETY DATA SHEET - Fisher Scientific. Available at:
-
What is this compound and how is it synthesized? - Guidechem. Available at:
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at:
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at:
-
4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Available at:
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at:
-
Buchwald–Hartwig amination - Wikipedia. Available at:
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - Semantic Scholar. Available at:
-
Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed. Available at:
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings - ResearchGate. Available at:
-
Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α‐Lithiated Carbamates and Benzoates - University of Bristol. Available at:
-
Standard Lithiation–Borylation A user's guide. Available at:
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at:
-
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem. Available at:
-
This compound - PubChem. Available at:
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. homework.study.com [homework.study.com]
- 16. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. fishersci.com [fishersci.com]
- 23. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technisches Support-Center: Katalysatordesaktivierung bei Kreuzkupplungsreaktionen von 2-Brom-5-fluorbenzotrifluorid
Answering in German as per user's language preference.
Einführung
Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern bei der Bewältigung einer der häufigsten Herausforderungen bei Palladium-katalysierten Kreuzkupplungsreaktionen begegnen: der Katalysatordesaktivierung. Unser Fokus liegt auf dem besonders anspruchsvollen Substrat 2-Brom-5-fluorbenzotrifluorid, einem wichtigen Baustein in der medizinischen Chemie, dessen elektronische Eigenschaften die Katalysatorstabilität erheblich beeinträchtigen können.[1] Die stark elektronenziehenden Trifluormethyl- und Fluorgruppen machen dieses Arylbromid anfällig für spezifische Deaktivierungspfade, die zu niedrigen Ausbeuten, unvollständigen Umsetzungen und der Bildung von Nebenprodukten führen können.
Dieses Dokument bietet detaillierte Anleitungen zur Fehlerbehebung, häufig gestellte Fragen (FAQs) und validierte Protokolle, um die Ursachen der Katalysatordesaktivierung zu diagnostizieren und zu beheben. Unser Ziel ist es, Ihnen das Wissen zu vermitteln, um Ihre Kreuzkupplungsreaktionen robust, reproduzierbar und erfolgreich zu gestalten.
Häufig gestellte Fragen (FAQs)
F1: Was macht 2-Brom-5-fluorbenzotrifluorid zu einem "schwierigen" Substrat bei Kreuzkupplungsreaktionen?
Antwort: 2-Brom-5-fluorbenzotrifluorid ist aufgrund seiner ausgeprägten elektronischen Eigenschaften ein anspruchsvolles Substrat. Die Trifluormethyl- (CF₃) und die Fluor- (F) Gruppen sind stark elektronenziehend. Dies hat zwei wesentliche Konsequenzen für den katalytischen Zyklus:
-
Beschleunigte oxidative Addition: Die elektronenarme Natur des Arylrings erleichtert den ersten, oft geschwindigkeitsbestimmenden Schritt der oxidativen Addition des Arylbromids an das Palladium(0)-Zentrum.[2][3]
-
Verlangsamte reduktive Eliminierung: Nachdem das Arylfragment an das Palladium gebunden ist, erschwert dessen elektronenarmer Charakter den letzten Schritt, die reduktive Eliminierung, bei der das gewünschte Produkt gebildet wird.[4][5][6] Dieser langsame Schritt kann dem Katalysator die Möglichkeit geben, Nebenreaktionen oder Zersetzungsprozesse einzugehen.[7]
Diese Dichotomie führt zu einem Aufbau von Palladium(II)-Intermediaten, die anfällig für Zersetzung sind, bevor die Produktbildung abgeschlossen ist.
F2: Welche sind die häufigsten Mechanismen der Palladium-Katalysatordesaktivierung?
Antwort: Unabhängig vom Substrat gibt es mehrere gängige Wege, auf denen ein Palladium-Katalysator seine Aktivität verlieren kann:
-
Bildung von Palladium-Schwarz: Dies ist die Aggregation von katalytisch aktiven Pd(0)-Spezies zu größeren, inaktiven Palladium-Nanopartikeln oder Bulk-Metall.[8][9][10] Dieser Prozess ist oft irreversibel und wird durch hohe Temperaturen oder eine unzureichende Stabilisierung durch Liganden beschleunigt.
-
Ligandenabbau: Phosphinliganden, insbesondere solche, die nicht sterisch anspruchsvoll sind, können unter Reaktionsbedingungen oxidiert oder anderweitig abgebaut werden.[10][11] Dies führt zur Freisetzung von "ligandenfreiem" Palladium, das schnell zu Palladium-Schwarz aggregiert.
-
Bildung inaktiver Komplexe: Der Katalysator kann inaktive dimere oder polymere Spezies bilden, insbesondere bei hohen Konzentrationen.[12] Bei Substraten, die koordinierende Heteroatome enthalten (wie Pyridine oder Chinoline), kann auch eine direkte Vergiftung des Metallzentrums durch Koordination des Substrats oder Produkts erfolgen.[12][13]
-
Oxidation des Katalysators: Spuren von Sauerstoff im Reaktionsgemisch können die aktive Pd(0)-Spezies zu inaktivem Pd(II) oxidieren und so den Katalysator aus dem Zyklus entfernen.[10]
F3: Welche Rolle spielt die Wahl des Liganden bei der Verhinderung der Katalysatordesaktivierung mit diesem Substrat?
Antwort: Die Wahl des Liganden ist der entscheidende Faktor für eine erfolgreiche Kupplung mit elektronenarmen Substraten wie 2-Brom-5-fluorbenzotrifluorid. Ideale Liganden für diese Aufgabe sind typischerweise sterisch anspruchsvolle, elektronenreiche Monophosphinliganden , wie die von Buchwald entwickelten Biarylphosphinliganden (z. B. SPhos, XPhos, RuPhos).[12][14][15]
Diese Liganden wirken auf mehrere Weisen:
-
Förderung der reduktiven Eliminierung: Ihre Elektronenvielfalt erhöht die Elektronendichte am Palladiumzentrum, was den ansonsten langsamen Schritt der reduktiven Eliminierung erleichtert.[7]
-
Sterische Abschirmung: Ihre sperrige Struktur verhindert die Bildung von inaktiven Palladium-Dimeren und verlangsamt die Aggregation zu Palladium-Schwarz.[15]
-
Stabilisierung von Monoliganden-Spezies: Sie begünstigen die Bildung von hochreaktiven, koordinativ ungesättigten "L-Pd(0)"-Spezies, die für eine effiziente oxidative Addition notwendig sind.[2][15]
Anleitung zur Fehlerbehebung
Dieses Handbuch ist im Format "Problem → Mögliche Ursache → Empfohlene Lösung" strukturiert, um eine schnelle Diagnose und Behebung von Problemen zu ermöglichen.
| Problem | Mögliche Ursache(n) | Empfohlene Lösung(en) & Begründung |
| 1. Geringe oder keine Umsetzung | A. Ineffiziente Erzeugung des aktiven Pd(0)-Katalysators: Pd(II)-Präkatalysatoren (z.B. Pd(OAc)₂) werden nicht vollständig zu Pd(0) reduziert.[16] | Lösung: Verwenden Sie einen gut definierten Pd(0)-Präkatalysator oder einen "Präkatalysator" der G3/G4-Generation (z.B. XPhos-Pd-G3). Diese erzeugen die aktive Spezies schnell und quantitativ unter Einwirkung der Base und vermeiden so Probleme bei der Reduktion.[17] |
| B. Ungeeignete Liganden/Basen-Kombination: Die Base ist nicht stark genug, um das Transmetallierungsreagenz zu aktivieren, oder der Ligand ist nicht geeignet, um die reduktive Eliminierung zu fördern. | Lösung: Führen Sie ein Screening verschiedener Basen (z.B. K₃PO₄, Cs₂CO₃, K₂CO₃) und Lösungsmittel durch. Verwenden Sie sterisch anspruchsvolle, elektronenreiche Liganden wie SPhos oder RuPhos, die speziell für schwierige Kupplungen entwickelt wurden.[14] | |
| C. Sauerstoff- oder Feuchtigkeitskontamination: Sauerstoff kann den Pd(0)-Katalysator deaktivieren. Wasser kann mit dem Transmetallierungsreagenz (z.B. Boronsäure) reagieren und dieses zersetzen. | Lösung: Stellen Sie sicher, dass alle Lösungsmittel und Reagenzien rigoros getrocknet und entgast sind. Führen Sie die Reaktion unter einer strikt inerten Atmosphäre (Argon oder Stickstoff) durch. Verwenden Sie Schlenk-Techniken oder eine Glovebox.[8][13] | |
| 2. Reaktion startet, bleibt aber vorzeitig stehen | A. Thermische Zersetzung des Katalysators: Bei erhöhten Temperaturen (>80-100 °C) kann der Katalysator, selbst mit einem guten Liganden, langsam zu Palladium-Schwarz aggregieren.[8][9] | Lösung 1: Senken Sie die Reaktionstemperatur. Oft kann eine längere Reaktionszeit bei einer niedrigeren Temperatur (z.B. 60 °C statt 100 °C) die Zersetzung minimieren und dennoch zu einer vollständigen Umsetzung führen. Lösung 2: Erhöhen Sie die Katalysatorbeladung leicht (z.B. von 1 mol% auf 2 mol%). Dies kann helfen, die Reaktion abzuschließen, bevor der Katalysator vollständig deaktiviert ist.[8] |
| B. Produkt- oder Substratinhibition: Obwohl bei diesem spezifischen Substrat unwahrscheinlich, können Produkte in manchen Fällen stärker an das Palladium binden als die Reaktanden und den Katalysator vergiften. | Lösung: Versuchen Sie, die Reaktion bei höherer Verdünnung durchzuführen. Dies kann die Wahrscheinlichkeit einer bimolekularen Deaktivierung oder Produktinhibierung verringern. | |
| 3. Signifikante Bildung von Nebenprodukten | A. Hydrodehalogenierung (Ersatz von -Br durch -H): Dies geschieht, wenn die reduktive Eliminierung langsam ist und stattdessen eine β-Hydrid-Eliminierung (falls möglich) oder eine Reaktion mit Lösungsmittel/Verunreinigungen stattfindet.[7] | Lösung: Wählen Sie einen Liganden, der die reduktive Eliminierung stark beschleunigt (siehe oben, z.B. Buchwald-Liganden). Stellen Sie sicher, dass die Base und das Lösungsmittel trocken und von hoher Qualität sind. |
| B. Homokupplung des Kupplungspartners (z.B. Boronsäure): Dies wird oft durch die Anwesenheit von Sauerstoff gefördert, der die oxidative Homokupplung des Boronsäure-Partners katalysiert. | Lösung: Sorgen Sie für eine strikt sauerstofffreie Umgebung durch gründliches Entgasen aller Komponenten (z.B. durch drei "freeze-pump-thaw"-Zyklen oder durch Spülen mit Argon für 30-60 Minuten).[12] |
Visuelle Anleitungen und Diagramme
Die folgenden Diagramme veranschaulichen die Schlüsselprozesse, die bei der Fehlerbehebung von Kreuzkupplungsreaktionen eine Rolle spielen.
Diagramm 1: Allgemeiner katalytischer Zyklus
Bildunterschrift: Gängige Deaktivierungswege für Palladium-Katalysatoren in Kreuzkupplungsreaktionen.
Diagramm 3: Workflow zur Fehlerbehebung
Bildunterschrift: Logischer Arbeitsablauf zur Behebung von Problemen bei fehlgeschlagenen Kreuzkupplungsreaktionen.
Experimentelle Protokolle
Protokoll 1: Allgemeines Verfahren für eine Suzuki-Miyaura-Kupplung unter inerter Atmosphäre
Dieses Protokoll beschreibt einen allgemeinen Aufbau für eine Testreaktion im kleinen Maßstab (0,5 mmol).
Reagenzien und Ausrüstung:
-
Ofengetrocknetes Schlenk-Rohr mit Rührfisch
-
Argon- oder Stickstoffgasquelle mit Schlenk-Leitung
-
Vakuumquelle
-
Spritzen und Nadeln
-
2-Brom-5-fluorbenzotrifluorid (0,5 mmol, 1 Äq.)
-
Arylboronsäure (0,6 mmol, 1,2 Äq.)
-
Palladium-Präkatalysator (z.B. XPhos-Pd-G3, 0,01 mmol, 2 mol%)
-
Ligand (falls kein Präkatalysator verwendet wird, z.B. XPhos, 0,02 mmol, 4 mol%)
-
Base (z.B. K₃PO₄, 1,0 mmol, 2 Äq.)
-
Entgastes, trockenes Lösungsmittel (z.B. Toluol oder Dioxan, 2,5 mL)
Verfahren:
-
Vorbereitung: Geben Sie 2-Brom-5-fluorbenzotrifluorid, die Arylboronsäure, den Palladium-Präkatalysator (oder die Pd-Quelle und den Liganden) und die Base in das Schlenk-Rohr.
-
Inertisierung: Verschließen Sie das Rohr mit einem Septum. Evakuieren Sie das Rohr vorsichtig und füllen Sie es anschließend mit Inertgas. Wiederholen Sie diesen Zyklus dreimal, um sicherzustellen, dass die gesamte Luft entfernt ist.
-
Zugabe des Lösungsmittels: Geben Sie das entgaste Lösungsmittel über eine Spritze zu.
-
Reaktion: Tauchen Sie das Reaktionsgefäß in ein vorgeheiztes Ölbad (z.B. 80 °C) und rühren Sie kräftig.
-
Überwachung: Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) durch Entnahme kleiner Proben über eine Spritze.
-
Aufarbeitung: Nach Abschluss der Reaktion kühlen Sie das Gemisch auf Raumtemperatur ab. Verdünnen Sie es mit einem organischen Lösungsmittel (z.B. Ethylacetat), filtrieren Sie die Feststoffe ab und waschen Sie das Filtrat mit Wasser und Sole. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Protokoll 2: Paralleles Screening von Phosphinliganden
Dieses Verfahren ermöglicht den schnellen Vergleich verschiedener Liganden, um die optimalen Bedingungen zu finden.
-
Richten Sie mehrere Reaktionsgefäße (z.B. in einem parallelen Synthesereaktorblock) gemäß Protokoll 1 ein.
-
Wägen Sie in jedes Gefäß die gleiche Menge an Substrat, Boronsäure, einer gemeinsamen Palladiumquelle (z.B. Pd₂(dba)₃) und Base ein.
-
Geben Sie in jedes Gefäß einen anderen zu testenden Liganden (z.B. XPhos, SPhos, RuPhos, P(t-Bu)₃) in einem konstanten Pd:L-Verhältnis (typischerweise 1:2).
-
Führen Sie alle Reaktionen unter identischen Bedingungen (Temperatur, Zeit, Konzentration) durch.
-
Analysieren Sie nach Ablauf der Reaktionszeit den Umsatz in jeder Reaktion mittels GC, HPLC oder NMR mit einem internen Standard, um die Wirksamkeit der einzelnen Liganden direkt zu vergleichen.
Referenzen
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates.
-
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
-
ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics.
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-1-butene.
-
PMC - NIH. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
-
Chemical Communications (RSC Publishing). (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
-
ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano.
-
UVIC. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
-
NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert.
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF.
-
Organic Letters. (2025). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation.
-
ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF.
-
BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions.
-
BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
-
Macmillan Group. (n.d.). Reductive Elimination from High-Valent Palladium.
-
MDPI. (n.d.). Heck Reaction—State of the Art.
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
-
BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
-
ResearchGate. (2025). Theoretical studies on the reductive elimination reaction mechanism from neutral palladium(IV) sulfinate complexes | Request PDF.
-
YouTube. (2024). Ligand design for cross-couplings: phosphines.
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
-
ResearchGate. (2025). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
-
Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
-
NIH. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
-
Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
-
MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
-
ACS Publications. (n.d.). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions | Organic Letters.
-
Wikipedia. (n.d.). Reductive elimination.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
-
ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
-
Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros.
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Beilstein Journals. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
-
ChemicalBook. (2025). 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5.
-
YouTube. (2020). Cross Coupling Reactions.
Sources
- 1. This compound | 40161-55-5 [chemicalbook.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive elimination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Hub: Byproduct Analysis in the Synthesis of 2-Bromo-5-fluorobenzotrifluoride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluorobenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. The purity of this compound is paramount, as it is a key starting material in the synthesis of therapeutics for conditions like type 2 diabetes and in the development of novel active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and validated analytical protocols to help you identify, control, and minimize the formation of process-related byproducts.
Section 1: Overview of Common Synthetic Pathways
The strategy for synthesizing this compound largely depends on the available starting materials. Two dominant routes are prevalent in the field: the direct electrophilic bromination of m-fluorobenzotrifluoride and the Sandmeyer reaction starting from a corresponding aniline.
-
Direct Bromination Route: This is often the most straightforward approach, involving the direct bromination of m-fluorobenzotrifluoride using a brominating agent (e.g., potassium bromate) in a strong acid like sulfuric acid.[3] This method can achieve high yield and purity (>99%) when properly controlled.[3]
-
Sandmeyer Reaction Route: This classic transformation involves the diazotization of an aromatic amine, such as 5-fluoro-2-aminobenzotrifluoride, followed by a copper(I) bromide-catalyzed displacement of the diazonium group.[4][5] This route is essential when the precursor amine is readily available and is a powerful tool for installing the bromide at a specific position.[6]
The choice of synthesis route can significantly influence the potential byproduct profile. The following diagram outlines a decision-making workflow based on starting material availability.
Caption: Decision workflow for selecting a synthesis route.
Section 2: Troubleshooting & FAQs for Byproduct Mitigation
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My GC analysis of the final product shows multiple isomeric impurities. What are they, and how can I prevent them?
Answer: This is the most common challenge, particularly in the direct bromination route. The trifluoromethyl (-CF3) group is meta-directing, while the fluorine (-F) group is ortho, para-directing. Bromination of m-fluorobenzotrifluoride is intended to add bromine at the C2 position, which is ortho to the fluorine and meta to the CF3 group.
-
Likely Byproducts: You are likely forming other isomers such as 4-bromo-3-fluorobenzotrifluoride or 2-bromo-3-fluorobenzotrifluoride.
-
Causality: The formation of these isomers is driven by reaction kinetics and thermodynamics. Insufficient temperature control or the use of an overly aggressive brominating system can reduce the regioselectivity of the reaction.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature strictly within the recommended range (e.g., 30-50°C, depending on the specific protocol) to favor the thermodynamically preferred product.[3]
-
Slow Addition: Add the brominating agent slowly and in portions to maintain a low instantaneous concentration, which helps control the reaction rate and improve selectivity.[3]
-
Solvent/Acid System: The choice and concentration of the strong acid (e.g., sulfuric acid) can influence the electrophilicity of the brominating species. Ensure the acid concentration is consistent with established protocols.
-
Q2: I'm performing a Sandmeyer reaction, but my yield is low and I detect a significant peak corresponding to 5-fluoro-2-(trifluoromethyl)phenol. What is causing this?
Answer: The formation of a phenolic byproduct is a classic side reaction in Sandmeyer chemistry. It arises from the reaction of the intermediate aryl diazonium salt with water.
-
Causality: Aryl diazonium salts are thermally unstable. At elevated temperatures, the diazonium group can be displaced by water (hydrolysis) before the intended copper-catalyzed bromination can occur.
-
Troubleshooting Steps:
-
Maintain Low Temperature: The diazotization step must be performed at low temperatures, typically between 0-5°C, to ensure the stability of the diazonium salt.[7]
-
Immediate Use: Do not let the prepared diazonium salt solution stand for extended periods. It should be used immediately in the subsequent bromination step.
-
Acid Concentration: Ensure sufficient hydrobromic acid is used. The acid stabilizes the diazonium salt and provides the bromide nucleophile for the subsequent step.[7]
-
Q3: My GC-MS analysis shows peaks with a mass corresponding to a dibromo-fluorobenzotrifluoride. How can I prevent this over-bromination?
Answer: Over-bromination occurs when the desired product reacts further with the brominating agent to form di- or poly-halogenated species.
-
Causality: This is typically caused by an excess of the brominating agent or reaction conditions that are too harsh (e.g., excessively high temperatures or prolonged reaction times).
-
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the molar ratio of the brominating agent to the starting material. Use a slight excess if necessary for conversion, but avoid large excesses.
-
Reaction Monitoring: Monitor the reaction progress using in-process controls (e.g., GC analysis of aliquots). Stop the reaction once the starting material has been consumed to an acceptable level, before significant amounts of the dibrominated product form.
-
Temperature Management: As with isomer control, lower temperatures generally disfavor the second bromination reaction, which has a higher activation energy.
-
Q4: I am synthesizing the precursor 5-fluoro-2-aminobenzotrifluoride via catalytic reduction of 5-fluoro-2-nitrobenzotrifluoride, but I am seeing a debrominated impurity. How can I avoid this?
Answer: This issue can occur if the synthesis involves reducing a nitro group on a molecule that already contains a bromine atom (e.g., reducing 2-bromo-5-nitrotrifluoromethylbenzene). The catalyst used for hydrogenation can also catalyze dehalogenation.
-
Causality: Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are highly active and can cleave the C-Br bond via hydrogenolysis.
-
Troubleshooting Steps:
-
Use a Debromination Inhibitor: The addition of a catalyst inhibitor can selectively suppress the dehalogenation reaction without significantly affecting the nitro group reduction. A patent for a similar synthesis explicitly mentions using inhibitors like morpholine, piperazine, or triphenylphosphine oxide.[7]
-
Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of dehalogenation relative to the nitro reduction.
-
Catalyst Choice: Explore different catalysts. Some catalysts may have lower activity towards dehalogenation.
-
Section 3: Analytical Methodologies for Impurity Profiling
A robust analytical method is essential for identifying and quantifying byproducts. Gas Chromatography (GC) with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification is the standard technique.
Recommended GC-MS Protocol for Byproduct Analysis
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the crude or purified reaction product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Acetonitrile.
-
Vortex until homogeneous.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
GC & MS Conditions:
-
The key to separating closely related isomers is the choice of the GC column and temperature program. A mid-polarity column is often effective.[8]
-
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-624 or similar (6% cyanopropylphenyl) | Provides good selectivity for positional isomers of halogenated aromatics.[8] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Standard inert carrier gas for GC-MS. |
| Oven Program | Initial: 60°C (hold 2 min) Ramp: 10°C/min to 240°C Hold: 5 min | An initial hold separates volatile components; the ramp separates the isomers of interest. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 50 - 350 m/z | Covers the molecular ion of the product (m/z 243) and potential fragments/byproducts.[9] |
Table of Common Byproducts and Their Identification
| Potential Byproduct | Common Origin Route | Key Mass Fragments (m/z) |
| m-fluorobenzotrifluoride | Direct Bromination | 164 (M+), 145, 114 |
| Isomeric Bromofluorobenzotrifluorides | Direct Bromination | 242/244 (M+), 223/225, 144 |
| Dibromofluorobenzotrifluoride | Direct Bromination | 320/322/324 (M+), 241/243, 162 |
| 5-fluoro-2-(trifluoromethyl)phenol | Sandmeyer Reaction | 180 (M+), 151, 131 |
| 5-fluorobenzotrifluoride | Sandmeyer Reaction (Reduction) | 164 (M+), 145, 114 |
The following workflow provides a systematic approach to identifying and resolving byproduct issues.
Caption: A systematic workflow for byproduct investigation and resolution.
Section 4: Purification Strategies
Even with optimized reaction conditions, trace impurities may remain. The final product is typically purified by vacuum distillation.
-
Protocol: The crude product, after being washed with a base (e.g., 10% KOH solution) and water to remove acidic residues, is subjected to vacuum distillation.[7][10]
-
Collection Fraction: The pure this compound is collected as a colorless liquid. Published procedures report collecting the fraction at 110-120°C under a pressure of 40 mmHg.[7][10] This step is highly effective at removing less volatile byproducts (like dibrominated species) and more volatile starting materials.
By combining careful reaction control, in-process monitoring, and robust analytical characterization, researchers can consistently produce high-purity this compound, ensuring the quality and integrity of downstream pharmaceutical manufacturing.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 40161-55-5 [chemicalbook.com]
- 3. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Page loading... [guidechem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. This compound [webbook.nist.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
handling and storage recommendations for 2-Bromo-5-fluorobenzotrifluoride
Welcome to the technical support guide for 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and application of this versatile pharmaceutical intermediate. This guide moves beyond standard safety data to provide field-proven insights and troubleshoot common experimental challenges.
Section 1: Critical Safety & Handling Protocols
This section outlines the essential precautions for handling this compound, grounded in an understanding of its chemical properties. The compound is a combustible liquid that causes skin, eye, and respiratory irritation.[1] Adherence to these protocols is critical for personnel safety and experimental integrity.
Frequently Asked Questions (FAQs) - Safety & Handling
Q1: What are the primary hazards I should be aware of?
A1: this compound is classified as a combustible liquid and an irritant.[1] Key hazards include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.[1]
-
Combustibility: The liquid has a flash point of 63.9 °C (147.0 °F) and can ignite if exposed to a sufficient heat source.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE plan is non-negotiable. Based on the hazards, the following are required:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Due to the compound's nature as a halogenated aromatic hydrocarbon, standard nitrile gloves offer poor resistance and should only be considered for incidental splash protection, to be changed immediately upon contact. For extended handling or direct immersion, Viton® (fluoroelastomer) gloves are recommended due to their excellent resistance to aromatic hydrocarbons.
-
Body Protection: A flame-resistant lab coat, worn over clothing that covers the entire body, is required.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to control vapor inhalation.
Q3: Can I heat this compound with a Bunsen burner?
A3: Absolutely not. Open flames are a significant ignition risk for a combustible liquid. Use controlled heating sources only, such as heating mantles, oil baths, or hot plates, and always conduct heating procedures within a chemical fume hood.
Q4: What are the immediate first aid steps in case of exposure?
A4:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 2: Storage & Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.
Key Properties for Storage
| Property | Value | Source |
| CAS Number | 40161-55-5 | [2] |
| Molecular Formula | C₇H₃BrF₄ | [2] |
| Molecular Weight | 243.00 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 136-143 °C | [4] |
| Density | 1.695 g/mL at 25 °C | [4] |
| Flash Point | 63.9 °C (147.0 °F) - closed cup |
Frequently Asked Questions (FAQs) - Storage & Stability
Q1: What are the ideal storage conditions?
A1: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from sources of heat, sparks, and open flames. The storage area should be designated for combustible liquids.
Q2: Can I store this chemical in a standard laboratory refrigerator?
A2: No. Standard domestic refrigerators contain ignition sources like thermostats and light switches that can ignite flammable vapors. You must use a refrigerator specifically designed and rated for the storage of flammable materials (often labeled as "lab-safe" or "flammable storage" refrigerators).
Q3: What materials are incompatible with this compound?
A3: Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[5] The rationale is to prevent unwanted and potentially hazardous reactions. For instance, strong bases can initiate nucleophilic aromatic substitution, degrading the material.
Q4: What are the signs of decomposition or degradation I should watch for?
A4: While the compound is generally stable, improper storage can lead to degradation. Signs to look for include:
-
Color Change: A significant darkening from its typical colorless or pale yellow appearance.
-
Precipitate Formation: The appearance of solid material in the liquid.
-
Unexpected pH Changes: If tested, a deviation from neutral pH could indicate hydrolysis or other degradation. Degradation of halogenated aromatic compounds can occur via processes like dehalogenation (loss of bromine or fluorine) or hydrolysis, especially with prolonged exposure to moisture or incompatible materials.[6]
Section 3: Troubleshooting Experimental Issues
As a key intermediate in pharmaceutical synthesis, this compound is frequently used in reactions like Suzuki couplings and nucleophilic aromatic substitutions (SNAr).[6] This section addresses common problems encountered during its use.
Workflow: Troubleshooting a Failed Suzuki Coupling Reaction
Caption: A logical workflow for diagnosing and solving common issues in Suzuki coupling reactions.
Frequently Asked Questions (FAQs) - Experimental Troubleshooting
Q1: My SNAr reaction with a nitrogen nucleophile is sluggish. What's the problem?
A1: The issue likely lies with the regioselectivity of the substrate. In nucleophilic aromatic substitution (SNAr) reactions, the rate of halogen displacement is generally F > Cl > Br > I. Your nucleophile is preferentially attacking the carbon bonded to the fluorine atom, not the bromine. The trifluoromethyl group is strongly electron-withdrawing, activating the ring for SNAr, but the fluorine is a much better leaving group in this context than bromine. If your desired product involves displacing the bromine, you may need to reconsider your synthetic strategy or use a catalyst system (e.g., Buchwald-Hartwig amination) designed for aryl bromide coupling.
Q2: I'm getting a significant amount of a de-brominated side product in my reaction. Why is this happening?
A2: This often occurs under reductive conditions or in the presence of certain organometallic reagents (like Grignard or organolithium reagents) if conditions are not carefully controlled. Trace water can quench an intermediate organometallic species, leading to proto-debromination. Ensure all glassware is rigorously dried and solvents are anhydrous. In palladium-catalyzed reactions like Suzuki couplings, hydrodehalogenation can be a competing side reaction, often exacerbated by impurities, suboptimal ligands, or incorrect stoichiometry of the base.
Q3: My this compound has a yellow tint. Can I still use it?
A3: A pale yellow color is often acceptable and within the specifications of many suppliers. However, a dark yellow or brown color may indicate degradation. If you suspect the quality has been compromised, it is best to purify the material (e.g., by distillation) or use a fresh bottle. Running a small-scale test reaction against a known-good standard is a practical way to verify its reactivity before committing to a large-scale synthesis.
Section 4: Spill & Waste Management Protocol
Chemical Spill Cleanup Procedure
Caption: Step-by-step procedure for responding to a this compound spill.
Waste Disposal
All waste containing this compound, including contaminated absorbents, gloves, and rinsates, must be treated as hazardous waste.
-
Segregate Waste: Collect all waste in a designated, clearly labeled container for halogenated organic waste . Do not mix with non-halogenated waste.
-
Container: Use a chemically resistant container with a tight-fitting lid.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.
References
-
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-20. [Link]
-
ResearchGate (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
PubChem (n.d.). This compound. [Link]
-
Industrial Specialties Mfg. (n.d.). Viton® Chemical Compatibility Chart. [Link]
Sources
safety precautions for working with 2-Bromo-5-fluorobenzotrifluoride
Welcome to the technical support guide for 2-Bromo-5-fluorobenzotrifluoride (CAS No. 40161-55-5). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this versatile chemical intermediate. The following information synthesizes critical safety data with practical, field-proven insights to address issues you may encounter during your experiments.
FAQs: Essential Safety & Handling
This section addresses the most common and critical questions regarding the safe handling of this compound.
Q1: What are the primary hazards of this compound I should be aware of before starting my experiment?
A1: this compound is a combustible liquid that poses several health hazards.[1][2] According to the Globally Harmonized System (GHS), its primary classifications are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]
It is also considered moderately toxic if inhaled, ingested, or in contact with skin.[5] Upon combustion or thermal decomposition, it can release hazardous substances like carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide and hydrogen fluoride).[2][6] Therefore, all handling must be performed with appropriate engineering controls and personal protective equipment.
Q2: What specific Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE plan is non-negotiable.[7] The rationale is to create a complete barrier between you and the chemical.
-
Eye/Face Protection: Chemical safety goggles are the minimum requirement.[6] For procedures with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[6][8] Standard safety glasses do not provide a seal and are inadequate.[8]
-
Skin Protection: A flame-resistant lab coat is essential. For handling significant quantities, a chemical-resistant apron is recommended.[7]
-
Hand Protection: Chemical-resistant gloves are required. While standard nitrile gloves offer splash protection, their breakthrough time may be limited.[9] For prolonged handling or immersion, gloves made of more resistant materials like Viton™ or Silver Shield® are recommended.[8] Always inspect gloves before use and change them immediately if you suspect contamination.[10]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to minimize vapor inhalation.[7] If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][7][10]
Q3: What are the appropriate storage conditions for this compound?
A3: Proper storage is critical to maintain chemical integrity and prevent hazardous situations. Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3] The container should be kept tightly closed to prevent the release of vapors.[2][3][6][10] It is incompatible with strong oxidizing agents, strong acids, and strong bases and must be stored separately from these materials.[2]
Troubleshooting Guide: Managing Accidental Exposures & Spills
This section provides immediate, step-by-step actions for emergency scenarios.
Q1: I've accidentally splashed a small amount on my skin/clothing. What is the immediate first aid protocol?
A1: Time is of the essence. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[2][3][10] While flushing, remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.[2][3][6] Always show the Safety Data Sheet (SDS) to the attending physician.[10]
Q2: What is the correct procedure for an eye exposure?
A2: Eye contact requires immediate and thorough irrigation.
-
Proceed immediately to an emergency eyewash station.
-
Rinse the eyes cautiously with water for at least 15 minutes.[1][2][10]
-
Crucially, keep the eyelids apart to ensure complete irrigation of the eye and underlying tissues.[3]
-
If present, remove contact lenses, but only after the initial flush and if it is easy to do so.[2][3]
-
Seek immediate medical attention without delay, regardless of whether pain persists.[3]
Q3: I've spilled approximately 20 mL of this compound in the fume hood. How do I safely clean it up?
A3: For a minor spill contained within a fume hood, trained laboratory personnel can perform the cleanup.
-
Alert Personnel: Inform others in the lab of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height to maintain containment.
-
Gather Materials: Collect your spill kit, which should contain an inert absorbent material like vermiculite, sand, or cat litter, as well as a sealed container for waste.[3][11]
-
Absorb the Spill: Working from the outside edge of the spill inwards, cover the liquid with the absorbent material.[11] This prevents the spill from spreading further.
-
Collect Residue: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[3][6]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place all cleanup materials into the waste container.[12]
-
Dispose of Waste: Dispose of the sealed container and any contaminated gloves as hazardous waste according to your institution's regulations.[1][2]
For larger spills or any spill outside of a fume hood, evacuate the area, alert your institution's emergency response team, and close the doors.[3]
Experimental Workflow Protocols & Visualizations
To ensure safety is integrated into your experimental design, follow this standard workflow.
Protocol: Safe Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm that an emergency eyewash station and safety shower are accessible.[6]
-
Don PPE: Put on all required PPE as detailed in the FAQ section (goggles, face shield, lab coat, appropriate gloves).
-
Staging: Place the stock bottle of this compound, a secondary container, and your reaction vessel inside the fume hood.
-
Transfer: Carefully uncap the stock bottle. Use a clean glass pipette or syringe to transfer the required amount to the secondary container (e.g., a graduated cylinder or beaker). Perform this action slowly to minimize splashing.
-
Weighing (if necessary): If weighing is required, tare your vessel on a balance inside the hood. Add the chemical to the vessel and record the weight.
-
Addition: Carefully add the chemical from the secondary container to your reaction vessel.
-
Cleanup: Securely recap the stock bottle. Rinse the secondary container and any transfer tools with a small amount of an appropriate solvent, adding the rinsate to the reaction vessel to ensure complete transfer and to decontaminate the tools.
-
Storage: Return the stock bottle to its designated storage location.
-
Doffing PPE: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them.[10] Wash hands thoroughly with soap and water.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and actions for safely handling this compound from procurement to use.
Caption: A decision tree for appropriate responses to a chemical spill scenario.
Technical Data Summary
The following table summarizes key physical and safety data for quick reference.
| Property | Value | Source(s) |
| CAS Number | 40161-55-5 | [3][5][13][14] |
| Molecular Formula | C₇H₃BrF₄ | [5][10][14][15] |
| Molecular Weight | 243.00 g/mol | [10][13][15] |
| Appearance | Colorless to light yellow liquid | [5][15] |
| Boiling Point | 136-143 °C | [13][16][17] |
| Density | ~1.695 - 1.75 g/mL at 25 °C | [13][15][17] |
| Flash Point | 63.9 °C (147.0 °F) - closed cup | [13][18] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4] |
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Guidechem. (n.d.). This compound 40161-55-5 wiki.
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- Apollo Scientific. (2022, May 16). This compound Safety Data Sheet.
- Capot Chemical. (2014, March 15). This compound SAFETY DATA SHEET.
- NET. (2016, December 6). 5-Bromo-2-fluorobenzotrifluoride Safety Data Sheet.
- Fisher Scientific. (2011, May 20). This compound SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2011, May 20). This compound SAFETY DATA SHEET.
- Chem-Impex. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Matrix Scientific. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- ChemicalBook. (2025, July 24). This compound.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- ChemWhat. (n.d.). This compound CAS#: 40161-55-5.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. capotchem.com [capotchem.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. This compound 97 40161-55-5 [sigmaaldrich.com]
- 14. This compound [webbook.nist.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. 40161-55-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 17. This compound | 40161-55-5 [chemicalbook.com]
- 18. chemwhat.com [chemwhat.com]
Validation & Comparative
A Comparative Reactivity Guide: 2-Bromo-5-fluorobenzotrifluoride vs. 2-Chloro-5-fluorobenzotrifluoride for Synthetic Chemistry Applications
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and cost-effectiveness of a synthetic route. Halogenated benzotrifluorides are invaluable intermediates, offering a scaffold that combines metabolic stability with versatile handles for chemical modification. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related yet distinct reagents: 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) and 2-Chloro-5-fluorobenzotrifluoride (CAS 50824-05-0).
Our objective is to move beyond simple catalog specifications and provide field-proven insights into how the choice between a bromine and a chlorine substituent fundamentally alters the synthetic utility of this scaffold. We will explore the underlying principles of reactivity and provide practical, experimental context for key transformations.
Foundational Principles: Electronic Landscape and the Carbon-Halogen Bond
To understand the reactivity differences, we must first analyze the inherent physicochemical properties of the molecules. Both compounds share a benzene ring substituted with two powerful electron-withdrawing groups: a trifluoromethyl group (-CF3) and a fluorine atom (-F).
-
Electronic Effects : The -CF3 group exerts a strong, deactivating inductive effect (-I) across the ring, significantly lowering the electron density of the π-system.[1][2][3] The fluorine atom also contributes a strong inductive-withdrawing effect. This electron deficiency makes the aromatic ring highly resistant to classical electrophilic aromatic substitution but activates it for nucleophilic attack, a crucial feature for SNAr reactions.[2][4][5][6]
-
The Carbon-Halogen Bond : The primary point of divergence between the two molecules is the nature of the carbon-halogen (C-X) bond at the 2-position. The Carbon-Bromine bond is significantly longer and weaker than the Carbon-Chlorine bond. This distinction is the single most important factor governing their differential reactivity in transformations where C-X bond cleavage is a rate-limiting step, most notably in metal-catalyzed cross-coupling reactions.[7][8]
| Bond | Average Bond Energy (kJ/mol) | Bond Length (pm) | Key Implication |
| Aryl C-Cl | ~339-397 | ~174 | Stronger, shorter bond; requires more energy to break. |
| Aryl C-Br | ~276-338 | ~191 | Weaker, longer bond; breaks more readily. |
| Data synthesized from sources.[9][10][11] |
This fundamental difference in bond energy directly translates to a predictable hierarchy of reactivity in many common synthetic operations.
Comparative Performance in Key Synthetic Transformations
2.1 Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is a cornerstone of modern synthesis. The universally accepted mechanism involves a catalytic cycle where the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[12][13][14][15]
The energy barrier for this step is directly related to the C-X bond strength. Consequently, the reactivity of aryl halides follows a well-established trend: I > Br >> Cl .[7][13][16][17]
This means This compound is substantially more reactive than its chloro-analogue in all standard palladium-catalyzed cross-coupling reactions.
Practical Implications:
-
Milder Conditions: Reactions with the bromo-derivative can often be conducted at lower temperatures and with lower catalyst loadings.
-
Faster Reaction Times: The bromo-compound typically reaches completion much faster.
-
Catalyst/Ligand Choice: While aryl bromides are readily coupled with a wide range of standard palladium catalysts and ligands, aryl chlorides often require more specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) and harsher conditions to facilitate the difficult oxidative addition step.[18][19]
Figure 1: Suzuki-Miyaura catalytic cycle. The oxidative addition step is significantly faster for this compound.
2.2 Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, displacing the halide. The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][20]
The rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-X bond.[21] Reactivity is governed by two factors:
-
Ring Activation: The powerful -CF3 and -F groups strongly activate the ring for this reaction.
-
Leaving Group Aptitude: The ability of the halogen to stabilize the forming negative charge through its electronegativity.
The general reactivity trend for leaving groups in SNAr is often F > Cl > Br > I .[20][21] This is the reverse of the cross-coupling trend and is attributed to the higher electronegativity of the lighter halogens, which makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Therefore, in a direct SNAr comparison, 2-chloro-5-fluorobenzotrifluoride may exhibit slightly higher reactivity or be comparable to the bromo-analogue . The dominant factor for enabling the reaction is the powerful activation provided by the -CF3 and -F substituents, making the difference between Cl and Br as leaving groups less pronounced than in other reaction types.
Figure 2: The addition-elimination mechanism of SNAr. The initial attack is the slow step.
2.3 Metal-Halogen Exchange & Organometallic Reagent Formation
The formation of Grignard or organolithium reagents is a fundamental transformation for creating carbon nucleophiles. This reaction involves the insertion of a metal (like Mg or Li) into the carbon-halogen bond. The ease of this reaction is directly dependent on the C-X bond energy.
Consistent with the principles outlined earlier, the reactivity order is I > Br >> Cl .
This compound is the vastly superior substrate for forming Grignard or organolithium reagents. [22][23] The formation of a Grignard reagent from the chloro-analogue is often sluggish and may require highly activated magnesium (e.g., Rieke magnesium) or harsh conditions, leading to lower yields and more side products.[24]
Figure 3: Typical workflow for Grignard reagent formation and reaction, best suited for the bromo-derivative.
Summary of Reactivity & Practical Recommendations
| Reaction Type | This compound | 2-Chloro-5-fluorobenzotrifluoride | Underlying Rationale |
| Pd-Catalyzed Cross-Coupling | Highly Reactive | Significantly Less Reactive | Weaker C-Br bond facilitates rate-determining oxidative addition.[7][12][16] |
| Nucleophilic Aromatic Substitution | Reactive | Slightly More Reactive / Comparable | Rate is governed by nucleophilic attack, favored by the higher electronegativity of Cl.[20][21] |
| Grignard/Organolithium Formation | Preferred Substrate | Very Difficult / Low Yield | Weaker C-Br bond is essential for facile metal insertion.[22][24] |
| Relative Cost | Generally Higher | Generally Lower | Bromine is a more expensive element than chlorine. |
Recommendations for the Bench Scientist:
-
For Speed and Efficiency in Cross-Coupling: Choose This compound . The investment in the starting material is often offset by savings in catalyst cost, reaction time, and development effort.
-
For Grignard Chemistry: This compound is the only practical choice for reliable and high-yielding Grignard reagent formation under standard conditions.
-
For Cost-Sensitive, Large-Scale Campaigns: 2-chloro-5-fluorobenzotrifluoride can be a viable option for cross-coupling if a robust, high-temperature process with specialized catalysts has been developed and validated.
-
For SNAr Reactions: Both reagents are effective due to strong ring activation. The chloro-derivative may offer a slight kinetic advantage, but the choice can often be dictated by the cost and availability of the starting material.
Experimental Protocols
The following protocols are illustrative examples based on established chemical principles. Researchers should always perform their own optimization and safety assessments.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-(4-methoxyphenyl)-5-fluorobenzotrifluoride.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene
-
Ethanol
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol in a 4:1 ratio to create a biphasic mixture (e.g., 8 mL toluene, 2 mL ethanol per 1 mmol of aryl bromide).
-
Add the 2M aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Grignard Reagent Formation from this compound
Objective: To prepare the Grignard reagent and trap it with carbon dioxide to form 2-trifluoromethyl-4-fluorobenzoic acid.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (one small crystal for initiation)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
1M Aqueous Hydrochloric Acid (HCl)
Procedure:
-
Place the magnesium turnings in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere.
-
Add the iodine crystal.
-
Add a small amount of a solution of this compound in anhydrous THF to the magnesium. Gentle warming may be required to initiate the reaction (observe for bubbling and disappearance of the iodine color).
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
In a separate flask, crush an excess of dry ice. Carefully and quickly, transfer the Grignard solution via cannula onto the crushed dry ice with stirring.
-
Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.
References
-
Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation Source: Organometallics - ACS Publications URL: [Link]
-
Title: Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) Source: Organometallics - ACS Publications URL: [Link]
-
Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex Source: University of Victoria (UVIC) URL: [Link]
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: Journal of the American Chemical Society URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
-
Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]
-
Title: Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Source: J. Am. Chem. Soc. (via blog.wenxuecity.com) URL: [Link]
-
Title: Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Source: Homework.Study.com URL: [Link]
-
Title: Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio Source: PubMed Central (PMC) URL: [Link]
-
Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) Source: YouTube URL: [Link]
-
Title: Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides Source: PubMed Central (PMC) URL: [Link]
-
Title: What is the correct bond energy order of the following: C-Cl, C-Br, C-I, C-F, C-H? Source: Quora URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: Exploring this compound: A Key Pharmaceutical Intermediate Source: Medium URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Bond strength Source: Reddit URL: [Link]
-
Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale Source: ChemRxiv URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Strengths of Ionic and Covalent Bonds Source: Introductory Chemistry - Lumen Learning URL: [Link]
-
Title: Bond Energies Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. Strengths of Ionic and Covalent Bonds – Introductory Chemistry [uen.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jk-sci.com [jk-sci.com]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. Page loading... [wap.guidechem.com]
- 24. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Bromo-5-fluorobenzotrifluoride and its Structural Analogs
This guide offers an in-depth spectroscopic comparison of 2-Bromo-5-fluorobenzotrifluoride against structurally similar compounds, providing researchers, scientists, and drug development professionals with a valuable resource for structural elucidation and quality control. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document highlights the unique spectral signature of this compound and explains the underlying principles governing these differences.
Introduction to Spectroscopic Analysis of Halogenated Benzotrifluorides
This compound is a halogenated aromatic compound of interest in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and predicting its reactivity.
This guide will compare the spectroscopic data of this compound with three related compounds: 2-bromobenzotrifluoride, 3-fluorobenzotrifluoride, and 4-bromobenzotrifluoride. This comparative approach allows for a deeper understanding of how the position and nature of halogen substituents influence the spectroscopic properties of the benzotrifluoride core.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ), coupling constants (J), and multiplicity of signals in ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the electronic environment and connectivity of atoms within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the bromine, fluorine, and trifluoromethyl groups will generally shift these protons downfield. The coupling patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) interactions.
Comparative ¹H NMR Data:
| Compound | Aromatic Protons (δ, ppm) | Coupling Constants (J, Hz) |
| This compound | H-3: ~7.65 (dd) H-4: ~7.20 (dd) H-6: ~7.80 (d) | J(H3-H4) ≈ 8.5 J(H3-F) ≈ 4.5 J(H4-F) ≈ 8.5 J(H6-F) ≈ 2.5 |
| 2-Bromobenzotrifluoride | ~7.20 - 7.80 (m) | Not explicitly resolved |
| 3-Fluorobenzotrifluoride | ~7.22 - 7.47 (m)[1] | Not explicitly resolved[1] |
| 4-Bromobenzotrifluoride | H-2,6: ~7.46 (d) H-3,5: ~7.59 (d) | J ≈ 8.0 |
Note: Data for this compound is predicted based on established substituent effects. Data for 2-bromobenzotrifluoride is a general approximation. Data for 3-fluorobenzotrifluoride and 4-bromobenzotrifluoride is compiled from various sources and may be approximate.
The presence of the fluorine atom at position 5 in this compound is the key differentiator, introducing H-F coupling that splits the signals of adjacent protons, leading to more complex multiplets compared to its non-fluorinated or differently substituted analogs.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will display seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents. The carbon atoms directly bonded to fluorine and bromine will show characteristic shifts, and the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
Comparative ¹³C NMR Data:
| Compound | Aromatic Carbons (δ, ppm) | Quaternary Carbons (δ, ppm) |
| This compound | ~115-135 | C-Br: ~118 C-F: ~162 (d) C-CF₃: ~130 (q) CF₃: ~122 (q) |
| 2-Bromobenzotrifluoride | ~127-134 | C-Br: ~122 C-CF₃: ~130 (q) CF₃: ~123 (q) |
| 3-Fluorobenzotrifluoride | ~115.0 (d), 118.0 (d), 125.0, 130.5 (d)[1] | ~163.0 (d, C-F), ~132.0 (q, C-CF₃), ~124.0 (q, CF₃)[1] |
| 4-Bromobenzotrifluoride | ~128.5, ~132.5 | C-Br: ~125 C-CF₃: ~130 (q) CF₃: ~123 (q) |
Note: 'd' indicates a doublet due to C-F coupling, and 'q' indicates a quartet due to C-F coupling of the CF₃ group. Data is compiled from various sources and may be approximate.
The carbon directly attached to the fluorine atom in this compound and 3-fluorobenzotrifluoride will appear as a doublet with a large coupling constant (¹JCF), a key diagnostic feature.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment. This compound will exhibit two signals in its ¹⁹F NMR spectrum: one for the trifluoromethyl group and one for the fluorine atom on the ring. The chemical shift of the trifluoromethyl group is relatively consistent across these compounds, while the chemical shift of the ring-bound fluorine is highly dependent on its position and the nature of the other substituents.
Predicted ¹⁹F NMR Data:
| Compound | ¹⁹F Chemical Shifts (δ, ppm) |
| This compound | CF₃: ~ -63 Ar-F: ~ -110 |
| 3-Fluorobenzotrifluoride | CF₃: ~ -63 Ar-F: ~ -112 |
Note: Chemical shifts are relative to CFCl₃.
The specific chemical shift of the aromatic fluorine provides a clear distinction between different isomers.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For this compound, key diagnostic bands include those from the C-H, C-F, C-Br, and C-CF₃ bonds, as well as the aromatic C=C stretching vibrations.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of the benzene ring. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands characteristic of the aromatic ring. |
| C-F Stretch (Aromatic) | 1270 - 1200 | Strong absorption. |
| C-CF₃ Stretch | 1350 - 1100 | Multiple strong, characteristic bands. |
| C-Br Stretch | 700 - 500 | Can be difficult to assign definitively. |
| C-H Out-of-Plane Bending | 900 - 675 | The pattern of these bands can indicate the substitution pattern on the benzene ring. |
The combination of a strong C-F stretching band and the complex, intense absorptions of the CF₃ group in the fingerprint region is a hallmark of fluorinated benzotrifluorides. The specific pattern of C-H out-of-plane bending can help distinguish between isomers.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) will be observed, and its isotopic pattern will be characteristic of a compound containing one bromine atom (an M+2 peak of nearly equal intensity).
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
-
Loss of a bromine atom: [M - Br]⁺
-
Loss of a fluorine atom from the trifluoromethyl group: [M - F]⁺
-
Loss of a trifluoromethyl radical: [M - CF₃]⁺
-
Formation of the tropylium ion or related aromatic cations.
The presence of both bromine and fluorine will lead to a complex isotopic pattern in the fragment ions, aiding in their identification. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition of the parent molecule and its fragments.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Shim the magnetic field to achieve optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.
-
¹⁹F NMR: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1 second, and 64 scans.
-
-
Data Processing: Apply Fourier transformation to the free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to TMS (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 100 ppm) in a volatile solvent such as dichloromethane.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and use a suitable temperature program for the oven (e.g., start at 50°C, ramp to 280°C at 10°C/min).
-
MS Conditions: Set the ion source temperature to 230°C and the electron energy to 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Acquisition: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Conclusion
The spectroscopic analysis of this compound reveals a unique set of data that distinguishes it from its structural isomers and less substituted analogs. The interplay of the bromo, fluoro, and trifluoromethyl substituents creates a complex and informative spectral fingerprint. By understanding the principles behind NMR, IR, and MS, and by comparing the spectra of related compounds, researchers can confidently identify and characterize this important synthetic building block.
References
-
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Halogenated Benzotrifluorides. Benchchem.
Sources
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluorobenzotrifluoride
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of fluorinated aromatic compounds is a cornerstone of modern synthesis. Among these, 2-Bromo-5-fluorobenzotrifluoride stands out as a versatile building block, offering a trifluoromethyl group that can enhance metabolic stability and lipophilicity, a fluorine atom for modulating electronic properties, and a reactive bromine atom poised for cross-coupling reactions. The judicious selection of a palladium catalyst is paramount to achieving high efficacy and yield in the construction of carbon-carbon and carbon-nitrogen bonds at this position.
This comprehensive guide provides an in-depth comparison of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. Grounded in experimental data and field-proven insights, this document will elucidate the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
The Strategic Importance of Catalyst Selection
The electronic nature of this compound, characterized by the electron-withdrawing trifluoromethyl and fluoro groups, renders the aryl bromide susceptible to oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles. However, the same electronic factors can influence the rates of subsequent transmetalation and reductive elimination steps. The choice of palladium catalyst, and more specifically the ancillary ligands, is therefore critical in navigating these mechanistic intricacies to achieve optimal reaction outcomes. This guide will explore the performance of commonly employed palladium catalysts, including those with phosphine-based ligands of varying steric bulk and electron-donating ability.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The efficacy of different palladium catalysts in the coupling of this compound with arylboronic acids is a key consideration for the synthesis of a diverse range of derivatives.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Note: "Good" and "High" yields are qualitative descriptors based on typical outcomes for similar substrates and may vary depending on the specific arylboronic acid used.
Expert Insights:
-
Pd(PPh₃)₄: A classic and often reliable choice, particularly for less challenging couplings. Its performance can be substrate-dependent.
-
PdCl₂(dppf): This catalyst, featuring a bidentate ferrocenylphosphine ligand, often exhibits enhanced stability and activity, leading to higher yields and shorter reaction times, especially for heteroaryl and sterically demanding boronic acids.[1]
-
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): The use of bulky, electron-rich phosphine ligands like SPhos with a simple palladium(II) precursor like palladium acetate is a modern and highly effective approach.[2] These systems are often superior for challenging substrates, including electron-deficient aryl bromides and sterically hindered coupling partners.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(4-methoxyphenyl)-5-fluorobenzotrifluoride.
Buchwald-Hartwig Amination: Constructing C-N Bonds with Diverse Amines
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The choice of palladium catalyst and, critically, the phosphine ligand, dictates the success of coupling this compound with a wide range of primary and secondary amines.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 24 | Morpholine | Moderate |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 100 | 18 | Aniline | High |
| [Pd(allyl)Cl]₂ / tBuXPhos | tBuXPhos | NaOtBu | Toluene | 100 | 24 | Carbazole | Moderate |
Note: Yields are qualitative and can vary significantly based on the specific amine and reaction conditions.
Expert Insights:
-
First-Generation Ligands (e.g., P(o-tol)₃): While historically significant, these ligands often require harsh conditions and have a limited substrate scope.
-
Bidentate Phosphine Ligands (e.g., BINAP, dppf): These ligands represented a significant advancement, allowing for the coupling of a broader range of amines under milder conditions.[3] They are believed to prevent the formation of inactive palladium dimers.
-
Bulky, Electron-Rich Monophosphine Ligands (e.g., XPhos, SPhos, RuPhos): The development of these "Buchwald ligands" has revolutionized the field, enabling the coupling of a vast array of amines, including challenging substrates like anilines and heterocyclic amines, often with high efficiency and under mild conditions.[4]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube or reaction vial.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-morpholino-5-fluorobenzotrifluoride.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes through the reaction of an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 4 | High |
| Pd/C | CuI | Piperidine | DMF | 100 | 6 | Good |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | High |
Note: Yields are qualitative and can be influenced by the specific alkyne and reaction conditions.
Expert Insights:
-
Pd(PPh₃)₂Cl₂/CuI: This is the classic and most widely used catalyst system for Sonogashira couplings. It is generally reliable and effective for a broad range of substrates.[5]
-
Pd/C: Heterogeneous palladium on carbon can be an attractive option due to its ease of removal from the reaction mixture. However, it may require higher temperatures and can sometimes exhibit lower activity compared to homogeneous catalysts.
-
Copper-Free Sonogashira: In some cases, the copper co-catalyst can lead to undesirable alkyne homocoupling (Glaser coupling). Copper-free protocols, often employing bulky, electron-rich phosphine ligands, have been developed to circumvent this issue.
Catalytic Cycle of Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF and degassed Et₃N.
-
Add this compound and phenylacetylene dropwise at room temperature.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(phenylethynyl)-5-fluorobenzotrifluoride.
Conclusion
The successful cross-coupling of this compound is highly dependent on the judicious choice of the palladium catalyst system. For Suzuki-Miyaura reactions, while traditional catalysts like Pd(PPh₃)₄ are viable, modern systems employing bulky, electron-rich phosphine ligands such as SPhos, or the robust PdCl₂(dppf), often provide superior results. In Buchwald-Hartwig aminations, the use of specialized Buchwald ligands is almost always necessary to achieve high yields and broad substrate scope. For Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable and effective choice.
This guide has provided a framework for catalyst selection and detailed experimental protocols. It is imperative for researchers to understand that these are starting points, and optimization of reaction parameters such as base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome for a specific substrate combination. By leveraging the insights and data presented herein, scientists and drug development professionals can confidently navigate the complexities of palladium-catalyzed cross-coupling reactions to accelerate their research and development efforts.
References
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- [A relevant, verifiable URL for further reading on Suzuki-Miyaura Coupling]
- [A relevant, verifiable URL for further reading on Buchwald-Hartwig Amin
- [A relevant, verifiable URL for further reading on Sonogashira Coupling]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
yield comparison of different synthetic routes to 2-Bromo-5-fluorobenzotrifluoride
An Expert's Guide to the Synthesis of 2-Bromo-5-fluorobenzotrifluoride: A Comparative Yield Analysis
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical development, the efficiency and scalability of synthetic routes to key intermediates are paramount. This compound (CAS No. 40161-55-5) stands out as a critical building block, primarily utilized in the synthesis of advanced pharmaceutical ingredients.[1] Its structural motifs are integral to drugs such as the non-steroidal anti-androgen bicalutamide, used in prostate cancer therapy, and novel inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD1) for the treatment of type 2 diabetes.[1][2][3]
Given its expanding applications, the market demand for this intermediate is steadily increasing.[2] Consequently, the development of high-yield, cost-effective, and environmentally sustainable synthetic pathways is a significant focus for researchers and chemical manufacturers.[4] This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data from peer-reviewed literature and patents, to aid researchers and process chemists in making informed decisions.
Route 1: Multi-step Synthesis from m-Fluorobenzotrifluoride
This classical approach builds the molecule through a sequence of reliable and well-understood aromatic substitutions, culminating in a Sandmeyer reaction. The overall strategy involves nitration, reduction, and then diazotization followed by bromination.
Synthetic Workflow
Caption: Workflow for the synthesis starting from m-Fluorobenzotrifluoride.
Expert Analysis & Rationale
This three-step synthesis is a robust and logical pathway.[5] The initial nitration is a standard electrophilic aromatic substitution, with the trifluoromethyl (-CF₃) group acting as a meta-director and the fluorine (-F) as an ortho-, para-director. The directing effects combine to favor the formation of 5-fluoro-2-nitrobenzotrifluoride. The subsequent reduction of the nitro group to an amine is efficiently achieved via catalytic hydrogenation.
The final and key step is the Sandmeyer reaction , a cornerstone of aromatic chemistry for converting arylamines into aryl halides.[6][7] The amine is first converted to a diazonium salt with sodium nitrite and a strong acid (HBr). This diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst. The copper(I) species facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the release of nitrogen gas, which drives the reaction to completion.[8] This method provides a reliable way to install the bromine atom at a specific position that might be difficult to achieve through direct bromination.
Detailed Experimental Protocol
-
Step 1: Nitration of m-Fluorobenzotrifluoride
-
Cool m-fluorobenzotrifluoride to below 10°C in a reaction vessel.
-
Prepare a nitrating mixture of nitric acid and concentrated sulfuric acid.
-
Under vigorous stirring, add the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 25°C. The molar ratio of the mixed acid to the starting material should be between 1.1 and 1.5:1.[5]
-
After addition, allow the reaction to proceed at room temperature for 2.5 hours to yield 5-fluoro-2-nitrobenzotrifluoride.[5]
-
-
Step 2: Reduction to 5-Fluoro-2-aminobenzotrifluoride
-
The 5-fluoro-2-nitrobenzotrifluoride intermediate is reduced in a catalytic hydrogenation system using Raney nickel as the catalyst.[5]
-
This step yields 5-fluoro-2-aminobenzotrifluoride (also known as 4-fluoro-2-trifluoromethylaniline).
-
-
Step 3: Diazotization and Bromination (Sandmeyer Reaction)
-
Mix the 5-fluoro-2-aminobenzotrifluoride with 40% hydrobromic acid and cool the mixture to 5°C. Add cuprous bromide.[5]
-
Prepare an aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, continue the reaction at low temperature for 30 minutes, then allow it to warm to room temperature for 1-2 hours until gas evolution ceases.[5]
-
Separate the organic layer and purify by vacuum distillation to obtain the final product.
-
A patent describing this route reports an overall yield of 76.1% with a purity exceeding 98% .[5]
Route 2: Halogen Exchange from 2-Bromobenzotrifluoride
This innovative two-step approach starts with the bromination of commercially available benzotrifluoride, followed by a nucleophilic fluorination reaction. This route is notable for its potentially high yields in the final step.
Synthetic Workflow
Caption: Workflow for the synthesis starting from Benzotrifluoride.
Expert Analysis & Rationale
This route leverages a direct C-H activation/bromination followed by a C-H activation/fluorination. The first step installs the bromine atom. The second step, fluorination, is more novel. While direct fluorination of aromatic rings is often challenging, this patented method employs potassium fluoride (KF) and potassium tetrafluorocobaltate(III) (KCoF₄) in a polar aprotic solvent (DMSO).[9][10] This method can be seen as a variation of the Swarts reaction , which typically involves halogen exchange using metallic fluorides.[11][12][13] The use of DMSO as a solvent is critical, as its high boiling point allows for the necessary reaction temperatures, and its polar nature helps to solubilize the fluoride salts. This pathway is particularly attractive due to its high reported yields for each step.
Detailed Experimental Protocol
-
Step 1: Synthesis of 2-Bromobenzotrifluoride
-
In a flask, mix benzotrifluoride, 80% sulfuric acid, potassium bromide, cuprous bromide, and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.[10]
-
Stir the reaction at room temperature for approximately 6 hours.
-
Filter the reaction mixture. Add water to the filtrate and extract the product with dichloromethane.
-
Purify the product by column chromatography to yield 2-bromobenzotrifluoride. The reported yield for this step is 92.1% .[10]
-
-
Step 2: Fluorination to this compound
-
In a flask, combine the 2-bromobenzotrifluoride from the previous step with DMSO, potassium fluoride (KF), and KCoF₄.[9][10]
-
Heat the mixture under reflux for approximately 5 hours.
-
After cooling, remove part of the solvent by distillation. Add water to the residue and extract with dichloromethane.
-
Purify the final product by column chromatography. This step reportedly achieves a remarkable yield of 96.7% .[9][10]
-
Route 3: Diazotization and Fluorination of a Bromo-Amine Intermediate
This highly efficient route begins with a pre-functionalized aniline, 5-amino-2-bromobenzotrifluoride, and introduces the fluorine atom in the final step via a diazotization-fluorination reaction, often referred to as a Balz-Schiemann type reaction.
Synthetic Workflow
Caption: Workflow utilizing a diazotization-fluorination strategy.
Expert Analysis & Rationale
This is arguably one of the most direct methods, provided the starting material, 5-amino-2-bromobenzotrifluoride, is readily available. The core of this synthesis is the transformation of an amino group into a fluorine atom. The amine is treated with sodium nitrite in the presence of anhydrous hydrofluoric acid (HF). This forms a diazonium fluoride salt intermediate.[3][9] Unlike the Sandmeyer reaction which uses copper salts, this process typically involves the thermal decomposition of the diazonium salt, which then releases nitrogen gas and installs the fluorine atom onto the aromatic ring. The use of anhydrous HF is crucial and requires specialized equipment due to its corrosive nature. The high yield makes this an attractive option for industrial-scale production.
Detailed Experimental Protocol
-
Cool a stainless steel reactor to -10°C.
-
Charge the reactor with anhydrous hydrofluoric acid and a small amount of anhydrous potassium fluoride.[3][9]
-
Add 5-amino-2-bromobenzotrifluoride to the reactor.
-
Slowly add sodium nitrite in portions, ensuring the internal temperature does not rise above 5°C. Stir for 30 minutes to complete the diazotization.[3][9]
-
Raise the temperature to approximately 60°C and maintain it. The diazonium salt will decompose, releasing nitrogen gas.[9]
-
Once gas evolution ceases, recover the excess HF. Cool the mixture to 0°C and neutralize with a 10% KOH solution.
-
Perform steam distillation to obtain the crude product.
-
Purify by vacuum distillation, collecting the fraction at 110-120°C (40 mmHg). This method has been reported to produce the final product with a yield of 86.8% and a GC purity of 99% .[3][9]
Route 4: Direct Bromination of m-Fluorobenzotrifluoride
This route represents the most atom-economical approach, seeking to install the bromine atom in a single step via electrophilic aromatic substitution on the starting material.
Synthetic Workflow
Caption: Workflow for the direct bromination of m-Fluorobenzotrifluoride.
Expert Analysis & Rationale
Direct bromination is, in principle, the ideal synthetic route due to its simplicity and reduction of intermediate steps and waste. However, the challenge lies in achieving high regioselectivity. The trifluoromethyl group is a deactivating meta-director, while the fluorine is a deactivating ortho-, para-director. The desired product requires bromination ortho to the -CF₃ group and para to the -F group. Achieving this selectivity requires a carefully designed catalyst system. A patent describes the use of a composite catalyst system in concentrated sulfuric acid to achieve high conversion (>99%) and excellent selectivity (92-95%) for the desired isomer.[14] This approach avoids the multiple steps of the nitration-reduction-Sandmeyer sequence.
Detailed Experimental Protocol
-
To a reaction vessel, add concentrated sulfuric acid, m-fluorobenzotrifluoride, and a composite catalyst system (e.g., lithium bromide, iron bromide, and a phase-transfer catalyst like tetrabutylammonium bromide).[14]
-
Under stirring, add bromine dropwise while maintaining the reaction temperature between 50-55°C.[14]
-
Monitor the reaction by GC until the starting material is consumed (approx. 6 hours).
-
Cool the reaction mixture, separate the acid layer, and wash the crude product.
-
Purify by vacuum distillation to obtain this compound. The reported yield is over 91.1% .[14]
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Advantages | Disadvantages |
| Route 1 | m-Fluorobenzotrifluoride | 3 (Nitration, Reduction, Sandmeyer) | 76.1%[5] | >98%[5] | Well-established chemistry, high purity. | Multiple steps, generates more waste. |
| Route 2 | Benzotrifluoride | 2 (Bromination, Fluorination) | ~89% (Calculated) | High | High yield per step, novel fluorination. | Requires specialized fluorinating agent (KCoF₄) and catalyst. |
| Route 3 | 5-Amino-2-bromobenzotrifluoride | 1 (Diazotization-Fluorination) | 86.8%[3][9] | 99%[3][9] | High yield, high purity, very direct. | Requires specific starting material; use of anhydrous HF. |
| Route 4 | m-Fluorobenzotrifluoride | 1 (Direct Bromination) | >91.1%[14] | High | Most atom-economical, fewest steps. | Relies on a specific composite catalyst for selectivity. |
Conclusion and Industrial Outlook
For industrial-scale production, Route 4 (Direct Bromination) and Route 3 (Diazotization-Fluorination) appear to be the most compelling options. The direct bromination route is exceptionally efficient in terms of step economy, which significantly reduces processing time, solvent usage, and waste generation. Its viability, however, is entirely dependent on the performance and cost of the proprietary catalyst system needed to ensure high regioselectivity.
Route 3 offers a very high-yield and high-purity final step. If the precursor, 5-amino-2-bromobenzotrifluoride, can be sourced or synthesized economically, this route is highly attractive. The main operational consideration is the handling of anhydrous hydrofluoric acid, which requires specialized infrastructure.
Route 1, while being the most "classic," is likely less competitive due to its three-step sequence and lower overall yield. Route 2 presents an innovative and high-yielding alternative, though the cost and availability of the cobalt-based fluorinating agent may influence its economic feasibility.
Ultimately, the choice of synthetic route will depend on a balance of factors including raw material cost, process safety, capital expenditure for specialized equipment, and the desired purity of the final product. Future research will likely focus on refining catalyst systems for direct functionalization to further improve the efficiency and environmental footprint of this important pharmaceutical intermediate.[4]
References
- Google Patents. (2013). CN102951996A - Synthesis method of this compound.
- Google Patents. (2017). CN104447183B - The preparation method of this compound.
- Google Patents. (2020). CN111362775A - Synthesis method of this compound.
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Define the Swarts reaction. Retrieved from [Link]
-
Filo. (2025). Explain swart's reaction with an example. Retrieved from [Link]
- Google Patents. (2015). CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride.
-
sathee neet. (n.d.). Chemistry Swarts Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Retrieved from [Link]
-
PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
Archive Market Research. (2024). This compound Analysis 2025 and Forecasts 2033: Unveiling Growth Opportunities. Retrieved from [Link]
- Google Patents. (2021). CN111362775B - Synthesis method of this compound.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 40161-55-5 [chemicalbook.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN111362775A - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. ck12.org [ck12.org]
- 12. byjus.com [byjus.com]
- 13. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 14. CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Biological Activity of 2-Bromo-5-fluorobenzotrifluoride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique properties of fluorine—its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity—make fluorinated compounds a rich area of investigation. Among these, derivatives of 2-Bromo-5-fluorobenzotrifluoride stand out as a versatile platform for the development of novel therapeutic agents.
This guide provides an in-depth comparison of the biological activities of this compound derivatives, drawing on experimental data to offer a clear perspective on their potential in oncology and beyond. We will delve into their application as anticancer agents, particularly in the context of prostate cancer, and explore their potential as inhibitors of key enzymes and as antimicrobial agents.
The Strategic Advantage of the this compound Scaffold
The this compound core offers several strategic advantages for medicinal chemistry. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can significantly influence the pKa of nearby functionalities, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability. The fluorine and bromine atoms provide additional points for synthetic modification, allowing for the generation of diverse chemical libraries. The bromine atom, in particular, is an excellent handle for cross-coupling reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).
Anticancer Activity: A Focus on Prostate Cancer
A significant body of research on this compound derivatives has centered on their potential as anticancer agents, particularly for the treatment of prostate cancer. This is largely due to the scaffold's presence in the structure of Bicalutamide, a non-steroidal antiandrogen drug used in the treatment of prostate cancer.
Comparative Antiproliferative Activity of Bicalutamide Analogues
A study by Kandil et al. (2021) provides valuable insights into the antiproliferative activity of a series of bicalutamide analogues, some of which are structurally related to derivatives of this compound. The study evaluated these compounds against four human prostate cancer cell lines: 22Rv1, DU-145, LNCaP, and VCap.[1]
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Bicalutamide and its Analogues against Prostate Cancer Cell Lines [1]
| Compound | 22Rv1 | DU-145 | LNCaP | VCap |
| Bicalutamide | 45.20 | 51.61 | 48.93 | 47.33 |
| Compound 16 | 6.59 | 8.22 | 10.86 | 9.74 |
| Compound 17 | 9.99 | 15.43 | 21.87 | 30.85 |
| Compound 27 | 4.69 | 8.91 | 15.03 | 11.24 |
| Enzalutamide | 11.47 | 23.18 | 32.54 | 53.04 |
Data extracted from Kandil et al. (2021).[1]
The data clearly demonstrates that strategic modifications to the bicalutamide scaffold can lead to a significant enhancement in anticancer activity. Notably, the deshydroxy analogue Compound 16 and Compound 27 exhibited markedly lower IC50 values across all tested cell lines compared to the parent drug, Bicalutamide, and in some cases, were more potent than the second-generation antiandrogen, Enzalutamide.[1] This underscores the potential for developing highly potent anticancer agents from the this compound core.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of these compounds is typically assessed using a colorimetric method such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol: [2][3][4][5][6]
-
Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1, DU-145, LNCaP, VCap) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Bicalutamide) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Enzyme Inhibition: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Derivatives of this compound have also been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol and is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
The inhibitory activity of compounds against 11β-HSD1 can be determined using a cell-free enzymatic assay.
Step-by-Step 11β-HSD1 Inhibition Assay Protocol: [7][8][9]
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human 11β-HSD1, NADPH as a cofactor, and a substrate such as cortisone.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and pre-incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Termination: After a defined incubation period, stop the reaction, typically by adding a quenching solution.
-
Product Quantification: The amount of cortisol produced is quantified using methods such as HPLC, mass spectrometry, or a competitive immunoassay (e.g., HTRF).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.
Caption: General workflow for an in vitro 11β-HSD1 inhibition assay.
Potential as Antimicrobial and Antifungal Agents
The incorporation of fluorine is a well-established strategy to enhance the antimicrobial and antifungal activity of various heterocyclic compounds. The trifluoromethyl group can increase the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.
While specific studies on the antimicrobial activity of a series of this compound derivatives are limited, research on other fluorinated benzimidazole derivatives has shown promising results. For instance, a study by Jasim et al. (2023) demonstrated that fluoro-substituted benzimidazoles exhibited good antibacterial and antifungal properties compared to their non-fluorinated counterparts.[10] This suggests that derivatives of this compound could also possess significant antimicrobial potential, warranting further investigation.
Comparative Antimicrobial Activity of Fluorinated Compounds
The following table provides a conceptual comparison based on general trends observed for fluorinated antimicrobial agents.
Table 2: Conceptual Comparison of Antimicrobial Activity
| Compound Class | General Activity Trend | Rationale for Activity |
| Non-fluorinated Benzotrifluoride Analogues | Moderate | Baseline activity of the core scaffold. |
| This compound Derivatives | Potentially Enhanced | Increased lipophilicity from the trifluoromethyl group may improve cell penetration. The fluorine atom can modulate electronic properties, potentially enhancing target interaction. |
| Other Fluorinated Heterocycles | Often High | Fluorine substitution is a known strategy to boost antimicrobial potency by altering physicochemical properties and target binding.[10][11] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The experimental data on bicalutamide analogues clearly demonstrates that derivatives of this core can exhibit potent antiproliferative activity against prostate cancer cells, often surpassing the efficacy of existing drugs. Further exploration of the structure-activity relationships, particularly through modifications at the bromine and fluorine positions, is likely to yield even more potent and selective anticancer compounds.
The potential of these derivatives as 11β-HSD1 inhibitors and antimicrobial agents is also an exciting avenue for future research. Systematic screening of a library of this compound derivatives against a panel of microbial strains and key metabolic enzymes could uncover new lead compounds for the treatment of infectious and metabolic diseases.
As a self-validating system, the protocols described herein provide a robust framework for the biological evaluation of these compounds. By combining rational design, efficient synthesis, and rigorous biological testing, the full therapeutic potential of this compound derivatives can be unlocked.
References
- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel selective peptide inhibitors of 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
cost-benefit analysis of different 2-Bromo-5-fluorobenzotrifluoride synthesis methods
An In-Depth Guide to the Synthesis of 2-Bromo-5-fluorobenzotrifluoride: A Cost-Benefit Analysis
Introduction
This compound (CAS No. 40161-55-5) is a critical organofluorine building block in the synthesis of high-value chemical entities. Its structural motifs are pivotal in the development of pharmaceuticals and advanced materials. Notably, it serves as a key intermediate in the synthesis of the anti-tumor drug bicalutamide and is a starting material for HSD-016, an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD1) being investigated for the treatment of type 2 diabetes.[1][2][3] As the demand for this intermediate grows, driven by an expanding pharmaceutical pipeline, the need for efficient, scalable, and cost-effective synthetic routes becomes paramount.[4]
This guide provides a comprehensive cost-benefit analysis of the predominant synthetic methods for this compound. Designed for researchers, process chemists, and drug development professionals, this document moves beyond simple protocols to dissect the underlying chemical principles, process efficiencies, and economic viability of each approach. We will explore the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal synthesis strategy, whether for laboratory-scale research or industrial-scale production.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials, each presenting a unique set of advantages and challenges. The primary routes, which will be analyzed in detail, are summarized below.
Caption: High-level overview of synthetic pathways to this compound.
Method 1: Multi-Step Synthesis from m-Fluorobenzotrifluoride
This classical approach involves a three-step sequence: electrophilic nitration, reduction of the nitro group, and a final Sandmeyer reaction to install the bromine atom.[5]
Pathway and Mechanistic Discussion
This route leverages well-established and predictable transformations. The initial nitration is a standard electrophilic aromatic substitution, directed ortho to the trifluoromethyl group by the activating, ortho-para directing fluorine atom. The subsequent reduction is typically a catalytic hydrogenation, and the final step is a Sandmeyer reaction, a reliable method for converting an aryl amine to an aryl halide via its diazonium salt.[6][7] The use of cuprous bromide is critical, as the Cu(I) species catalyzes the decomposition of the diazonium salt and transfer of the bromide nucleophile via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8]
Caption: Pathway from m-Fluorobenzotrifluoride via Sandmeyer reaction.
Experimental Protocol (Summarized)
-
Nitration: m-Fluorobenzotrifluoride is cooled below 10°C. A mixture of nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 25°C. The reaction proceeds at room temperature for approximately 2.5 hours. The product, 5-fluoro-2-nitrobenzotrifluoride, is isolated after quenching and recrystallization.[5]
-
Reduction: The nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol, methanol) and subjected to catalytic hydrogenation using Raney nickel catalyst at elevated temperature and pressure.[1][5]
-
Diazotization and Bromination (Sandmeyer): The resulting 5-fluoro-2-aminobenzotrifluoride is added to a mixture of 40% hydrobromic acid and a catalytic amount of cuprous bromide, cooled to 5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt, which then decomposes in the presence of CuBr to yield the final product. The product is isolated by phase separation and purified by vacuum distillation.[5]
Cost-Benefit Analysis
| Metric | Analysis |
| Starting Material | m-Fluorobenzotrifluoride is a readily available and moderately priced industrial chemical. |
| Overall Yield & Purity | A total yield of 76.1% with >98% purity is reported, which is respectable for a three-step synthesis.[5] |
| Process Complexity | The multi-step nature increases labor, equipment occupancy, and potential for material loss at each stage. |
| Reagents & Safety | Involves highly corrosive (H₂SO₄, HBr) and oxidizing (HNO₃) acids. Catalytic hydrogenation requires specialized high-pressure reactors. Diazonium salts are potentially explosive and must be handled with care at low temperatures. |
| Environmental | Generates significant acidic and aqueous waste streams ("three wastes"), increasing treatment costs.[9] The Raney nickel catalyst requires handling and recycling. |
Method 2: Direct Bromination of m-Fluorobenzotrifluoride
A more convergent approach involves the direct electrophilic bromination of the starting material in a single step.
Pathway and Mechanistic Discussion
This method circumvents the need for nitration and reduction by directly installing the bromine atom. The key challenge is achieving the desired regioselectivity. The reaction is performed in a strong acid, typically sulfuric acid, with a potent brominating agent like potassium bromate or bromine with a catalyst.[9][10] The strong acid protonates the brominating agent, generating a more powerful electrophile (e.g., Br⁺) required to react with the deactivated aromatic ring.
Caption: Two-step synthesis from Benzotrifluoride.
Experimental Protocol (Summarized)
-
Bromination: Benzotrifluoride, sulfuric acid, potassium bromide, cuprous bromide, and a palladium catalyst (e.g., PdCl₂(PPh₃)₂) are mixed at room temperature and reacted for 6-8 hours. The product, 2-bromobenzotrifluoride, is isolated via extraction and column chromatography. [11]2. Fluorination: 2-Bromobenzotrifluoride, DMSO, potassium fluoride, and KCoF₄ are heated under reflux for 5 hours. The final product is isolated by extraction and column chromatography. [12]
Cost-Benefit Analysis
| Metric | Analysis |
| Starting Material | Benzotrifluoride is a very cheap and widely available raw material. |
| Overall Yield & Purity | Very high yields are reported for both steps (e.g., 92-98% for bromination, 96% for fluorination), making the overall yield excellent. [11][12] |
| Process Complexity | A two-step process. The use of a palladium catalyst requires subsequent removal to meet pharmaceutical purity standards. Column chromatography is generally not ideal for large-scale production. |
| Reagents & Safety | The palladium catalyst represents a significant cost. KCoF₄ is a specialized and likely expensive fluorinating agent. DMSO can be difficult to remove and poses challenges in wastewater treatment. |
| Environmental | The use of a heavy metal catalyst necessitates waste stream management and catalyst recovery/recycling. |
Method 4: Synthesis via Balz-Schiemann Reaction
This pathway prepares the target molecule from a pre-functionalized aniline derivative, 4-Bromo-3-(trifluoromethyl)aniline, using the classic Balz-Schiemann reaction. [2][12]
Pathway and Mechanistic Discussion
The Balz-Schiemann reaction is the thermal decomposition of an aryl diazonium tetrafluoroborate (or in this case, a diazonium fluoride) to form an aryl fluoride. [13]The reaction is typically clean and high-yielding. The process involves diazotization of the starting aniline at low temperature, followed by heating to extrude nitrogen gas and form the C-F bond. The use of anhydrous hydrofluoric acid as both the reagent and solvent is a key feature of the described protocol. [2][12]
Caption: Synthesis via the Balz-Schiemann reaction.
Experimental Protocol (Summarized)
-
A stainless steel reactor is cooled to -10°C and charged with anhydrous hydrofluoric acid and anhydrous potassium fluoride.
-
4-Bromo-3-(trifluoromethyl)aniline is added, followed by the portion-wise addition of sodium nitrite, keeping the temperature below 5°C. The mixture is stirred to complete the diazotization.
-
The temperature is raised to and maintained at 60°C to allow for the slow decomposition of the diazonium salt.
-
After the reaction is complete, excess HF is recovered, and the mixture is neutralized with a KOH solution. The crude product is isolated by steam distillation and purified by vacuum distillation. [2][12]
Cost-Benefit Analysis
| Metric | Analysis |
| Starting Material | 4-Bromo-3-(trifluoromethyl)aniline is an advanced intermediate that is significantly more expensive than the basic starting materials of other methods. |
| Overall Yield & Purity | The reported yield is high (86.8%) with excellent purity (99%). [2] |
| Process Complexity | The process is straightforward but requires highly specialized equipment (stainless steel or Hastelloy reactors) to handle anhydrous HF. |
| Reagents & Safety | Anhydrous hydrofluoric acid is extremely corrosive, toxic, and causes severe burns that require immediate, specialized medical attention. Its use represents a major operational hazard and requires stringent safety protocols and infrastructure. |
| Environmental | Management and recovery of anhydrous HF are critical. Neutralization of any residual HF generates fluoride waste. |
Quantitative Comparison of Synthesis Methods
| Method | Starting Material | # of Steps | Overall Yield (%) | Product Purity (%) | Key Challenges | Est. Cost-Effectiveness |
| 1. Multi-step | m-Fluorobenzotrifluoride | 3 | ~76% [5] | >98% [5] | Multiple steps, hazardous reagents, waste generation | Medium |
| 2. Direct Bromination | m-Fluorobenzotrifluoride | 1 | >90% [9] | >99% [9] | Handling strong oxidizers, acid waste stream | High |
| 3. From Benzotrifluoride | Benzotrifluoride | 2 | >88% (calculated) | High | Cost/removal of Pd catalyst, specialized fluorinating agent | Medium-High |
| 4. Balz-Schiemann | 4-Bromo-3-(trifluoromethyl)aniline | 1 | ~87% [2] | >99% [2] | Expensive starting material, extreme hazard of anhydrous HF | Low |
Final Recommendations
The optimal synthetic route for this compound is highly dependent on the scale of production and the available technical capabilities.
-
For Industrial Production: The Direct Bromination of m-Fluorobenzotrifluoride (Method 2) stands out as the most promising route. [9]Its single-step nature, use of readily available materials, and excellent reported yield and purity make it the most economically viable and efficient choice for large-scale manufacturing. The primary focus for implementation would be on process safety management for handling potassium bromate and developing a sustainable plan for the sulfuric acid waste stream.
-
For Laboratory and Pilot-Scale Synthesis: The Multi-step Synthesis from m-Fluorobenzotrifluoride (Method 1) remains a viable and reliable option. [5]The reactions are well-understood and do not require the highly specialized equipment needed for handling anhydrous HF. While less efficient than direct bromination, it provides a predictable pathway to high-purity material for research and development purposes.
The other routes, while chemically elegant, present significant economic or safety hurdles. The synthesis from benzotrifluoride (Method 3) could become competitive if catalyst and reagent costs are reduced, while the Balz-Schiemann route (Method 4) is likely to remain a niche application due to the prohibitive hazards of anhydrous hydrofluoric acid.
References
- CN102951996A - Synthesis method of this compound - Google P
-
The preparation method of this compound - Eureka | Patsnap. [Link]
- CN111362775B - Synthesis method of this compound - Google P
-
Normal-temperature catalyzed synthesis of this compound - Eureka. [Link]
- CN111362775A - Synthesis method of this compound - Google P
- CN104447183B - The preparation method of this compound - Google P
-
Exploring this compound: A Key Pharmaceutical Intermediate. [Link]
-
Balz–Schiemann reaction - Wikipedia. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. [Link]
-
This compound Strategic Market Roadmap: Analysis and Forecasts 2025-2033. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 40161-55-5 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. datainsightsmarket.com [datainsightsmarket.com]
- 5. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. Normal-temperature catalyzed synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN111362775B - Synthesis method of this compound - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 2-Bromo-5-fluorobenzotrifluoride in Modern Synthesis
Introduction: The Enduring Utility of a Privileged Building Block
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern molecular design. These moieties can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Within the synthetic chemist's toolkit, 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) has emerged as a particularly valuable and versatile building block.[1] Its structure offers a trifluoromethyl group and a fluorine atom on a benzene ring, with a bromine atom that serves as a highly reliable synthetic handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[2][3]
This reagent is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including treatments for type 2 diabetes and anti-cancer agents, as well as in the formulation of advanced agrochemicals.[1][2][4][5] However, the very definition of an optimized synthesis is context-dependent. Factors such as cost, scale, downstream reactivity, and the need for orthogonal synthetic strategies often compel researchers to look beyond a single, go-to reagent.
This guide provides a comparative analysis of viable alternatives to this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a logical framework for selecting the optimal reagent for your specific synthetic challenge.
Core Reactivity Profile of this compound
Understanding the typical applications of this compound is essential for evaluating its alternatives. The C(sp²)-Br bond is the primary site of reactivity, readily participating in several palladium-catalyzed reactions that form the bedrock of modern synthetic chemistry.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.[2][6]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with a wide range of amines.[7][8]
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[9][10][11]
-
Heck Reaction: Formation of C-C bonds via coupling with alkenes.[12][13]
The bromine atom also allows for the formation of organometallic intermediates, such as Grignard or organolithium reagents, further expanding its synthetic utility.[3][14]
The Rationale for Seeking Alternatives
While highly effective, relying solely on this compound is not always the optimal strategy. The search for alternatives is driven by several key factors:
-
Reactivity & Orthogonality: In complex molecules featuring multiple halides (e.g., a bromo and a chloro substituent), the distinct reactivity of each halide can be exploited for sequential, site-selective couplings. An alternative halide may be required to achieve this orthogonality.[15][16]
-
Cost & Availability: For large-scale industrial synthesis, the cost of starting materials is a critical parameter. Aryl chlorides are often significantly cheaper than their bromide counterparts.
-
Catalyst System Efficiency: Less reactive alternatives, like aryl chlorides, have spurred the development of highly active catalyst systems that can offer benefits in terms of catalyst loading and turnover numbers, even for more reactive substrates.
-
Alternative Retrosynthetic Disconnections: The most powerful reason is often the desire for a different strategic approach. Instead of using the fluorinated benzotrifluoride as the electrophile (Ar-X), it may be advantageous to employ it as the nucleophile (Ar-M), which requires a completely different class of reagent.
Below is a diagram illustrating the two primary retrosynthetic strategies for a target biaryl molecule containing the 5-fluoro-2-(trifluoromethyl)phenyl moiety.
Caption: Retrosynthetic disconnection strategies for a target biaryl molecule.
Comparative Guide to Alternative Reagents
We will now compare this compound with its main alternatives, categorized by their role in cross-coupling reactions.
Category 1: Alternative Electrophiles (Ar-X)
This category includes reagents where a different leaving group (X) replaces bromine, altering reactivity and cost.
| Reagent Class | Example | Relative Reactivity | Typical Catalyst System | Advantages | Limitations |
| Aryl Bromide | This compound | Baseline (Good) | Pd(PPh₃)₄, Pd(OAc)₂ with standard phosphine ligands | Highly reliable, vast literature precedent, good balance of reactivity and stability. | Can be more expensive than chlorides; may be too reactive for some orthogonal strategies. |
| Aryl Chloride | 2-Chloro-5-fluorobenzotrifluoride | Lower | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos, tBu₃P).[17] | Lower cost, ideal for industrial scale-up, enables orthogonal coupling in the presence of bromides or iodides. | Requires more specialized, often air-sensitive, and expensive ligands; reactions can be slower. |
| Aryl Iodide | 2-Iodo-5-fluorobenzotrifluoride | Higher | Milder conditions, often proceeds with less active catalysts. | Highest reactivity, ideal for unreactive coupling partners or low-temperature reactions. | Higher cost, lower stability (light-sensitive), less common commercially. |
| Aryl Triflate | 5-fluoro-2-(trifluoromethyl)phenyl trifluoromethanesulfonate | Highest | Similar to bromides, but often with higher efficiency. | Excellent leaving group, extremely high reactivity for challenging couplings. | Significantly higher cost, typically prepared from the corresponding phenol. |
Category 2: Nucleophilic Alternatives (Ar-M)
This category represents a shift in strategy, where the 5-fluoro-2-(trifluoromethyl)phenyl moiety acts as the nucleophilic partner.
| Reagent Class | Example | Role in Coupling | Typical Coupling Partner | Advantages | Limitations |
| Arylboronic Acid / Ester | (5-fluoro-2-(trifluoromethyl)phenyl)boronic acid | Nucleophile (Suzuki) | Aryl/vinyl halides or triflates | Excellent stability, low toxicity, commercially available, high functional group tolerance.[18][19] | Boronic acids can undergo protodeboronation; some are unstable to chromatography. |
| Aryltrifluoroborate Salt | Potassium (5-fluoro-2-(trifluoromethyl)phenyl)trifluoroborate | Nucleophile (Suzuki) | Aryl/vinyl halides or triflates | Crystalline, air-stable solids with a long shelf life; often easier to handle and purify than boronic acids.[19] | Requires specific conditions for activation (often aqueous or fluoride-mediated). |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in using these reagents, we provide three representative protocols for a Suzuki-Miyaura cross-coupling reaction to synthesize 2-(4-methoxyphenyl)-1-fluoro-4-(trifluoromethyl)benzene.
Workflow: Reagent Selection for Cross-Coupling
Caption: A simplified decision workflow for reagent selection.
Protocol 1: The Baseline - Using this compound
Rationale: This is the standard, reliable approach. The use of Pd(PPh₃)₄ is classic, though modern systems with Pd(OAc)₂ and other ligands are also common. A carbonate base and an aqueous dioxane system are robust for a wide range of substrates.[20][21]
-
Materials:
-
This compound (1.0 mmol, 243 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
-
Methodology:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and water via syringe.
-
Degas the mixture by bubbling Argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: The Cost-Effective Alternative - Using 2-Chloro-5-fluorobenzotrifluoride
Rationale: To overcome the lower reactivity of the C-Cl bond, a more sophisticated catalyst system is required. Here, we use a palladium acetate precursor with SPhos, a bulky, electron-rich biaryl phosphine ligand. These ligands accelerate the oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step.[17] A stronger base like K₃PO₄ is often beneficial.
-
Materials:
-
2-Chloro-5-fluorobenzotrifluoride (1.0 mmol, 198 mg)
-
4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (10 mL)
-
-
Methodology:
-
In a glovebox, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add 2-Chloro-5-fluorobenzotrifluoride, 4-methoxyphenylboronic acid, and toluene.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Workup and purification are performed as described in Protocol 1.
-
Protocol 3: The Strategic Reversal - Using (5-fluoro-2-(trifluoromethyl)phenyl)boronic acid
Rationale: This protocol exemplifies the alternative disconnection. The choice of the aryl bromide (1-bromo-4-methoxybenzene) as the electrophile allows for a potentially different impurity profile and may be advantageous if this starting material is more readily available or cheaper than the boronic acid used in the previous protocols.
-
Materials:
-
(5-fluoro-2-(trifluoromethyl)phenyl)boronic acid (1.0 mmol, 208 mg)
-
1-Bromo-4-methoxybenzene (1.1 mmol, 206 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 22 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Acetonitrile (8 mL) and Water (2 mL)
-
-
Methodology:
-
To a dry Schlenk flask under an Argon atmosphere, add (5-fluoro-2-(trifluoromethyl)phenyl)boronic acid, 1-bromo-4-methoxybenzene, Na₂CO₃, and Pd(dppf)Cl₂.
-
Add acetonitrile and water via syringe.
-
Degas the mixture by bubbling Argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Workup and purification are performed as described in Protocol 1.
-
Conclusion and Future Outlook
This compound remains an exceptional and highly reliable reagent for introducing the 5-fluoro-2-(trifluoromethyl)phenyl moiety into target molecules. Its "jack-of-all-trades" nature makes it the default choice for many discovery-phase projects.
However, a senior scientist must think beyond the default. For process development and scale-up, the cost advantage of 2-chloro-5-fluorobenzotrifluoride is compelling, provided the investment in more advanced catalyst systems is justified. For navigating complex syntheses with multiple reactive sites, the distinct reactivity of chlorides, bromides, and triflates offers the crucial tool of orthogonality . Finally, reversing the polarity of the synthons by using (5-fluoro-2-(trifluoromethyl)phenyl)boronic acid or its derivatives opens up entirely new retrosynthetic pathways, providing the strategic flexibility that is often the key to overcoming challenging synthetic hurdles.
The choice is not about finding a "better" reagent, but the "right" reagent for the specific scientific and economic context of the project. As catalytic methods continue to evolve, particularly in the fields of nickel-catalysis and photoredox C-H functionalization, the options for forging these critical bonds will only continue to expand.
References
- Exploring this compound: A Key Pharmaceutical Intermedi
- Introducing this compound: A Powerful Chemical Compound for Diverse Applic
- Synthesis method of this compound.
- What is this compound and how is it synthesized? Guidechem.
- What is the synthesis method of this compound? Guidechem.
- This compound. Chem-Impex.
- This compound | 40161-55-5. ChemicalBook.
- The Role of 5-Bromo-2-fluorobenzotrifluoride in Modern Chemical Synthesis. AI Product Assistant.
- Heck reaction. Wikipedia.
- Buchwald–Hartwig amin
- This compound. Oakwood Chemical.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Heck Reaction. C.C. Tzschucke, University of Heidelberg.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA)
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ
- A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Benchchem.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Chemistry LibreTexts.
- Synthesis of Oligomers via Sonogashira cross coupling followed by...
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 40161-55-5 [chemicalbook.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. This compound [oakwoodchemical.com]
- 15. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 16. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Aryl Halide Reactivity in Cross-Coupling Reactions
For researchers, medicinal chemists, and process development scientists, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Within the pantheon of modern synthetic transformations, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. A pivotal component in these reactions is the aryl electrophile, typically an aryl halide or pseudohalide. The choice between an aryl iodide, bromide, chloride, or triflate is far from trivial, profoundly impacting reaction kinetics, catalyst selection, and overall process viability.
This guide provides an in-depth comparative analysis of these common arylating agents, grounded in mechanistic principles and supported by experimental data. Our objective is to move beyond simple reactivity trends and explain the causality behind experimental choices, empowering you to design more robust and efficient cross-coupling strategies.
The Lynchpin of Reactivity: The Carbon-Halogen Bond
The fundamental differences in performance among aryl halides (Ar-X) in cross-coupling reactions are rooted in the strength of the carbon-halogen bond. The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the Ar-X bond to the low-valent palladium(0) catalyst. During this step, the C-X bond is cleaved. A weaker bond requires less energy to break, facilitating a faster oxidative addition and, consequently, a more efficient overall reaction.
The strength of this bond is quantified by its Bond Dissociation Energy (BDE). The established trend for the BDE of phenyl halides is: Ph-F > Ph-Cl > Ph-Br > Ph-I .[1] This directly translates to an inverse trend in reactivity for palladium-catalyzed cross-couplings: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[2][3] Aryl fluorides are generally considered unreactive in standard cross-coupling reactions due to the exceptionally strong C-F bond and are not discussed further in this guide. Aryl triflates (Ar-OTf), while not halides, are common pseudohalide coupling partners whose reactivity is generally high, often falling between that of aryl iodides and bromides.[4]
}
Figure 1. Inverse relationship between C-X bond strength and reactivity.
This fundamental reactivity trend has profound implications for catalyst design. While simple palladium catalysts, such as those supported by triphenylphosphine, are often sufficient for activating reactive aryl iodides and bromides, the significantly stronger C-Cl bond of aryl chlorides necessitates more sophisticated catalyst systems.[5] The breakthrough in this area came with the development of bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) and N-heterocyclic carbenes (NHCs). These ligands form more electron-rich, and thus more nucleophilic, palladium(0) centers that are capable of cleaving the robust C-Cl bond.[5][6]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of aryl halide performance in four of the most widely used cross-coupling reactions, supported by representative experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is arguably the most utilized cross-coupling reaction in the pharmaceutical industry.[7] The choice of aryl halide directly impacts the required reaction conditions.
Experimental Comparison: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | CuI (cat.), Cs₂CO₃ | DMF, 120°C, 24h | 95 | [2] |
| 4-Bromoanisole | Phenylboronic acid | CuI (cat.), Cs₂CO₃ | DMF, 130°C, 24h | 82 | [2] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / XPhos, K₃PO₄ | Dioxane, 100°C | 92 | [8] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos, K₃PO₄ | Toluene/H₂O, 100°C | 98 | [8] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos, K₃PO₄ | Toluene/H₂O, 100°C | >99 | [7] |
Analysis and Causality:
-
Aryl Iodides and Bromides: As seen with the copper-catalyzed examples, aryl iodides generally provide higher yields under milder conditions than their bromide counterparts.[2] With modern palladium catalysts, both aryl iodides and bromides are excellent substrates, often reacting at or slightly above room temperature with low catalyst loadings.[8]
-
Aryl Chlorides: The activation of aryl chlorides, especially electron-rich ones like 4-chloroanisole, was historically challenging. The data shows that with advanced catalysts like the Pd/XPhos system, excellent yields can be achieved, though often requiring higher temperatures than for bromides.[8] The success with 4-chlorotoluene using a Pd/SPhos system highlights the remarkable progress in ligand design.[7] The economic advantage is a primary driver for using aryl chlorides, as they are significantly cheaper and available in greater diversity than bromides and iodides.[5]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.[9]
Experimental Comparison: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodotoluene | Morpholine | [Pd(allyl)Cl]₂ / t-BuXPhos, NaOtBu | Toluene, 100°C | ~95 (est.) | [10] |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / RuPhos, K₂CO₃ | Solvent-free, 100°C | 99 | [11] |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / BrettPhos, NaOtBu | t-Amyl-OH, 110°C | 98 | Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 6686-6687. |
| Bromobenzene | Aniline | Pd(OAc)₂ / BINAP, NaOtBu | Toluene, 100°C | 96 | Hartwig, J. F. et al. J. Org. Chem.1999 , 64, 5575-5580. |
Analysis and Causality:
-
Reactivity Trend: The general reactivity trend holds, with aryl iodides often reacting under milder conditions or with lower catalyst loadings compared to bromides.[10]
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. First-generation catalysts using ligands like P(o-tolyl)₃ were largely limited to aryl bromides.[12] The development of bidentate ligands like BINAP and later, highly effective bulky, electron-rich monophosphine ligands (the "Buchwald ligands" like RuPhos and BrettPhos), was essential for expanding the scope to include the less reactive and sterically hindered aryl chlorides.[5][11]
Sonogashira Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, a key method for synthesizing arylalkynes and conjugated enynes.[4]
Experimental Comparison: Sonogashira Coupling of Phenylacetylene
| Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
| Iodobenzene | Pd/Cu@AC, K₂CO₃ | PEG-200, 80°C, 3h | 93 | [13] |
| Bromobenzene | Pd/Cu@AC, K₂CO₃ | PEG-200, 80°C, 3h | 85 | [13] |
| 4-Chloroacetophenone | PdCl₂(PCy₃)₂, Cs₂CO₃ | Dioxane, 120°C, 24h | 95 | Gelman, D.; Buchwald, S. L. Angew. Chem. Int. Ed.2003 , 42, 5993-5996. |
| 4-Chlorotoluene | Pd-NHC, K₂CO₃ | Pyrrolidine, 110°C | 93 | Organ, M. G. et al. Chem. Eur. J.2006 , 12, 4749-4755. |
Analysis and Causality:
-
Clear Reactivity Hierarchy: The reactivity order of Ar-I > Ar-Br >> Ar-Cl is particularly pronounced in Sonogashira couplings.[4] Couplings of aryl iodides often proceed smoothly at room temperature, whereas aryl bromides typically require heating.[4]
-
The Challenge of Aryl Chlorides: Activating aryl chlorides for Sonogashira coupling is difficult. Success often requires specialized, highly active catalyst systems, such as those employing bulky phosphines (PCy₃) or N-heterocyclic carbene (NHC) ligands, along with higher reaction temperatures.[4] The development of copper-free Sonogashira protocols has also been driven by the need for more robust conditions, especially for challenging substrates like aryl chlorides.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This transformation is a powerful tool for vinylation and arylation of olefins.[14]
Experimental Comparison: Heck Reaction with n-Butyl Acrylate
| Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodoanisole | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Acetonitrile, 100°C | 95 | Heck, R. F. et al. J. Org. Chem.1972 , 37, 2320-2322. |
| 4-Bromoanisole | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Acetonitrile, 100°C | 90 | Heck, R. F. et al. J. Org. Chem.1972 , 37, 2320-2322. |
| 4-Chloroanisole | Herrmann's Catalyst, NaOAc | NMP, 140°C | 96 | Beller, M. et al. Angew. Chem. Int. Ed.1995 , 34, 1848-1849. |
| Aryl Triflates | Pd(OAc)₂, dppp, Proton Sponge | DMF, 80°C | >90 | Cacchi, S. et al. Synthesis1986 , 320-322. |
Analysis and Causality:
-
Classic Reactivity: Early Heck reactions clearly demonstrated the higher reactivity of aryl iodides over bromides.[14]
-
Catalyst Evolution for Chlorides: Similar to other cross-coupling reactions, the use of aryl chlorides in the Heck reaction required the development of more robust and thermally stable catalysts, such as palladacycles (e.g., Herrmann's catalyst), to withstand the higher temperatures needed for C-Cl bond activation.[14]
-
Aryl Triflates as Effective Partners: Aryl triflates have proven to be excellent substrates for the Heck reaction, often reacting under milder conditions than the corresponding chlorides and sometimes even bromides.[14]
General Catalytic Cycle and Experimental Protocol
The power of these reactions lies in a common catalytic cycle, illustrated below for a generic palladium-catalyzed cross-coupling reaction. Understanding this cycle is key to troubleshooting and optimizing reactions.
}
Figure 2. Generalized catalytic cycle for cross-coupling reactions.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating framework for a typical Suzuki-Miyaura reaction. It is crucial to perform these reactions under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 0.01 equiv)
-
Ligand (e.g., SPhos, 0.02 mmol, 0.02 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Degassed water (if required by the procedure)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide and the arylboronic acid to the vessel.
-
Solvent Addition: Add the anhydrous solvent (and degassed water, if applicable) via syringe.
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS by periodically taking aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Conclusion and Future Outlook
The choice of an aryl halide in cross-coupling reactions is a balance of reactivity, cost, and availability.
-
Aryl Iodides: Offer the highest reactivity, enabling the use of mild conditions and simple catalysts. They are ideal for delicate substrates or late-stage functionalization where efficiency is paramount, but their high cost can be a drawback.
-
Aryl Bromides: Represent a happy medium of good reactivity and moderate cost, making them workhorse substrates in both academic and industrial research.
-
Aryl Chlorides: Are the most economically attractive and widely available halides. While their low reactivity presents a challenge, the development of sophisticated, highly active catalyst systems based on bulky, electron-rich ligands has made them viable and often preferred substrates for large-scale synthesis.[5]
The continuous evolution of catalyst technology continues to blur the lines of reactivity, making even the most challenging couplings of aryl chlorides feasible at room temperature.[7] As a researcher, understanding the fundamental principles of C-X bond activation and the specific catalyst systems designed to overcome these energy barriers is essential for the rational design of robust, efficient, and economical synthetic routes.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Sonogashira cross-coupling of aryl halides and terminal alkynes catalyzed by Pd/Cu@AC. ResearchGate. [Link]
-
Lee, H. M., Yang, C., & Nolan, S. P. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 3(1), 1-4. [Link]
-
Ananikov, V. P., & Orlov, N. V. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 634-648. [Link]
-
de Vries, A. H. M., & de Vries, J. G. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5373-5393. [Link]
-
Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Journal of Medicinal and Chemical Sciences. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. [Link]
Sources
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. jmchemsci.com [jmchemsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction—State of the Art | MDPI [mdpi.com]
A Comparative Guide to the Structural Validation of 2-Bromo-5-fluorobenzotrifluoride: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and, crucially, its biological activity. 2-Bromo-5-fluorobenzotrifluoride (C₇H₃BrF₄) is a key building block in the synthesis of pharmaceuticals and agrochemicals, where its trifluoromethyl and halogen substituents are used to modulate properties like metabolic stability and lipophilicity.[1][2] Given its importance, absolute confidence in its structure is paramount.
This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound. While a multi-faceted approach is always prudent, we will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for determining its solid-state structure. As of this writing, a public crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD), underscoring the value of performing and sharing such fundamental analyses.[3] This guide will therefore serve as both a practical protocol and a comparative analysis, framed as a definitive study to characterize this important synthetic intermediate.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
X-ray crystallography is the preeminent technique for determining the atomic structure of a crystalline solid.[2] It provides a direct, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision. Unlike spectroscopic methods which provide inferential data about connectivity and chemical environment, SCXRD provides a direct visualization of the molecular structure, leaving no ambiguity.[4]
The Causality Behind the Choice: Why SCXRD is Definitive
For a molecule like this compound, several structural questions might exist that other techniques struggle to answer definitively:
-
Positional Isomerism: While synthesis aims for the 2-Bromo-5-fluoro isomer, could other isomers (e.g., 4-Bromo-3-fluorobenzotrifluoride) be present or have been inadvertently synthesized? SCXRD directly maps the substituent positions on the benzene ring.
-
Conformational Details: The orientation of the trifluoromethyl group relative to the ring can be precisely determined.
-
Intermolecular Interactions: In the solid state, how do molecules pack? Are there significant halogen bonding or π-π stacking interactions? This information is critical for understanding physical properties like melting point and solubility and is uniquely provided by SCXRD.[5]
Experimental Protocol: From Liquid to Structure
The primary challenge for a compound that is a liquid at room temperature, like this compound, is obtaining a high-quality single crystal.[6] This requires careful, controlled crystallization, often at sub-ambient temperatures.
Step 1: Single Crystal Growth (Hypothetical Protocol)
-
Rationale: The goal is to slowly cool a saturated solution, allowing a single nucleation event to grow into a well-ordered crystal. Rapid cooling will cause the compound to "crash out" as a powder, unsuitable for SCXRD.[7]
-
Methodology:
-
Place 5-10 mg of high-purity this compound (GC purity >99%) into a small, narrow glass vial.
-
Add a suitable solvent (e.g., pentane or a mixture of dichloromethane/pentane) dropwise at room temperature until the liquid is just dissolved.
-
Loosely cap the vial and place it inside a larger, insulated container (e.g., a beaker filled with ethanol).
-
Place the entire apparatus into a -20 °C freezer. The ethanol acts as a thermal buffer, ensuring slow, gradual cooling.[7]
-
Monitor for crystal growth over several days. Suitable crystals for SCXRD are typically 0.1-0.3 mm in each dimension and should be clear and free of cracks.
-
Step 2: Data Collection
-
Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded. The crystal is rotated to capture a complete three-dimensional dataset.
-
Methodology:
-
A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal motion of the atoms.
-
The crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.
-
Monochromatic X-rays (e.g., Mo Kα, λ = 0.7107 Å) are directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial electron density map.[4] This initial model is then refined against the experimental data to achieve the best possible fit.
-
Methodology:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.
-
Structure Solution: The phase problem is solved using direct methods or Patterson techniques to generate an initial model of the atomic positions.
-
Structure Refinement: The atomic positions, displacement parameters (describing thermal vibration), and other model parameters are iteratively adjusted using least-squares methods to minimize the difference between the observed and calculated structure factor amplitudes. This process improves the model to best fit the experimental data.
-
Workflow for SCXRD Validation
Caption: Workflow for structural validation by SCXRD.
Interpreting the Results: Key Validation Parameters
The final output of an SCXRD experiment is a crystallographic information file (CIF) containing the atomic coordinates. The quality of the structure is assessed by several parameters:
| Parameter | Typical Value (Good Quality) | Significance for this compound |
| R-factor (R₁) | < 5% | A low R-factor indicates a good agreement between the experimental diffraction data and the calculated model derived from the final structure. |
| Goodness-of-Fit (Goof) | ~1.0 | Indicates that the model accurately fits the data and that the weighting scheme is appropriate. |
| Bond Lengths/Angles | Consistent with known values | C-Br, C-F, C-C, and C-H bond lengths should align with established chemical values, confirming the connectivity and absence of unusual strain. |
| Final Electron Density Map | No significant residual peaks | A "clean" final map shows that all atoms in the structure have been accounted for, confirming the molecular formula. |
A successful SCXRD analysis would provide a definitive 3D model, confirming the 2-bromo, 5-fluoro, and 1-trifluoromethyl substitution pattern on the benzene ring.
Part 2: A Comparative Analysis: Alternative and Complementary Techniques
While SCXRD is definitive, other techniques provide valuable, often complementary, information. A robust validation strategy integrates data from multiple sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the connectivity and chemical environment of atoms in a solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Would show the number of distinct protons on the aromatic ring and their coupling patterns, helping to confirm the substitution pattern.
-
¹⁹F NMR: Crucial for organofluorine compounds. It would show two distinct signals: one for the single aromatic fluorine and one for the trifluoromethyl group, confirming their presence.
-
¹³C NMR: Would show the number of unique carbon environments.
Hypothetical NMR Data Summary:
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Inferred Assignment |
| ¹H NMR | ~7.8 | Doublet of doublets | H-6 (ortho to Br, meta to F) |
| ~7.6 | Doublet of doublets | H-3 (ortho to CF₃, meta to Br) | |
| ~7.3 | Triplet of doublets | H-4 (ortho to F, meta to CF₃ & Br) | |
| ¹⁹F NMR | ~ -63 | Singlet | -CF₃ |
| ~ -110 | Singlet | Ar-F |
Comparison with SCXRD:
-
Strength of NMR: Excellent for confirming connectivity in solution, which is often more relevant for predicting chemical reactivity. It does not require crystallization.
-
Weakness of NMR: It does not provide direct information on bond lengths, bond angles, or the three-dimensional packing in the solid state. Structure is inferred from chemical shifts and coupling constants, which can sometimes be ambiguous without supporting data.
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio of a molecule, confirming its molecular weight and offering clues about its structure through fragmentation patterns.
-
Rationale: Electron Ionization (EI) MS would cause the molecule to fragment in a predictable way. The molecular ion peak (M⁺) would confirm the molecular weight, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) would be a clear diagnostic feature.
-
Hypothetical MS Fragmentation Data:
| m/z Value | Ion | Significance |
| 242/244 | [C₇H₃BrF₄]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. Confirms molecular formula. |
| 163/165 | [C₇H₃BrF]⁺ | Loss of CF₃ group. |
| 143 | [C₇H₃F₄]⁺ | Loss of Br atom. |
Comparison with SCXRD:
-
Strength of MS: High sensitivity, provides rapid confirmation of molecular weight and elemental composition (with high-resolution MS).
-
Weakness of MS: Provides no information about the specific arrangement of atoms (isomerism). Multiple isomers will have identical mass spectra. It is a necessary but insufficient technique for complete structure elucidation.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), can predict molecular structures and spectroscopic properties.
-
Rationale: A DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) can be used to calculate the minimum-energy geometry of this compound. From this geometry, NMR chemical shifts and vibrational frequencies (IR) can be predicted and compared to experimental data.
-
Workflow:
-
Build the structure of this compound in silico.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Calculate NMR chemical shifts and compare them with experimental spectra. A good correlation supports the proposed structure.
-
Comparison with SCXRD:
-
Strength of Computational Modeling: Allows for the comparison of multiple potential isomers to see which one best fits the experimental spectroscopic data. It is a powerful tool for rationalizing observed properties.
-
Weakness of Computational Modeling: It is a predictive/supportive tool, not a direct measurement. The results are only as good as the level of theory used and do not constitute experimental proof.
Integrated Analytical Workflow
Caption: Relationship between analytical techniques for validation.
Conclusion
The comprehensive structural validation of a critical synthetic building block like this compound requires a thoughtful, multi-technique approach. While NMR and Mass Spectrometry are indispensable for confirming the molecular formula and atomic connectivity in solution, they leave a degree of ambiguity that is unacceptable in high-stakes fields like drug development. Computational modeling provides powerful support but remains predictive.
Single-Crystal X-ray Crystallography is unique in its ability to provide direct, unambiguous, and high-precision data on the three-dimensional arrangement of atoms in the solid state. It is the only technique that can definitively resolve questions of isomerism, conformation, and intermolecular packing. By following a rigorous protocol of crystallization, data collection, and refinement, one can achieve an unquestionable structural validation, providing the foundational certainty required for all subsequent research and development.
References
-
Wlodawer, A., & Minor, W. (2021). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. National Institutes of Health. [Link]
-
Department of Biochemistry and Molecular Biophysics, Columbia University. (n.d.). Refinement - X-Ray Crystallography. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
Brunger, A. T., Adams, P. D., & Rice, L. M. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. [Link]
-
Gould, R. O., & Clegg, W. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. [Link]
-
Sauter, N. K., & Poon, B. K. (2018). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery. [Link]
-
Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. [Link]
-
NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]
-
NIST. (2025). This compound. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. [Link]
-
Gauthier, E. A., & Mabury, S. A. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
Cheméo. (n.d.). This compound. [Link]
-
Yang, Y., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Journal of the American Chemical Society Au. [Link]
-
JACS Au. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
-
National Institutes of Health. (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines. [Link]
-
Morris, R. J. (2000). x Ray crystallography. Journal of Clinical Pathology. [Link]
-
Gilmour, R., & Tredwell, M. (2020). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Philosophical Transactions of the Royal Society A. [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]
-
NIST. (n.d.). This compound IR Spectrum. [Link]
-
National Institutes of Health. (2019). Computationally-assisted discovery and structure elucidation of natural products. [Link]
-
YouTube. (2020). What is Single Crystal X-ray Diffraction?. [Link]
-
ResearchGate. (2025). Computational methods for NMR and MS for structure elucidation II: database resources and advanced methods. [Link]
-
Hays, F. A., & Stroud, R. M. (2012). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Methods in Molecular Biology. [Link]
-
CDN. (n.d.). Single Crystal X-Ray Emission and Diffraction. [Link]
-
Weizmann Institute of Science. (n.d.). Computational chemistry Publications. [Link]
-
MDPI. (n.d.). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. [Link]
Sources
- 1. This compound | 40161-55-5 [chemicalbook.com]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. This compound [webbook.nist.gov]
- 4. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [xieshichem.com]
- 7. 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid | C14H9BBrF7O3 | CID 89540975 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2-Bromo-5-fluorobenzotrifluoride: HPLC vs. GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5), a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception.[1][2] Its molecular structure, featuring a trifluoromethyl group and halogen substituents, imparts unique reactivity, making it a versatile intermediate.[1] However, these same features can also lead to the formation of closely related impurities during synthesis. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of assessing the purity of this compound.
The Criticality of Purity for this compound
This compound is a colorless liquid at room temperature with a boiling point between 136-143°C.[1][3] It serves as a crucial intermediate in the production of advanced pharmaceutical compounds, including those for treating type 2 diabetes.[1][4] The presence of impurities, even in trace amounts, can have significant downstream consequences, potentially leading to unwanted side reactions, reduced yield, and the introduction of toxic byproducts in the final API. Therefore, a robust and reliable analytical methodology for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful and widely used technique in the pharmaceutical industry for separating and quantifying components in a mixture.[5] Its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile, makes it a primary choice for purity and assay testing.[6][7]
The "Why" Behind HPLC for this compound
The choice of HPLC for analyzing this compound is underpinned by its ability to separate the target compound from its potential process-related impurities and degradation products. Given the aromatic nature of the molecule, UV detection is a highly effective and sensitive method for quantification.[8][9] Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is typically the mode of choice for such compounds.[8]
Experimental Workflow for HPLC Purity Assessment
The development of a robust HPLC method is a systematic process that involves optimizing various parameters to achieve the desired separation and sensitivity.[5]
Caption: HPLC experimental workflow for purity analysis.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.[8]
-
A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for method development.
2. Mobile Phase and Solvents:
-
Use HPLC-grade solvents to minimize baseline noise and interfering peaks.[10]
-
A common mobile phase for aromatic compounds is a mixture of acetonitrile and water.[11] The exact ratio should be optimized to achieve good resolution between the main peak and any impurities. A gradient elution may be necessary for complex impurity profiles.[12]
3. Sample and Standard Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Prepare a reference standard solution of this compound of known purity at a similar concentration.
4. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)[9]
-
Run Time: Sufficient to allow for the elution of all potential impurities.
5. Data Analysis and Purity Calculation:
-
The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Self-Validation and Trustworthiness:
-
System Suitability: Before sample analysis, inject the reference standard multiple times to ensure the system is performing adequately. Key parameters to check include retention time repeatability, peak tailing, and theoretical plates.[13]
-
Specificity: A PDA detector can be used to assess peak purity by comparing the UV spectra across a single peak. This helps to ensure that the main peak is not co-eluting with any impurities.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[14] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[15]
The "Why" Behind GC-MS for this compound
Given that this compound has a defined boiling point and is thermally stable, it is an excellent candidate for GC analysis.[3][6] The coupling with a mass spectrometer provides not only quantitative data but also structural information, which is invaluable for identifying unknown impurities.[14] GC-MS is often considered the gold standard for confirming the identity of unknown volatile peaks.[6]
Experimental Workflow for GC-MS Purity Assessment
Caption: GC-MS experimental workflow for purity and impurity identification.
Detailed GC-MS Protocol
1. Instrumentation and Columns:
-
A standard GC-MS system is required.
-
A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable for the separation of halogenated aromatic compounds.[16][17]
2. Carrier Gas and Solvents:
-
High-purity helium is the most common carrier gas.
-
The sample should be dissolved in a high-purity, volatile solvent such as dichloromethane or ethyl acetate.[3]
3. Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in the chosen solvent.
4. GC-MS Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of compounds with different boiling points.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
5. Data Analysis and Impurity Identification:
-
The purity can be calculated by area normalization of the Total Ion Chromatogram (TIC).
-
The mass spectrum of each impurity peak can be compared against a spectral library (e.g., NIST) for tentative identification.[18][19] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic tool for identifying bromine-containing impurities.
Self-Validation and Trustworthiness:
-
Method Validation: A full method validation according to ICH Q2(R1) guidelines should be performed, including specificity, linearity, accuracy, precision, and robustness.[13]
-
Blank Injections: Regularly inject the solvent blank to ensure that there are no interfering peaks from the solvent or the system.
Comparative Analysis: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[15] |
| Applicability | Wide range of compounds, including non-volatile and thermally labile substances.[6] | Volatile and thermally stable compounds.[7] |
| Sensitivity | Generally good, dependent on the detector used (UV, MS, etc.). | Typically higher sensitivity, especially for trace analysis of volatile impurities.[15][20] |
| Selectivity | High, can be tuned by altering mobile phase composition and stationary phase.[12] | Very high, with the ability to resolve isomers and provide structural information from mass spectra.[21] |
| Impurity ID | Limited with UV detection (requires MS coupling). PDA provides peak purity information.[8] | Excellent for tentative identification of unknown volatile impurities through library searching and spectral interpretation.[19] |
| Speed | Analysis times can range from 10 to 60 minutes.[22] | Often faster for volatile compounds, with run times typically under 30 minutes.[7] |
| Cost | HPLC systems can be more expensive due to high-pressure pumps and solvent costs.[22] | GC systems can be more cost-effective, though the MS detector adds to the expense.[22] |
Conclusion: A Synergistic Approach
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound.
-
HPLC with UV detection is an excellent choice for routine quality control, providing accurate and precise quantification of the main component and known impurities. Its robustness and ease of use make it a staple in pharmaceutical analysis.[5][23]
-
GC-MS excels in the identification of unknown volatile impurities and can offer higher sensitivity for certain compounds.[16][19] Its ability to provide structural information is invaluable during process development and for investigating out-of-specification results.
For a comprehensive purity assessment of this compound, a synergistic approach is recommended. HPLC should be employed for routine purity testing and assay, while GC-MS should be utilized for impurity profiling, identification of unknown peaks, and analysis of volatile organic impurities. This dual-pronged strategy ensures the highest level of quality control, ultimately contributing to the safety and efficacy of the final pharmaceutical products derived from this critical intermediate.
References
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.).
- Guidechem. What is this compound and how is it synthesized?. (n.d.).
- Pharmaffiliates.
- Onyx Scientific. An Effective Approach to HPLC Method Development. (n.d.).
- AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. 2023-01-13.
- Phenomenex.
- News. GC Vs.
- Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. 2022-05-23.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. (n.d.).
- PubChem. This compound. (n.d.).
- ChemicalBook. This compound | 40161-55-5. 2025-07-24.
- Thermo Fisher Scientific.
- LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- IJPPR.
- Chem-Impex. This compound. (n.d.).
- LinkedIn. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. 2025-07-22.
- Medistri SA.
- ResearchGate. (PDF) Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. 2023-02-13.
- LinkedIn. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. 2025-10-08.
- PMC - NIH. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. 2021-11-09.
- SIELC Technologies. Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column. (n.d.).
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.).
- ResearchGate. Is it possible to analyze F-compounds with GCMS ?. 2014-02-11.
- PubMed. Identification of halogenated polycyclic aromatic hydrocarbons in biological samples from Alberta Oil-Sands Region. 2018-10-08.
- Tokyo Chemical Industry (India) Pvt. Ltd.. This compound | 40161-55-5. (n.d.).
- NIST. This compound. (n.d.).
- Google Patents. CN104447183B - The preparation method of this compound. (n.d.).
- Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. 2016-09-01.
- Reddit. HPLC trace for proof of purity : r/Chempros. 2024-10-03.
- ResearchGate. (PDF) Quantitative Analysis and Risk Assessment of Polycyclic Aromatic Hydrocarbons Using Gas Chromatography–Mass Spectrometry from Herbs and Spices Distributed in South Korea. 2025-10-20.
- PubMed.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
- Allan Chemical Corporation. 5 Ways Solvent Purity Impacts HPLC Results. 2025-08-26.
- ResearchGate. Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. 2025-08-05.
- Innovatech Labs. How GC/MS is Used to Determine Essential Oil Purity. 2023-09-06.
- Apollo Scientific. 40161-55-5 Cas No. | this compound. (n.d.).
- BOC Sciences. CAS 40161-55-5 this compound. (n.d.).
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 40161-55-5 [chemicalbook.com]
- 5. onyxipca.com [onyxipca.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. asianjpr.com [asianjpr.com]
- 9. reddit.com [reddit.com]
- 10. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. pharmtech.com [pharmtech.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 15. amptechfl.com [amptechfl.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of halogenated polycyclic aromatic hydrocarbons in biological samples from Alberta Oil-Sands Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 21. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.brewerscience.com [blog.brewerscience.com]
- 23. moravek.com [moravek.com]
The Strategic Advantage of 2-Bromo-5-fluorobenzotrifluoride in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the vast arsenal of available intermediates, 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) has emerged as a cornerstone for the construction of complex pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of its performance against relevant alternatives, supported by experimental data and mechanistic insights, to empower informed decision-making in synthetic design.
This organofluorobenzene derivative, also known as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, offers a unique combination of reactive handles and modulating substituents.[1][2] The trifluoromethyl (CF3) group, a bioisostere for chlorine, enhances metabolic stability and lipophilicity, crucial parameters in drug design.[3] The bromine atom serves as a versatile linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1] The fluorine substituent further modulates the electronic properties of the aromatic ring, influencing both reactivity and the physiological properties of the final product.
Comparative Performance in Key Cross-Coupling Reactions
The true value of a synthetic building block is revealed in its performance in widely utilized chemical transformations. Here, we compare the utility of this compound with its structural analogs in cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling: A Tale of Two Halogens and a Trifluoromethyl Group
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the creation of biaryl structures.[4] The reactivity of aryl halides in this reaction is intrinsically linked to the carbon-halogen bond strength, following the general trend I > Br > Cl.[5] However, the electronic environment of the aromatic ring, dictated by substituents, plays a pivotal role.
While direct, head-to-head comparative studies are not abundant in the literature, we can infer the reactivity of this compound based on established principles. The electron-withdrawing nature of both the trifluoromethyl and fluorine groups is expected to enhance the electrophilicity of the carbon atom bonded to bromine, thereby facilitating the rate-determining oxidative addition step in the catalytic cycle.[6] This suggests that this compound would exhibit superior reactivity compared to less electron-deficient aryl bromides.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Key Structural Features | Expected Reactivity | Rationale |
| This compound | -CF3 and -F (electron-withdrawing) | High | Enhanced electrophilicity of the C-Br bond, facilitating oxidative addition. |
| 2-Bromobenzotrifluoride | -CF3 (electron-withdrawing) | Moderate to High | The CF3 group activates the C-Br bond, but less so than the combined effect with a fluorine atom. |
| 2-Bromo-5-chlorobenzotrifluoride | -CF3 and -Cl (electron-withdrawing) | High | Similar electronic activation to the fluoro-analog, offering an alternative with potentially different solubility and reactivity nuances.[7] |
| 4-Bromobenzotrifluoride | -CF3 (electron-withdrawing, para) | High | Strong activation of the C-Br bond due to the para-position of the CF3 group. |
Experimental Protocols: Harnessing the Power of this compound
To provide practical guidance, the following are detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4, 2.0 equiv)
-
Toluene (Anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation using this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (Anhydrous)
Procedure:
-
In a glovebox, add Pd2(dba)3, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube, remove from the glovebox, and heat to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Mechanistic Insights: The "Why" Behind the Reactivity
Understanding the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic routes. The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions can be attributed to its electronic properties.
dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative\nAddition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Br(L2)" [label="Ar-Pd(II)-Br(L2)\n(Ar = 2-CF3-4-F-Ph)", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, label="Transmetalation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [label="Ar-Pd(II)-Ar'(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, label="Reductive\nElimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Ar'" [shape=egg, label="Ar-Ar'\n(Product)", fillcolor="#FFFFFF"]; "Ar'B(OH)2" [shape=invhouse, label="Ar'B(OH)2", fillcolor="#F1F3F4"]; "Base" [shape=invhouse, label="Base", fillcolor="#F1F3F4"]; "Ar-Br" [shape=invhouse, label="this compound", fillcolor="#F1F3F4"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-Br"]; "Ar-Br" -> "Oxidative_Addition" [style=dashed, arrowhead=none]; "Oxidative_Addition" -> "Ar-Pd(II)-Br(L2)"; "Ar-Pd(II)-Br(L2)" -> "Transmetalation"; "Ar'B(OH)2" -> "Transmetalation" [label="Activated by Base", style=dashed]; "Base" -> "Ar'B(OH)2" [style=dashed, arrowhead=none]; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-Ar'"; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; } "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
The key initial step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-bromine bond.[8] The electron-withdrawing trifluoromethyl and fluorine groups on the aromatic ring of this compound decrease the electron density at the carbon atom attached to the bromine. This polarization facilitates the nucleophilic attack of the electron-rich palladium(0) center, lowering the activation energy of this crucial step.[6]
However, it is important to note that with highly fluorinated substrates, an undesired side reaction, hydrodehalogenation, can sometimes be observed.[6] This process, where the bromine atom is replaced by a hydrogen atom, can be influenced by the choice of phosphine ligand and the presence of water. Careful control of reaction conditions is therefore essential to maximize the yield of the desired cross-coupled product.
Applications in Drug Discovery and Agrochemicals
The utility of this compound is underscored by its application in the synthesis of several key industrial and pharmaceutical compounds.
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of the anti-cancer drug bicalutamide , a non-steroidal anti-androgen used to treat prostate cancer.[3][9] It is also a starting material for the production of HSD-016 , an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which has been investigated for the treatment of type 2 diabetes.[1]
-
Agrochemicals: The trifluoromethylphenyl moiety is a common feature in modern agrochemicals. This compound serves as a valuable building block for the synthesis of novel herbicides and pesticides with enhanced efficacy and metabolic stability.
Conclusion
This compound stands out as a highly versatile and reactive building block for organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl and fluorine substituents, render it more reactive in many palladium-catalyzed cross-coupling reactions compared to less-fluorinated analogs. This enhanced reactivity, coupled with the strategic importance of the trifluoromethylphenyl motif in pharmaceuticals and agrochemicals, makes it an indispensable tool for researchers and drug development professionals. By understanding its comparative performance and the mechanistic principles that govern its reactivity, chemists can strategically employ this powerful intermediate to accelerate the synthesis of complex and valuable molecules.
References
- A Comparative Guide to 3,4-Difluorophenylboronic Acid and Other Fluorinated Reagents in Suzuki-Miyaura Cross-Coupling. Benchchem. Accessed December 31, 2025.
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Org. Lett.2020, 22 (16), 6404–6408.
- Exploring this compound: A Key Pharmaceutical Intermediate. ChemicalBook. Accessed December 31, 2025.
- What is the synthesis method of this compound? - FAQ. Guidechem. Accessed December 31, 2025.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics2012, 31 (4), 1271–1274.
- Approaches to the Heck reaction on challenging substrates.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- CN104447183B - The preparation method of this compound.
- What is the synthesis method of this compound? - FAQ. Guidechem. Accessed December 31, 2025.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. J. Chem. Educ.2021, 98 (3), 987–993.
- Buchwald–Hartwig amination. Wikipedia. Accessed December 31, 2025.
- Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes.
- A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Benchchem. Accessed December 31, 2025.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem. Accessed December 31, 2025.
- (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein J. Org. Chem.2015, 11, 87–92.
- Fundamental Palladium Catalyzed Oxidative Addition Reactions. Vrije Universiteit Amsterdam. Accessed December 31, 2025.
- A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. Benchchem. Accessed December 31, 2025.
- The Importance of 2-Bromo-5-chlorobenzotrifluoride in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed December 31, 2025.
- This compound | C7H3BrF4 | CID 520983. PubChem. Accessed December 31, 2025.
- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem. Accessed December 31, 2025.
- This compound | 40161-55-5. ChemicalBook. Accessed December 31, 2025.
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ChemRxiv. Accessed December 31, 2025.
- Heck reaction of olefins and aryl halides: Scope of substrate. a (continued).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed December 31, 2025.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Accessed December 31, 2025.
- Suzuki Coupling. Organic Chemistry Portal. Accessed December 31, 2025.
- Experiment and computation: a combined approach to study the reactivity of palladium complexes in oxidation states 0 to iv. Chem. Soc. Rev.2014, 43, 5810-5827.
- The diverse mechanisms for the oxidative addition of C–Br bonds to Pd(PR3) and Pd(PR3)2 complexes. Dalton Trans.2012, 41, 11634-11643.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021, 11, 28888-28911.
- Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Benchchem. Accessed December 31, 2025.
- Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. Accessed December 31, 2025.
Sources
- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN111362775B - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. The diverse mechanisms for the oxidative addition of C–Br bonds to Pd(PR3) and Pd(PR3)2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
patent landscape for the synthesis and use of 2-Bromo-5-fluorobenzotrifluoride
An In-Depth Technical Guide to the Patent Landscape for the Synthesis and Use of 2-Bromo-5-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the patented synthesis routes and applications of this compound (CAS: 40161-55-5), a critical intermediate in the pharmaceutical and agrochemical industries. By objectively comparing different methodologies and providing supporting data, this document serves as a vital resource for professionals engaged in chemical synthesis and drug discovery.
Introduction: The Strategic Importance of this compound
This compound, also known as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, is a highly versatile organofluorine compound.[1][2] Its significance stems from its unique molecular structure, which incorporates bromine, fluorine, and a trifluoromethyl group on a benzene ring.[2] This combination of functional groups makes it an invaluable building block for creating complex molecules with enhanced biological activity and metabolic stability.
Primarily, it serves as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] Notably, it is an essential precursor for the anti-cancer drug bicalutamide, a non-steroidal anti-androgen medication.[3] It is also used in the development of treatments for type 2 diabetes, acting as a starting material for HSD-016, an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1] The growing demand in these sectors continues to drive innovation in its synthesis.[4]
Key Physicochemical Properties:
-
Molecular Formula: C₇H₃BrF₄[1]
-
Molecular Weight: ~243 g/mol [1]
-
Density: ~1.695 g/mL at 25°C[1]
-
Boiling Point: 136-143°C[1]
-
Purity: Typically ≥ 98% for use in high-precision manufacturing[1]
Comparative Analysis of Patented Synthetic Routes
The patent landscape for this compound reveals several distinct synthetic strategies, each with its own set of advantages and challenges. The choice of route often depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and environmental impact.
Route A: Multi-step Synthesis from o-Trifluoromethylaniline
This classical approach involves a series of well-established chemical transformations. The process begins with the Sandmeyer bromination of o-trifluoromethylaniline to produce o-bromo-trifluoromethylbenzene. This intermediate is then subjected to nitration, followed by the reduction of the nitro group to an amine. The final step involves a Balz-Schiemann type reaction where the amine is diazotized in the presence of hydrofluoric acid and sodium nitrite, followed by thermal decomposition to yield the final product.[3]
Causality Behind Experimental Choices: The Sandmeyer reaction is a reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.[5][6] The subsequent nitration, reduction, and diazotization/fluorination sequence is a logical, albeit lengthy, pathway to construct the desired substitution pattern when the starting material is readily available.
Route B: Direct Bromination of m-Fluorobenzotrifluoride
This is one of the most direct and atom-economical approaches. Several patents describe the direct bromination of m-fluorobenzotrifluoride using various brominating agents in the presence of an acid catalyst, such as concentrated sulfuric acid.[7][8][9] The key challenge with this method is controlling the regioselectivity of the bromination to favor the desired isomer and minimize the formation of byproducts. Some patented methods use specialized and potentially expensive brominating agents like 1,3-dibromo-2,4-imidazoledione to improve yield and selectivity.[9][10]
Causality Behind Experimental Choices: Direct bromination is attractive due to its simplicity. The trifluoromethyl group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing activator. The reaction conditions are optimized to direct the bromine to the position ortho to the fluorine and meta to the trifluoromethyl group. The use of strong acid catalysts activates the brominating agent and facilitates the electrophilic aromatic substitution.
Route C: Multi-step Synthesis via Nitration of m-Fluorobenzotrifluoride
This route, detailed in patent CN102951996A, also starts with m-fluorobenzotrifluoride but avoids the challenges of direct bromination.[10] The process involves three main steps:
-
Nitration: m-fluorobenzotrifluoride is nitrated using a mixture of nitric and sulfuric acid to yield 5-fluoro-2-nitrobenzotrifluoride.
-
Reduction: The nitro-intermediate is reduced to 5-fluoro-2-aminobenzotrifluoride, typically via catalytic hydrogenation with a Raney nickel catalyst.
-
Diazotization & Bromination (Sandmeyer Reaction): The resulting amine is converted to the final product through a Sandmeyer reaction using cuprous bromide, hydrobromic acid, and sodium nitrite.[10]
Causality Behind Experimental Choices: This pathway offers excellent regiochemical control. The nitration step is highly selective, and the subsequent reduction and Sandmeyer bromination are high-yielding, standard industrial processes.[6][10] Although it involves more steps than direct bromination, it often results in a purer product that is easier to purify, using common and inexpensive reagents.[10]
Route D: Two-Step Synthesis from Benzotrifluoride
A novel route disclosed in patent CN111362775A starts with the more accessible benzotrifluoride.[11]
-
Bromination: Benzotrifluoride is first brominated to produce 2-bromobenzotrifluoride.
-
Fluorination: The intermediate is then fluorinated using potassium fluoride and a fluorinating agent like KCoF₄ in a DMSO solvent to yield this compound.[4][11]
Causality Behind Experimental Choices: This approach is advantageous because it starts from a low-cost and readily available raw material.[4] The fluorination of an activated aromatic ring is a challenging step, and this patent introduces a specific set of conditions to achieve a high yield (96.7%).[11][12] The choice of a high-boiling point polar aprotic solvent like DMSO is crucial for achieving the necessary reaction temperature for the nucleophilic aromatic substitution of a hydrogen atom with fluorine.
Data Summary: Performance Comparison of Synthetic Routes
| Metric | Route A (from o-Trifluoromethylaniline) | Route B (Direct Bromination) | Route C (via Nitration) | Route D (from Benzotrifluoride) |
| Starting Material | o-Trifluoromethylaniline | m-Fluorobenzotrifluoride | m-Fluorobenzotrifluoride | Benzotrifluoride |
| Number of Steps | 4+ | 1 | 3 | 2 |
| Key Reagents | HBr, NaNO₂, CuBr, H₂SO₄, HNO₃, Raney Ni, HF[3] | H₂SO₄, Bromine, Composite Catalyst[8] or KBrO₃[9] | H₂SO₄, HNO₃, Raney Ni, CuBr, HBr, NaNO₂[10] | H₂SO₄, KBr, CuBr, DMSO, KF, KCoF₄[11] |
| Reported Yield | 86.8% (final step)[12] | >91%[8][9] | 76.1% (overall)[10] | 96.7% (fluorination step)[11][12] |
| Reported Purity | >99%[12] | >99%[9] | >98%[10] | High Purity[11] |
| Key Advantages | Utilizes established reactions. | Most direct route, fewer steps. | Excellent regiocontrol, uses common reagents.[10] | Starts from low-cost material, high yield.[4][11] |
| Key Disadvantages | Long synthetic sequence. | Regioselectivity can be an issue; may require special reagents.[9] | More steps than direct bromination, more waste.[4][9] | Fluorination step can be challenging. |
| Relevant Patents | - | CN105152853A[8], CN201510619318.7[9] | CN102951996A[10] | CN111362775A[11] |
Visualizing the Synthetic Landscape
The following diagrams illustrate the relationships between the different patented synthetic pathways.
Caption: Overview of patented synthetic pathways to this compound.
Detailed Experimental Protocols
A self-validating protocol is essential for reproducibility and safety. Below are detailed procedures based on patented methodologies.
Protocol 1: Synthesis via Route C (from m-Fluorobenzotrifluoride)
This protocol is adapted from patent CN102951996A.[10]
Step 1: Nitration of m-Fluorobenzotrifluoride
-
Cool a reaction vessel containing m-fluorobenzotrifluoride to below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (molar ratio to substrate is 1.1-1.5:1).
-
Under vigorous stirring, add the nitrating mixture dropwise to the m-fluorobenzotrifluoride, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.
-
Perform a standard aqueous workup to isolate the crude 5-fluoro-2-nitrobenzotrifluoride.
Step 2: Reduction to 5-Fluoro-2-aminobenzotrifluoride
-
In a suitable hydrogenation reactor, charge the 5-fluoro-2-nitrobenzotrifluoride, a solvent (e.g., methanol), and a Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to facilitate the reduction until hydrogen uptake ceases.
-
Cool the reactor, filter off the catalyst (which can be recycled), and remove the solvent under reduced pressure to obtain the crude amine.[10]
Step 3: Sandmeyer Bromination
-
Mix the 5-fluoro-2-aminobenzotrifluoride (now correctly named 4-fluoro-2-trifluoromethylaniline) with 40% (w/w) hydrobromic acid and cool the mixture to below 5°C.[10]
-
Add a catalytic amount of cuprous bromide.
-
Prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the reaction mixture while maintaining the temperature below 5°C.
-
After the addition, stir at low temperature for 30 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution stops.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and purify by vacuum distillation to obtain this compound.[10]
Caption: Experimental workflow for the synthesis of this compound via Route C.
Patented Applications and Commercial Significance
The commercial value of this compound is intrinsically linked to its role as a precursor to high-value end products.
-
Pharmaceuticals: Its primary application is in the pharmaceutical industry.[1][2] It is a documented starting material for synthesizing antineoplastic agents like bicalutamide.[3][7] Furthermore, its structure is leveraged in the creation of inhibitors for enzymes like 11β-HSD1, which are targets for metabolic diseases such as type 2 diabetes.[1] The presence of both fluorine and a trifluoromethyl group can enhance a drug's metabolic stability and binding affinity, making this intermediate highly sought after in drug design.
-
Agrochemicals: It serves as a building block in the synthesis of modern pesticides, including herbicides and insecticides, where the trifluoromethyl group often imparts potent biological activity.[2][3]
-
Materials Science: The compound is also noted as an intermediate for new liquid crystal materials, where the unique electronic and steric properties of the substituted benzene ring are beneficial.[3][4]
Caption: Key patented application areas for this compound.
Conclusion and Future Outlook
The patent landscape for this compound showcases a dynamic field of chemical process development. While traditional multi-step syntheses remain viable, recent patents highlight a clear trend towards more efficient and cost-effective routes. The direct bromination of m-fluorobenzotrifluoride (Route B) and the novel two-step synthesis from benzotrifluoride (Route D) represent significant advances, offering higher yields and starting from more economical materials.[4][8][9][11]
For researchers and drug development professionals, the choice of synthetic route will depend on a careful balance of economic, logistical, and chemical factors. As the demand for advanced pharmaceuticals and agrochemicals containing the fluorobenzotrifluoride motif grows, further innovation in the synthesis of this key intermediate is expected, likely focusing on green chemistry principles, catalyst efficiency, and the reduction of process steps.
References
- CN111362775A - Synthesis method of this compound - Google Patents.
- CN104447183B - The preparation method of this compound - Google Patents.
- CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride - Google Patents.
-
Balz–Schiemann reaction - Wikipedia. Available at: [Link]
-
Balz–Schiemann reaction - Grokipedia. Available at: [Link]
- CN102951996A - Synthesis method of this compound - Google Patents.
-
The preparation method of this compound - Eureka | Patsnap. Available at: [Link]
- CN111362775B - Synthesis method of this compound - Google Patents.
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
- Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1.
-
Balz-Schiemann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Normal-temperature catalyzed synthesis of this compound - Eureka. Available at: [Link]
-
Introducing this compound: A Powerful Chemical Compound for Diverse Applications. Available at: [Link]
-
Balz - Schiemann Reaction Mechanism - YouTube. Available at: [Link]
-
Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy | NEET JEE Chemistry Hack - YouTube. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. CN111362775B - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104447183B - The preparation method of this compound - Google Patents [patents.google.com]
- 8. CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 9. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. CN111362775A - Synthesis method of this compound - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Supplier Comparison and Quality Verification of High-Purity 2-Bromo-5-fluorobenzotrifluoride
For researchers, medicinal chemists, and professionals in drug development, the starting materials are the foundation of discovery. The integrity of a synthesis is directly tied to the purity of its building blocks. 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) is a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules, including kinase inhibitors and other therapeutics.[1][2] The presence of even trace impurities can dramatically alter reaction outcomes, generate unwanted side products, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4][5][6]
This guide provides an in-depth comparison of commercially available this compound, moving beyond catalog specifications to establish a robust, in-house protocol for quality verification. The methodologies described herein are designed to empower scientists to independently validate supplier quality and ensure the reproducibility of their research.
Part 1: The Supplier Landscape - A Comparative Analysis
The market for this compound features several reputable suppliers. However, advertised purity levels can vary, and it is crucial to understand the fine print. Purity grades are established to indicate the lower limits for specific impurities, making them suitable for different applications, from research use only (RUO) to GMP manufacturing.[7] Below is a comparison of specifications from prominent chemical suppliers.
| Supplier | CAS Number | Advertised Purity | Analysis Method | Formula | Molecular Weight |
| Sigma-Aldrich | 40161-55-5 | 97% | Not Specified | C₇H₃BrF₄ | 243.00 |
| TCI America | 40161-55-5 | >97.0% | Gas Chromatography (GC) | C₇H₃BrF₄ | 243.00 |
| INDOFINE Chemical Co. | 40161-55-5 | >97% | Not Specified | C₇H₃BrF₄ | 243.00 |
| Chem-Impex | 40161-55-5 | ≥ 97% | Gas Chromatography (GC) | C₇H₃BrF₄ | 243.00 |
| J&K Scientific | 40161-55-5 | 97% | Not Specified | C₇H₃BrF₄ | 243.00 |
| Various (via ChemicalBook) | 40161-55-5 | 98.0% to 99% | Not Specified | C₇H₃BrF₄ | 243.00 |
Note: Data compiled from publicly available information on supplier websites.[1][2][8][9][10][11] Purity claims from marketplaces like ChemicalBook may vary by the specific listing manufacturer.
The common specification of >97% purity is a baseline. For sensitive applications in drug development, this 3% margin of potential impurities is significant. These impurities could be residual starting materials from synthesis (e.g., m-fluorobenzotrifluoride), isomers, or by-products from the bromination step.[12] Therefore, independent verification is not just recommended; it is a scientific necessity.
Part 2: The In-House QC Workflow - A Self-Validating System
A Certificate of Analysis (CoA) from a supplier is a starting point, but a robust internal quality control (QC) process is essential for risk mitigation.[7] The following workflow outlines a comprehensive approach to validating a new batch of this compound.
Caption: In-house QC workflow for validating raw material purity.
Part 3: Experimental Protocols for Verification
These protocols provide detailed, step-by-step methodologies for the analytical verification phase of the QC workflow.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
Causality: Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds.[13] For an organic molecule like this compound, a Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range, making it suitable for quantifying the main component against impurities.[14]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 10 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Create a working standard for analysis by diluting the stock solution 100-fold (to ~100 µg/mL) in the same solvent.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8860 GC or equivalent, equipped with a Split/Splitless inlet and FID.[15]
-
Column: A mid-polarity column is recommended. An Agilent DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness) provides good resolution for halogenated aromatic compounds.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (50:1 ratio), 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector (FID): 280°C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup (N₂): 25 mL/min.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
The result should be compared against the supplier's CoA and the internal specification (e.g., ≥99.0%).
-
Caption: Workflow for GC-FID purity analysis.
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: While GC-FID quantifies purity, it does not identify the chemical nature of impurities. GC-MS is a powerful combination where the gas chromatograph separates the components, and the mass spectrometer provides mass-to-charge ratio data, allowing for the structural elucidation of unknown peaks.[13][16]
Methodology:
-
Sample Preparation: Use the same sample prepared for the GC-FID analysis (~100 µg/mL).
-
Instrumentation & Conditions:
-
GC-MS System: A system like an Agilent GC-MSD or equivalent.
-
GC Conditions: Use the identical column and oven program as described in Protocol 1 to ensure retention time correlation.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
-
-
Data Analysis:
-
For each impurity peak observed in the chromatogram, analyze the corresponding mass spectrum.
-
Compare the fragmentation pattern to spectral libraries (e.g., NIST) to tentatively identify the impurity.
-
Common expected impurities might include isomers (e.g., 3-Bromo-5-fluorobenzotrifluoride) or precursors. The mass spectrum of the parent compound will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides unambiguous confirmation of the chemical structure. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all informative. This technique is essential to confirm that the main component is indeed the correct isomer and not another brominated fluorobenzotrifluoride.
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the material in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Perform:
-
¹H NMR: Will show the aromatic protons. The coupling patterns (J-couplings) between protons and to the fluorine will be characteristic of the substitution pattern.
-
¹⁹F NMR: Will show two distinct signals: one for the aromatic fluorine and a second for the -CF₃ group.
-
¹³C NMR {¹H Decoupled}: Will show the number of unique carbon environments. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
-
Data Analysis:
Conclusion and Recommendations
Selecting a supplier for a critical raw material like this compound requires more than a simple price comparison. It demands a rigorous scientific evaluation. While major suppliers provide a baseline of quality, advertised purities of 97% may not be sufficient for sensitive pharmaceutical development where reaction by-products can complicate purification and regulatory filings.[4][5]
Our recommendations are as follows:
-
Prioritize Suppliers with Higher Purity Grades: When available, source materials with >99% purity. While often more expensive, the investment can save significant time and resources downstream.
-
Request a Lot-Specific CoA: Always obtain the Certificate of Analysis for the specific lot you are purchasing, which should detail the purity as determined by a reliable method like GC.
-
Implement In-House Verification: Do not rely solely on the supplier's CoA. The three-protocol workflow described in this guide (GC-FID, GC-MS, and NMR) provides a comprehensive and self-validating system to ensure the identity, purity, and quality of every incoming batch.
-
Build a Relationship with Your Supplier: Open communication with a supplier's technical service can provide insights into their manufacturing process and quality control measures, helping to build trust and ensure a stable supply chain.
By adopting this approach, research organizations can safeguard the integrity of their scientific work, enhance the reproducibility of their results, and accelerate the path of drug development from the laboratory to the clinic.
References
-
INDOFINE Chemical Company. "this compound | 40161-55-5". INDOFINE Chemical Company, Accessed December 30, 2025. [Link]
-
Pharmaceutical Technology. "How Pure is Pure? Understanding Reagent Purity Grades". Pharmaceutical Technology, 3 September 2021. [Link]
-
Techmate. "The Importance of High-Purity Chemicals in Pharmaceutical Testing". Techmate, 17 March 2025. [Link]
-
ReAgent. "Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions". ReAgent, 18 December 2025. [Link]
-
Agilent. "Gas Chromatography Fundamentals". Agilent, Accessed December 30, 2025. [Link]
-
Cheméo. "this compound". Cheméo, Accessed December 30, 2025. [Link]
-
Agilent. "Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water". Agilent, 9 November 2022. [Link]
-
DTIC. "DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES". Defense Technical Information Center, Accessed December 30, 2025. [Link]
-
PubChem. "this compound". National Center for Biotechnology Information, Accessed December 30, 2025. [Link]
-
Chemistry LibreTexts. "Gas Chromatography". Chemistry LibreTexts, 29 August 2023. [Link]
- Google Patents. "CN102951996A - Synthesis method of this compound".
-
National Institutes of Health. "Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines". PMC, 20 May 2023. [Link]
-
Magritek. "5-Bromo-1,2,3-trifluorobenzene". Magritek, Accessed December 30, 2025. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 40161-55-5 [chemicalbook.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. techmate.co.uk [techmate.co.uk]
- 5. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]
- 6. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 7. pharmtech.com [pharmtech.com]
- 8. This compound | 40161-55-5 | INDOFINE Chemical Company [indofinechemical.com]
- 9. This compound 97 40161-55-5 [sigmaaldrich.com]
- 10. This compound | 40161-55-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. jk-sci.com [jk-sci.com]
- 12. CN102951996A - Synthesis method of this compound - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR spectrum [chemicalbook.com]
- 18. This compound(40161-55-5) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Computational Modeling of 2-Bromo-5-fluorobenzotrifluoride Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. 2-Bromo-5-fluorobenzotrifluoride, a key pharmaceutical intermediate, stands out as a versatile building block due to its unique electronic and steric characteristics.[1][2] This guide provides an in-depth analysis of the reactivity of this compound through the lens of computational modeling, offering a comparative perspective against alternative synthetic strategies and substrates. By integrating theoretical predictions with experimental observations, we aim to equip researchers with the insights necessary to harness the full potential of this valuable reagent.
The Structural and Electronic Landscape of this compound
This compound (molecular formula C7H3BrF4) possesses a unique substitution pattern that dictates its reactivity.[1][3] The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring.[4] This, in conjunction with the fluorine and bromine substituents, creates a complex electronic environment that can be precisely modeled using computational methods like Density Functional Theory (DFT).[5][6][7]
| Property | Value | Source |
| Molecular Weight | 243.00 g/mol | [3] |
| Boiling Point | 136-143 °C | [8] |
| Density | 1.695 g/mL at 25 °C | [8] |
| CAS Number | 40161-55-5 | [3] |
Understanding the interplay of these substituents is crucial for predicting the regioselectivity and reaction rates of various transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom and the trifluoromethyl group modulate the reactivity of the C-Br bond and the aromatic ring itself.[4]
Computational Modeling of Key Transformations
Computational chemistry, particularly DFT, has become an indispensable tool for elucidating reaction mechanisms and predicting reactivity.[5][7] For this compound, these models provide critical insights into the transition state energies and reaction barriers of pivotal synthetic reactions.
Suzuki-Miyaura Coupling: A Computational Perspective
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. Computational studies on the Suzuki-Miyaura reaction of aryl halides have provided a deep understanding of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[9] For this compound, the electron-deficient nature of the aromatic ring is predicted to facilitate the oxidative addition of the C-Br bond to a palladium(0) catalyst, which is often the rate-determining step.[10][11]
Workflow for Computational Modeling of Suzuki-Miyaura Coupling:
Caption: Computational workflow for modeling the Suzuki-Miyaura reaction.
Comparative computational studies show that the activation barrier for the oxidative addition of this compound is generally lower than that of its chloro-analogue, highlighting the superior reactivity of the C-Br bond.[12] However, compared to simple bromobenzene, the electron-withdrawing groups on this compound can influence the stability of the palladium intermediates.
| Aryl Halide | Relative Predicted Oxidative Addition Barrier (kcal/mol) |
| This compound | Lower |
| 2-Chloro-5-fluorobenzotrifluoride | Higher |
| Bromobenzene | Baseline |
| 4-Bromoanisole (electron-rich) | Higher |
Note: This table represents a qualitative comparison based on general principles of substituent effects on oxidative addition. Actual values would require specific DFT calculations.
Buchwald-Hartwig Amination: Unraveling the Mechanism
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of arylamines found in many pharmaceuticals.[13] Computational modeling of this reaction for this compound helps in understanding the influence of the substituents on the catalytic cycle, which is similar to the Suzuki-Miyaura coupling.[14] The electron-withdrawing nature of the trifluoromethyl and fluoro groups is expected to accelerate the oxidative addition step.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr): A Concerted or Stepwise Path?
Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing aromatic rings. The reactivity of this compound in SNAr reactions is significantly enhanced by the presence of the electron-withdrawing trifluoromethyl group.[4] Computational studies have been instrumental in discerning whether these reactions proceed through a classical two-step addition-elimination mechanism via a Meisenheimer complex or a concerted mechanism.[15][16]
Recent studies suggest that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted.[15] For this compound, DFT calculations can predict the stability of the potential Meisenheimer intermediate. Given the presence of the strongly electron-withdrawing -CF3 group, a stepwise mechanism is plausible, but the nature of the nucleophile and leaving group also play a crucial role.[17]
Comparison with Alternative Reagents
The choice of starting material is critical in any synthetic campaign. While this compound is a versatile reagent, alternative building blocks may be more suitable for specific applications.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Versatile C-Br bond for cross-coupling, activated ring for SNAr. | Balanced reactivity, commercially available. | Potential for side reactions at other positions under harsh conditions. |
| 2-Chloro-5-fluorobenzotrifluoride | More stable C-Cl bond. | Lower cost, potentially higher selectivity in sequential cross-couplings. | Lower reactivity in cross-coupling, requiring more active catalysts or harsher conditions. |
| 5-Fluoro-2-(trifluoromethyl)phenyl triflate | Excellent leaving group in cross-coupling. | Highly reactive, enabling milder reaction conditions. | Higher cost, potential for hydrolysis. |
| 3-Fluorobenzotrifluoride | Precursor for introducing the bromo group.[4] | Lower cost starting material. | Requires an additional bromination step. |
The choice between these alternatives will depend on factors such as cost, desired reactivity, and the specific transformation being performed. For instance, in a sequential cross-coupling strategy, starting with the less reactive 2-chloro derivative might be advantageous to achieve selective reaction at one position before addressing the second.
Experimental Protocols: A Practical Guide
While computational modeling provides a powerful predictive framework, experimental validation is essential. The following are generalized protocols for key reactions involving this compound, which should be optimized for specific substrates and desired outcomes.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize an arylamine from this compound and an amine.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K3PO4)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a dry reaction vessel.
-
Add the base, this compound (1.0 eq), and the amine (1.1-1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by chromatography or crystallization.
Conclusion
Computational modeling provides an invaluable framework for understanding and predicting the reactivity of this compound. By leveraging DFT and other computational methods, researchers can gain a deeper understanding of reaction mechanisms, predict the feasibility of transformations, and rationally design synthetic routes. This guide has provided a comparative analysis of the reactivity of this key intermediate in several important classes of reactions, supported by both theoretical insights and practical experimental considerations. As computational tools continue to evolve in accuracy and accessibility, their integration into the daily workflow of synthetic chemists will undoubtedly accelerate the discovery and development of new molecules with significant impact in medicine and materials science.
References
- Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology.
- Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society.
- How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology.
- Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
- Concerted Nucleophilic Aromatic Substitutions.
- Exploring this compound: A Key Pharmaceutical Intermedi
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A.
- Comparison of reactivity of different aryl halides (a) The predicted...
- This compound. Cheméo.
- This compound Safety D
- This compound. ChemicalBook.
- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- This compound.
- Synthesis method of this compound.
- This compound. PubChem.
- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- A Comparative Guide to Alternative Reagents for Selective Cross-Coupling Reactions. BenchChem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
- The preparation method of this compound.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal.
- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. European Journal of Organic Chemistry.
- Time-Dependent Density Functional Theory (TDDFT) Study of the Excited Charge-Transfer State Formation of a Series of Aromatic Donor−Acceptor Systems. The Journal of Physical Chemistry A.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Dalton Transactions.
- Density Functional Theory Study of Aromatic Adsorption on Iron Surfaces. University of Cambridge.
- What is this compound and how is it synthesized?. Guidechem.
- Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory.
- Atomistic Modeling and Computational Study of Reactive Systems and Biological Applications. eScholarship, University of California.
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Density Functional Theory Study of Aromatic Adsorption on Iron Surfaces [repository.cam.ac.uk]
- 7. Atomistic Modeling and Computational Study of Reactive Systems and Biological Applications [escholarship.org]
- 8. This compound | 40161-55-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
